molecular formula C9H14O5 B3170540 Propargyl-PEG2-CH2COOH CAS No. 944561-46-0

Propargyl-PEG2-CH2COOH

货号: B3170540
CAS 编号: 944561-46-0
分子量: 202.2 g/mol
InChI 键: FWONAGPFSKACQC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Propargyl-PEG2-CH2COOH is a useful research compound. Its molecular formula is C9H14O5 and its molecular weight is 202.2 g/mol. The purity is usually 95%.
The exact mass of the compound Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-2-3-12-4-5-13-6-7-14-8-9(10)11/h1H,3-8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWONAGPFSKACQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944561-46-0
Record name 2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Propargyl-PEG2-CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Propargyl-PEG2-CH2COOH, a versatile heterobifunctional linker. The information presented herein is intended to support researchers in the fields of chemical biology, medicinal chemistry, and drug development in leveraging this molecule for the synthesis of complex bioconjugates, with a particular focus on Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal propargyl group (an alkyne) and a carboxylic acid functional group. This dual functionality allows for sequential or orthogonal conjugation to two different molecules. The PEG spacer enhances solubility and provides flexibility to the resulting conjugate.

PropertyValue
IUPAC Name 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)acetic acid
Synonyms Propargyl-PEG2-acid, 2-[2-[2-(2-Propyn-1-yloxy)ethoxy]ethoxy]acetic Acid
CAS Number 944561-46-0
Molecular Formula C9H14O5
Molecular Weight 202.21 g/mol
Appearance Colorless to light yellow liquid
Purity Typically >95%
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C, stored under an inert atmosphere (e.g., nitrogen or argon)

Key Applications in Research and Development

The unique structure of this compound makes it a valuable reagent in several advanced applications:

  • PROTAC Synthesis: This linker is widely employed in the construction of PROTACs.[1][2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The propargyl and carboxylic acid groups of the linker allow for the covalent attachment of a target protein ligand and an E3 ligase ligand.

  • Antibody-Drug Conjugate (ADC) Development: As a non-cleavable linker, it can be used in the synthesis of ADCs, where a cytotoxic drug is linked to a monoclonal antibody for targeted delivery to cancer cells.[1]

  • Peptide and Protein Modification: The linker can be used to PEGylate peptides and proteins, which can improve their pharmacokinetic properties, such as solubility and in vivo half-life.

  • Click Chemistry: The terminal alkyne group is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction.[2] This allows for the specific and stable conjugation of the linker to azide-modified molecules.

Experimental Protocols

The following are representative protocols for the two primary reaction types involving this compound.

Disclaimer: These are generalized protocols and should be optimized for specific substrates and experimental conditions. The user should have a strong understanding of synthetic organic chemistry techniques.

Protocol 1: Amide Coupling of this compound to a Primary Amine

This protocol describes the conjugation of the carboxylic acid moiety of the linker to a molecule containing a primary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Amine-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction vessel and magnetic stirrer

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Preparation of Reagents: Ensure all reagents and solvents are anhydrous. Allow all reagents to warm to room temperature before use.

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid: To the solution from step 2, add NHS (1.2 equivalents) and EDC (1.2 equivalents). Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxylic acid by forming an NHS ester.

  • Amine Addition: In a separate vial, dissolve the amine-containing molecule (1 equivalent) in a minimal amount of anhydrous DMF or DMSO. Add this solution to the reaction mixture from step 3.

  • Coupling Reaction: Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base. Stir the reaction at room temperature for 4-24 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product is then purified by an appropriate method, such as reverse-phase HPLC or silica (B1680970) gel column chromatography, to yield the desired amide-linked conjugate.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of a this compound conjugate and an azide-containing molecule.

Materials:

  • Propargyl-functionalized conjugate (from Protocol 1 or a similar synthesis)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand

  • A suitable solvent system (e.g., a mixture of t-butanol, water, and DMSO)

  • Reaction vessel and magnetic stirrer

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the propargyl-functionalized conjugate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.

  • Reaction Setup: In a reaction vessel, add the propargyl-functionalized conjugate (1 equivalent) and the azide-containing molecule (1-1.5 equivalents). Add the solvent system (e.g., t-butanol/water/DMSO) to achieve the desired reaction concentration.

  • Addition of Catalyst Components:

    • Add the THPTA or TBTA solution (final concentration of ~1-5 mM).

    • Add the CuSO₄ solution (final concentration of ~0.5-2 mM).

  • Initiation of Reaction: Add the freshly prepared sodium ascorbate solution (final concentration of ~5-10 mM) to the reaction mixture.

  • Reaction Incubation: Stir the reaction mixture at room temperature for 1-12 hours. Protect the reaction from light if using fluorescently labeled molecules. Monitor the reaction progress by LC-MS or another appropriate method.

  • Purification: Upon completion, the reaction mixture can be purified using a suitable technique such as reverse-phase HPLC or size-exclusion chromatography to isolate the desired triazole-linked product.

Visualizing the Workflow: PROTAC Synthesis

The following diagrams illustrate the logical workflow for synthesizing a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: CuAAC Click Chemistry Linker This compound Coupling EDC, NHS, DIPEA in DMF Linker->Coupling LigandA Ligand A (with -NH2) LigandA->Coupling Intermediate Intermediate Conjugate (Propargyl-PEG2-Ligand A) Coupling->Intermediate Click CuSO4, NaAsc, THPTA Intermediate->Click Reacts with LigandB Ligand B (with -N3) LigandB->Click PROTAC Final PROTAC Molecule Click->PROTAC

PROTAC synthesis workflow diagram.

The diagram above illustrates a two-step synthesis of a PROTAC molecule. In the first step, the carboxylic acid of this compound is coupled with an amine-containing ligand (Ligand A). In the second step, the propargyl group of the resulting intermediate is reacted with an azide-containing ligand (Ligand B) via a copper-catalyzed click reaction to form the final PROTAC. The order of these steps can be reversed depending on the functional groups present on the ligands.

Ternary_Complex_Formation PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination leads to Degradation Proteasomal Degradation Ubiquitination->Degradation targets for

Mechanism of action for a PROTAC.

This diagram illustrates the mechanism of action of the synthesized PROTAC. The PROTAC molecule facilitates the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

References

Propargyl-PEG2-CH2COOH: A Technical Guide to a Versatile Bifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG2-CH2COOH is a heterobifunctional linker of significant interest in the fields of chemical biology, drug discovery, and materials science. This molecule incorporates three key chemical motifs: a terminal propargyl group, a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique architecture enables the sequential and orthogonal conjugation of two different molecular entities, making it a valuable building block for the synthesis of complex biomolecular conjugates. Its most prominent application is in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[1][2][3] The PEG spacer enhances aqueous solubility and provides optimal spatial orientation, while the dual functionalities allow for precise chemical attachment through well-established reaction pathways. This guide provides an in-depth overview of the properties, applications, and experimental protocols associated with this compound.

Core Properties of this compound

This compound is a well-characterized chemical entity available from various commercial suppliers. Its fundamental properties are summarized below.

PropertyDataSource(s)
Chemical Name 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)acetic acid[3]
Synonyms Alkyne-PEG2-acid, Propargyl-PEG2-acid[4][5]
Molecular Formula C₉H₁₄O₅ (Note: Some suppliers list C₇H₁₀O₄ or C₈H₁₂O₄)[3][6][7]
Molecular Weight 202.21 g/mol (Varies slightly based on formula)[3][7]
Appearance Colorless to light yellow liquid or white solid[4][7]
Purity Typically ≥95% (as determined by NMR)[6][7]
Storage Conditions Long-term: -20°C; Short-term: 4°C, stored under nitrogen, dry, dark[3][7]
Solubility Soluble in DMSO, DMF, and other polar organic solvents[3]

Key Applications in Research and Development

The bifunctional nature of this compound makes it a versatile tool for a range of applications, primarily centered around the covalent linkage of molecules.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

The most significant application of this compound is as a linker in the synthesis of PROTACs.[1][8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[9]

The linker's role is critical, as its length, flexibility, and composition dictate the formation and stability of the crucial ternary complex (Target Protein—PROTAC—E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation.[9][10] PEG-based linkers, like this compound, are the most common type used in PROTAC design for several reasons:[8]

  • Enhanced Solubility: The hydrophilic PEG chain improves the aqueous solubility of the often large and hydrophobic PROTAC molecule.[8]

  • Flexibility and Optimization: The PEG chain provides rotational freedom, allowing the two ends of the PROTAC to adopt an optimal conformation for ternary complex formation. The length of the PEG chain can be systematically varied to find the optimal distance for a given target and E3 ligase pair.[8][9]

  • Facile Assembly: The bifunctional nature allows for a modular and convergent synthesis strategy, often employing highly efficient "click chemistry".[11]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC binds to 'Warhead' Ternary POI-PROTAC-E3 Complex E3 E3 Ubiquitin Ligase PROTAC->E3 binds to 'E3 Ligand' Ternary->PROTAC PROTAC is recycled Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Figure 1. Mechanism of action for a PROTAC molecule.
Bioconjugation and Antibody-Drug Conjugates (ADCs)

The orthogonal reactive handles of this compound are ideal for general bioconjugation.[4][12] The carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues) on proteins, peptides, or amine-modified oligonucleotides.[4] The propargyl group can then be used to attach a second molecule, such as a fluorescent dye, a cytotoxic drug, or another biomolecule, via click chemistry. This strategy is applicable to the synthesis of Antibody-Drug Conjugates (ADCs), where a potent drug (payload) is linked to a monoclonal antibody that targets a specific cell type, such as a cancer cell.

Surface Modification and Materials Science

The linker can be used to functionalize surfaces. For example, the carboxylic acid can be used to attach the linker to an amine-functionalized surface (e.g., a bead or a microarray slide). The exposed propargyl groups can then be used to immobilize azide-containing biomolecules, creating a functional surface for diagnostic or screening applications.

Experimental Protocols

The use of this compound involves two primary types of chemical reactions: amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol 1: Amide Bond Formation with Primary Amines

This protocol describes the general procedure for conjugating the carboxylic acid moiety of this compound to a molecule containing a primary amine (e.g., a protein, peptide, or an amine-functionalized ligand) using EDC/NHS chemistry.

Materials:

  • This compound

  • Amine-containing substrate

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC (e.g., 0.5 M) and NHS (e.g., 0.5 M) in anhydrous DMF or DMSO or water.

    • Dissolve the amine-containing substrate in the appropriate buffer. For proteins, use the Conjugation Buffer (PBS).

  • Activation of Carboxylic Acid:

    • In a reaction tube, dissolve this compound in Reaction Buffer.

    • Add a 1.5 to 5-fold molar excess of EDC and NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to Amine:

    • Add the activated Propargyl-PEG2-NHS ester solution to the solution of the amine-containing substrate. A 10- to 50-fold molar excess of the activated linker over the amine is typically used.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0 for efficient conjugation to primary amines. Adjust with PBS if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench any unreacted NHS-ester by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes.

    • Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC, to remove excess linker and reaction byproducts.

Amide_Formation cluster_workflow Amide Bond Formation Workflow start Start: Prepare Reagents activate Activate Carboxylic Acid (Propargyl-PEG2-COOH + EDC/NHS in MES buffer, pH 6.0) start->activate 15-30 min RT conjugate Conjugate to Amine (Add activated linker to amine-substrate in PBS, pH 7.2-8.0) activate->conjugate 2h RT or O/N 4°C quench Quench Reaction (Add Tris or Hydroxylamine) conjugate->quench 15-30 min purify Purify Conjugate (e.g., SEC, HPLC, Dialysis) quench->purify end End: Characterize Product purify->end

Figure 2. Workflow for amide bond formation.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between the propargyl group of the linker (now attached to a molecule, R1) and an azide-containing molecule (R2-N₃).[13][14][15]

Materials:

  • Alkyne-functionalized molecule (R1-Propargyl-PEG2-conjugate)

  • Azide-functionalized molecule (R2-N₃)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

  • Sodium Ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)

  • Reaction Buffer: PBS, pH 7.4 or Tris buffer

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne- and azide-containing molecules in the Reaction Buffer.

    • Prepare the catalyst premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA). Vortex briefly. This complex helps stabilize the active Cu(I) catalyst and improves reaction efficiency in aqueous media.[15]

  • Click Reaction:

    • In the main reaction tube, combine the alkyne- and azide-containing molecules. A slight molar excess (1.1 to 2 equivalents) of one component is often used to drive the reaction to completion.

    • Add the CuSO₄/THPTA catalyst premix to the reaction mixture. The final concentration of copper is typically in the range of 50 µM to 2 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate should be 5-10 times that of the copper.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light. Reaction progress can be monitored by LC-MS or TLC.

  • Purification:

    • Once the reaction is complete, purify the triazole-linked product. Methods may include SEC, HPLC, or affinity chromatography, depending on the nature of the conjugate. Copper can be removed by using a copper-chelating resin or by dialysis against a buffer containing EDTA.

CuAAC_Reaction cluster_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) R1_Alkyne R1-Linker-C≡CH plus1 + R2_Azide N₃-R2 arrow R1_Triazole_R2 R1-Linker-[Triazole]-R2 catalysts CuSO₄, Sodium Ascorbate THPTA Ligand pH 7-8, RT catalysts->arrow

Figure 3. Schematic of the CuAAC 'click' reaction.

Characterization of Conjugates

After synthesis and purification, it is essential to characterize the final conjugate to confirm its identity, purity, and integrity.

TechniquePurpose
Mass Spectrometry (MS) (ESI-MS, MALDI-TOF) Confirms the molecular weight of the final conjugate, verifying successful ligation of all components.
Nuclear Magnetic Resonance (NMR) (¹H NMR, ¹³C NMR) Provides detailed structural information, confirming the formation of the amide bond and the triazole ring.
High-Performance Liquid Chromatography (HPLC) (Reverse-Phase, Size-Exclusion) Assesses the purity of the conjugate and separates it from unreacted starting materials and byproducts.
UV-Vis Spectroscopy If one of the components has a chromophore, this can be used to determine the concentration and, in some cases, the degree of labeling.

Conclusion and Future Outlook

This compound is a powerful and versatile bifunctional linker that facilitates the modular synthesis of complex molecular architectures. Its application in PROTAC development is particularly noteworthy, where the PEG component provides crucial physicochemical properties and the orthogonal reactive ends allow for efficient and controlled assembly. While this guide provides a framework for its use, researchers must empirically optimize linker length, attachment points, and reaction conditions for each specific application to achieve the desired biological activity. The continued development of novel ligands and a deeper understanding of the structural biology of ternary complexes will further expand the utility of this and related linkers in the creation of next-generation therapeutics and research tools.

References

An In-depth Technical Guide to the Synthesis of Propargyl-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for Propargyl-PEG2-CH2COOH, a bifunctional linker molecule increasingly utilized in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the core chemical principles, detailed experimental protocols, and expected characterization data.

Introduction

This compound, with the systematic name 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)acetic acid, is a valuable heterobifunctional linker. It incorporates a terminal alkyne (propargyl group) for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," and a carboxylic acid for standard amide bond formation. The diethylene glycol (PEG2) spacer enhances solubility and provides appropriate spatial orientation for conjugated moieties. This guide details a two-step synthesis involving a Williamson ether synthesis followed by an oxidation reaction.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two sequential steps starting from commercially available reagents. The first step involves the formation of an ether linkage between propargyl bromide and diethylene glycol. The resulting intermediate alcohol is then oxidized to the desired carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Oxidation Diethylene Glycol Diethylene Glycol Intermediate_Alcohol 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol Diethylene Glycol->Intermediate_Alcohol NaH, THF Propargyl Bromide Propargyl Bromide Propargyl Bromide->Intermediate_Alcohol Carboxylic_Acid This compound Intermediate_Alcohol->Carboxylic_Acid Jones Reagent (CrO3, H2SO4), Acetone (B3395972)

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the final product is provided in the table below.

PropertyValueSource(s)
Chemical Name 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)acetic acid[1]
CAS Number 944561-46-0[1]
Molecular Formula C9H14O5[1]
Molecular Weight 202.21 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Purity (Typical) ≥95.0%[2]
Storage Conditions 4°C, stored under nitrogen[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Step 1: Synthesis of 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol)

This step employs the Williamson ether synthesis to couple propargyl bromide with diethylene glycol.

Step1_Workflow Start Start Dissolve_DEG Dissolve Diethylene Glycol in anhydrous THF Start->Dissolve_DEG Cool_Solution Cool to 0°C in an ice bath Dissolve_DEG->Cool_Solution Add_NaH Add Sodium Hydride portion-wise Cool_Solution->Add_NaH Stir_1 Stir for 30 minutes at 0°C Add_NaH->Stir_1 Add_Propargyl_Bromide Add Propargyl Bromide dropwise Stir_1->Add_Propargyl_Bromide Warm_to_RT Allow to warm to room temperature Add_Propargyl_Bromide->Warm_to_RT Stir_Overnight Stir overnight Warm_to_RT->Stir_Overnight Quench_Reaction Quench with water Stir_Overnight->Quench_Reaction Extract Extract with Ethyl Acetate (B1210297) Quench_Reaction->Extract Wash_Organics Wash organic layer with brine Extract->Wash_Organics Dry_and_Concentrate Dry over Na2SO4 and concentrate Wash_Organics->Dry_and_Concentrate Purify Purify by column chromatography Dry_and_Concentrate->Purify End End Purify->End

Caption: Experimental workflow for the synthesis of the intermediate alcohol.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
Diethylene Glycol106.125.0
Sodium Hydride (60% in oil)24.001.1
Propargyl Bromide (80% in toluene)118.961.0
Anhydrous Tetrahydrofuran (B95107) (THF)--
Deionized Water--
Ethyl Acetate--
Brine--
Anhydrous Sodium Sulfate--
Silica (B1680970) Gel--

Procedure:

  • To a solution of diethylene glycol (5.0 eq.) in anhydrous tetrahydrofuran (THF), sodium hydride (1.1 eq., 60% dispersion in mineral oil) is added portion-wise at 0 °C under a nitrogen atmosphere.

  • The resulting mixture is stirred at 0 °C for 30 minutes.

  • A solution of propargyl bromide (1.0 eq., 80% w/w in toluene) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • Upon completion, the reaction is carefully quenched with deionized water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol) as a colorless oil.

Expected Yield: ~70-80%

Step 2: Synthesis of this compound

The terminal alcohol of the intermediate is oxidized to a carboxylic acid using Jones reagent.

Step2_Workflow Start Start Dissolve_Intermediate Dissolve intermediate alcohol in Acetone Start->Dissolve_Intermediate Cool_Solution Cool to 0°C in an ice bath Dissolve_Intermediate->Cool_Solution Add_Jones_Reagent Add Jones Reagent dropwise until orange color persists Cool_Solution->Add_Jones_Reagent Stir_2h Stir for 2 hours at room temperature Add_Jones_Reagent->Stir_2h Quench_Reaction Quench with Isopropanol (B130326) Stir_2h->Quench_Reaction Filter Filter through Celite Quench_Reaction->Filter Concentrate Concentrate the filtrate Filter->Concentrate Dissolve_in_EtOAc Dissolve residue in Ethyl Acetate Concentrate->Dissolve_in_EtOAc Wash_with_Water Wash with water and brine Dissolve_in_EtOAc->Wash_with_Water Dry_and_Concentrate Dry over Na2SO4 and concentrate Wash_with_Water->Dry_and_Concentrate Final_Product Obtain this compound Dry_and_Concentrate->Final_Product End End Final_Product->End

Caption: Experimental workflow for the oxidation to the final product.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol)188.221.0
Jones Reagent (prepared in situ)-Excess
Chromium Trioxide (CrO3)99.99-
Concentrated Sulfuric Acid (H2SO4)98.08-
Acetone--
Isopropanol--
Celite--
Ethyl Acetate--
Deionized Water--
Brine--
Anhydrous Sodium Sulfate--

Procedure:

  • The intermediate alcohol (1.0 eq.) is dissolved in acetone and cooled to 0 °C in an ice bath.

  • Jones reagent (prepared by dissolving CrO3 in concentrated H2SO4 and water) is added dropwise to the solution with vigorous stirring. The addition is continued until a persistent orange color is observed.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The excess oxidant is quenched by the addition of isopropanol until the solution turns green.

  • The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with deionized water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.

Expected Yield: ~85-95%

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Table of Expected ¹H NMR Data (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12br s1H-COOH
4.21s2H-O-CH₂ -COOH
4.19d2H-O-CH₂ -C≡CH
3.75-3.65m8H-O-CH₂ -CH₂ -O-CH₂ -CH₂ -O-
2.45t1H-C≡CH

Table of Expected ¹³C NMR Data (CDCl₃, 101 MHz):

Chemical Shift (δ, ppm)Assignment
~174C OOH
79.7-C ≡CH
74.9-C≡C H
71.2, 70.8, 70.5, 70.3-O-C H₂-C H₂-O-C H₂-C H₂-O-
69.1-O-C H₂-COOH
58.6-O-C H₂-C≡CH

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound. The use of standard organic reactions and readily available starting materials makes this protocol accessible for most chemistry laboratories. The final product is a versatile linker that can be employed in a wide array of bioconjugation and drug development applications, particularly in the construction of PROTACs and other complex molecular architectures. Careful execution of the experimental procedures and purification steps is crucial to obtain the desired product in high purity.

References

Propargyl-PEG2-CH2COOH molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of Propargyl-PEG2-CH2COOH, a bifunctional linker integral to the advancement of targeted protein degradation and bioconjugation strategies.

Core Molecular Data

This compound is a versatile molecule utilized primarily as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a terminal alkyne (propargyl group) for click chemistry applications and a carboxylic acid for amide bond formation, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.

PropertyData
Chemical Formula C₉H₁₄O₅
Molecular Weight 202.21 g/mol [1][2]
Exact Mass 202.0800[1]
CAS Number 944561-46-0[1][2][3]
Synonyms 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)acetic acid[1]

Application in PROTAC Synthesis

This compound is a key building block in the modular synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG linker component enhances the solubility and can improve the cell permeability of the resulting PROTAC molecule.[4]

The bifunctional nature of this compound allows for the sequential conjugation of a POI-binding ligand and an E3 ligase-binding ligand. The carboxylic acid can be activated to react with an amine-containing ligand, while the propargyl group can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to conjugate with an azide-functionalized ligand.[1][3]

Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound. This workflow demonstrates the two primary conjugation strategies: amide bond formation and click chemistry.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis Steps cluster_products Products POI_Ligand POI Ligand (with amine or azide) Amide_Coupling Amide Bond Formation (EDC/HATU) POI_Ligand->Amide_Coupling E3_Ligand E3 Ligase Ligand (with amine or azide) Click_Chemistry Click Chemistry (CuAAC) (Copper(I) Catalyst) E3_Ligand->Click_Chemistry Propargyl_Linker This compound Propargyl_Linker->Amide_Coupling Intermediate Ligand-Linker Intermediate Amide_Coupling->Intermediate Step 1 PROTAC Final PROTAC Click_Chemistry->PROTAC Step 2 Intermediate->Click_Chemistry

References

In-Depth Technical Guide: Propargyl-PEG2-CH2COOH (CAS 944561-46-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-CH2COOH, with a CAS number of 944561-46-0, is a bifunctional linker molecule increasingly utilized in the fields of chemical biology and drug discovery. This heterobifunctional linker features a terminal alkyne group (propargyl) and a carboxylic acid, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. Its unique architecture makes it a valuable tool for the synthesis of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

Core Properties and Specifications

This compound is a colorless to light yellow liquid. Its chemical and physical properties are summarized in the table below, compiled from various suppliers and safety data sheets.

PropertyValueReferences
CAS Number 944561-46-0
Chemical Formula C9H14O5
Molecular Weight 202.21 g/mol
Appearance Colorless to light yellow liquid[1]
Purity ≥95.0% (typically >98%)[1]
Solubility Soluble in DMSO[2]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Shipped at ambient temperature.

Applications in Drug Discovery and Bioconjugation

The primary application of this compound is as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The propargyl group of the linker allows for covalent attachment to a molecule, often an E3 ligase ligand, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". The carboxylic acid end can be readily coupled to a target protein ligand using standard amide bond formation chemistries. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

A notable application of this linker is in the development of PROTACs targeting the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins. Overexpression of Bcl-2 is a hallmark of many cancers, and promoting its degradation is a promising therapeutic strategy.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a two-step process:

  • Amide Coupling: The carboxylic acid moiety of this compound is coupled with an amine-containing ligand for the target protein.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne of the linker is then reacted with an azide-functionalized E3 ligase ligand.

General Protocol for PROTAC Synthesis

Step 1: Amide Coupling

  • Dissolve the amine-containing target protein ligand (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as dimethylformamide (DMF).

  • Add a coupling reagent, for example, HATU (1.2 equivalents), and an organic base like DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the resulting intermediate by column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the alkyne-functionalized intermediate from Step 1 (1.0 equivalent) and the azide-containing E3 ligase ligand (1.0 equivalent) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

  • To this solution, add a copper(II) sulfate (B86663) solution (e.g., 0.1 equivalents of a 1M aqueous solution) and a reducing agent such as sodium ascorbate (B8700270) (e.g., 0.2 equivalents of a 1M aqueous solution) to generate the active Cu(I) catalyst in situ.

  • Stir the reaction at room temperature for 2-8 hours.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the final PROTAC product.

  • Purify the final compound by preparative HPLC.

  • Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Signaling Pathway and Mechanism of Action

PROTACs synthesized using this compound, which target Bcl-2, function by hijacking the cell's own protein disposal system, the ubiquitin-proteasome pathway, to eliminate Bcl-2.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Outcome Cellular Outcome PROTAC Bcl-2 PROTAC (with this compound linker) Bcl2 Bcl-2 Protein (Target) PROTAC->Bcl2 Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (Bcl-2 - PROTAC - E3 Ligase) Bcl2->Ternary_Complex E3_Ligase->Ternary_Complex Ub_Bcl2 Ubiquitinated Bcl-2 Ternary_Complex->Ub_Bcl2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Transfer of Ub Proteasome Proteasome Ub_Bcl2->Proteasome Targeted for Degradation Degraded_Bcl2 Proteasome->Degraded_Bcl2 Degrades Apoptosis Apoptosis (Programmed Cell Death) Degraded_Bcl2->Apoptosis Promotes

Caption: Mechanism of a Bcl-2 targeting PROTAC.

The PROTAC molecule simultaneously binds to the Bcl-2 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the Bcl-2 protein. The polyubiquitinated Bcl-2 is then recognized and degraded by the proteasome. The reduction in Bcl-2 levels disrupts the balance of pro- and anti-apoptotic proteins, ultimately leading to programmed cell death (apoptosis) in cancer cells.

Experimental Workflow

The development and evaluation of a PROTAC synthesized with this compound involves a multi-step workflow, from initial synthesis to cellular assays.

PROTAC_Workflow cluster_Synthesis Synthesis and Characterization cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays Synthesis PROTAC Synthesis (Amide Coupling & Click Chemistry) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Binding_Assay Binding Affinity Assays (e.g., SPR, ITC) Characterization->Binding_Assay Ternary_Complex_Formation Ternary Complex Formation (e.g., TR-FRET) Binding_Assay->Ternary_Complex_Formation Degradation_Assay Target Degradation Assay (Western Blot, In-Cell Western) Ternary_Complex_Formation->Degradation_Assay Viability_Assay Cell Viability/Apoptosis Assay (e.g., MTT, Caspase-Glo) Degradation_Assay->Viability_Assay

Caption: General workflow for PROTAC development.

This workflow begins with the chemical synthesis and purification of the PROTAC molecule, followed by its thorough characterization. Biochemical assays are then performed to confirm its binding to the target protein and the E3 ligase, and to demonstrate the formation of the ternary complex. Finally, cell-based assays are crucial to measure the extent of target protein degradation and the resulting effect on cell viability and apoptosis.

Conclusion

This compound is a versatile and valuable tool for researchers in drug discovery and chemical biology. Its well-defined structure and dual functionality enable the efficient synthesis of complex molecules like PROTACs. Understanding its properties and the experimental protocols for its use is key to leveraging its full potential in the development of novel therapeutics, particularly in the promising field of targeted protein degradation.

References

An In-Depth Technical Guide to Bifunctional PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bifunctional Polyethylene (B3416737) Glycol (PEG) linkers, essential tools in the field of bioconjugation. We will delve into the core principles of PEGylation, explore the various types of bifunctional PEG linkers, and provide detailed experimental protocols for their application. Furthermore, this guide will present quantitative data in easily comparable formats and utilize visualizations to illustrate key concepts and workflows.

Introduction to Bifunctional PEG Linkers

Bifunctional PEG linkers are versatile molecules that serve as flexible, hydrophilic spacers to connect two molecular entities, such as a protein and a small molecule drug.[1][2] The polyethylene glycol backbone imparts several advantageous properties to the resulting bioconjugate, including enhanced solubility, increased stability, and reduced immunogenicity.[1][3] These linkers possess reactive functional groups at both ends of the PEG chain, enabling the covalent attachment of different molecules.[3]

The choice of a bifunctional PEG linker is critical in the design of bioconjugates, influencing the efficiency of the conjugation reaction, the stability of the final product, and its overall performance in therapeutic and diagnostic applications.[3] This is particularly crucial in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[4][5]

Types of Bifunctional PEG Linkers

Bifunctional PEG linkers can be classified based on the nature of their terminal functional groups:

  • Homobifunctional PEG Linkers: These linkers possess identical reactive groups at both ends, making them suitable for crosslinking similar molecules or for applications where the same reactive group is targeted on both molecules.

  • Heterobifunctional PEG Linkers: These are more commonly used in targeted drug delivery and feature two different reactive groups. This allows for the sequential and specific conjugation of two distinct molecules, providing greater control over the bioconjugation process.[4]

The selection of the reactive groups depends on the available functional groups on the biomolecules to be conjugated, such as primary amines (on lysine (B10760008) residues and the N-terminus of proteins) and thiols (from cysteine residues).[3]

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of a specific PEG linker is often guided by its physicochemical properties, primarily its molecular weight and the length of the PEG spacer arm. These parameters influence the solubility, stability, and steric hindrance of the final bioconjugate. The following tables summarize the properties of some commonly used heterobifunctional PEG linkers.

Table 1: Properties of NHS-PEG-Maleimide Linkers

Product NameMolecular Weight ( g/mol )Spacer Arm Length (Å)
Mal-NH-PEG4-NHS513.524.5
Maleimide-PEG23-NHSNot specifiedNot specified

Data sourced from product specifications and may vary between suppliers.[6][7]

Table 2: Properties of DBCO-PEG-NHS Linkers

Product NameMolecular Weight ( g/mol )PEG Units
DBCO-PEG4-NHS ester649.74
DBCO-N-bis(PEG4-NHS ester)995.058 (4 per arm)
DBCO-NHCO-PEG4-NHS ester649.74

Data sourced from product specifications and may vary between suppliers.[8][9][10][11]

Table 3: Properties of Azide-PEG-NHS Linkers

Product NameMolecular Weight ( g/mol )PEG Units
Azido-PEG2-NHS esterNot specified2
Azido-PEG3-NHS esterNot specified3
Azido-PEG4-NHS esterNot specified4

Data sourced from product specifications and may vary between suppliers.[12][13][14][15][16]

Experimental Protocols

The following sections provide detailed methodologies for common bioconjugation procedures using bifunctional PEG linkers.

Amine-Reactive Conjugation using NHS Ester Chemistry

This protocol describes the conjugation of a PEG linker with a primary amine-containing biomolecule, such as a protein or antibody.[17][18][19]

Materials:

  • Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5).

  • NHS-ester functionalized PEG linker.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Purification system (e.g., size-exclusion chromatography column).

Procedure:

  • Biomolecule Preparation:

    • Ensure the biomolecule is in a buffer free of primary amines (e.g., Tris, glycine) as these will compete with the reaction.

    • Adjust the concentration of the biomolecule to 1-10 mg/mL in the reaction buffer.

  • Linker Preparation:

    • Immediately before use, dissolve the NHS-ester PEG linker in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[20]

  • Conjugation Reaction:

    • Calculate the required volume of the linker solution to achieve a desired molar excess over the biomolecule (typically a 10- to 50-fold molar excess).[21]

    • Slowly add the linker solution to the biomolecule solution while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[3]

  • Quenching the Reaction (Optional):

    • To stop the reaction and consume any unreacted linker, add the quenching solution to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column or size-exclusion chromatography (SEC).[22][23][24][25][26] Equilibrate the column with the desired storage buffer (e.g., PBS).

Thiol-Reactive Conjugation using Maleimide (B117702) Chemistry

This protocol outlines the conjugation of a maleimide-functionalized PEG linker to a biomolecule containing free thiol groups, such as reduced antibodies or proteins with cysteine residues.[27][28][29]

Materials:

  • Thiol-containing biomolecule.

  • Reducing agent (if necessary, e.g., TCEP - tris(2-carboxyethyl)phosphine).

  • Maleimide-functionalized PEG linker.

  • Reaction buffer (e.g., PBS, pH 6.5-7.5, degassed).

  • Anhydrous DMSO or DMF.

  • Purification system (e.g., size-exclusion chromatography column).

Procedure:

  • Biomolecule Preparation (with Reduction if Necessary):

    • If the thiol groups are present as disulfide bonds, they must first be reduced. Dissolve the biomolecule in a degassed buffer and add a 10- to 100-fold molar excess of TCEP.

    • Incubate for 30-60 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column.

  • Linker Preparation:

    • Dissolve the maleimide-PEG linker in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add the linker solution to the thiol-containing biomolecule solution to achieve a 10- to 20-fold molar excess of the linker.[30]

    • The reaction should be performed in a degassed buffer at pH 6.5-7.5 to ensure the specificity of the maleimide-thiol reaction and minimize hydrolysis of the maleimide group.[31]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Purify the conjugate from unreacted linker and other components using size-exclusion chromatography equilibrated with the desired storage buffer.[22][23][24][25][26]

Purification of PEGylated Bioconjugates

Purification is a critical step to remove unreacted reagents and byproducts, which can affect the efficacy and safety of the final product.

  • Size-Exclusion Chromatography (SEC): This is the most common method for purifying PEGylated proteins. It separates molecules based on their hydrodynamic radius, effectively removing smaller, unreacted PEG linkers and other low molecular weight impurities.[][33]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin. This property allows for the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species, and in some cases, even positional isomers.[][34][35]

Characterization of PEGylated Bioconjugates

Thorough characterization is essential to ensure the quality and consistency of the bioconjugate.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight upon PEGylation. However, PEG can interact with SDS, leading to smeared or broadened bands. Native PAGE can be a better alternative.[36]

  • Mass Spectrometry (MS): MS is a powerful tool for determining the exact molecular weight of the conjugate and can be used to confirm the degree of PEGylation.[37][38][39]

  • High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion HPLC (SE-HPLC) and reversed-phase HPLC (RP-HPLC) are used to assess the purity, aggregation, and drug-to-antibody ratio (DAR) of the conjugate.[1]

Visualizing Bioconjugation Workflows and Concepts

Graphviz diagrams are used to illustrate the logical flow of experimental procedures and conceptual pathways.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization biomolecule Biomolecule (e.g., Antibody) reaction Reaction Incubation (pH, Temp, Time) biomolecule->reaction linker Bifunctional PEG Linker linker->reaction purification Chromatography (SEC or IEX) reaction->purification characterization Analysis (SDS-PAGE, MS, HPLC) purification->characterization end Final Bioconjugate characterization->end start Start start->biomolecule start->linker

Caption: General experimental workflow for bioconjugation using bifunctional PEG linkers.

targeted_drug_delivery cluster_systemic Systemic Circulation cluster_targeting Targeting & Internalization cluster_release Drug Release & Action adc Antibody-Drug Conjugate (ADC) receptor Receptor adc->receptor Binding tumor_cell Tumor Cell endosome Endosome tumor_cell->endosome Internalization lysosome Lysosome endosome->lysosome Fusion drug Cytotoxic Drug lysosome->drug Linker Cleavage apoptosis Cell Death drug->apoptosis Induces

Caption: Conceptual pathway of targeted drug delivery using an antibody-drug conjugate (ADC).[40][41][42][43]

Conclusion

Bifunctional PEG linkers are indispensable tools in modern bioconjugation, enabling the creation of sophisticated therapeutic and diagnostic agents with improved pharmacological properties. A thorough understanding of their chemical properties, coupled with optimized experimental protocols for conjugation, purification, and characterization, is paramount for the successful development of novel bioconjugates. This guide has provided a foundational overview of these key aspects to aid researchers in their endeavors.

References

The Nexus of Innovation: A Technical Guide to Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and drug discovery, the principles of click chemistry, introduced by K.B. Sharpless, have emerged as a transformative force.[1][2] This paradigm shift towards reactions that are modular, high-yielding, and biocompatible has accelerated the development of novel therapeutics, diagnostic tools, and research methodologies.[3][4] At the heart of this revolution lie the meticulously designed click chemistry reagents, the molecular linchpins that enable the rapid and reliable construction of complex architectures. This in-depth technical guide provides a comprehensive overview of the core click chemistry reagents, their quantitative characteristics, and detailed experimental protocols for their application.

Core Principles: A Tale of Two Clicks

Click chemistry is dominated by two primary reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both pathways unite an azide (B81097) and an alkyne to form a stable triazole linkage, yet their mechanisms and applications diverge significantly.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse

The CuAAC reaction is the quintessential "click" reaction, celebrated for its exceptional reliability and efficiency.[5] It involves the reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[2] The catalyst dramatically accelerates the reaction, allowing it to proceed under mild, often aqueous, conditions.[5]

CuAAC_Mechanism cluster_reactants Reactants R1_alkyne R₁-C≡CH (Terminal Alkyne) intermediate1 Copper-Acetylide Intermediate R1_alkyne->intermediate1 + Cu(I) R2_azide R₂-N₃ (Azide) Cu_I Cu(I) Catalyst intermediate2 Copper-Triazolide Intermediate intermediate1->intermediate2 + R₂-N₃ intermediate2->Cu_I Regenerates Catalyst product R₁-[Triazole]-R₂ (1,4-disubstituted Triazole) intermediate2->product + H⁺

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Bioorthogonal Champion

To circumvent the potential cytotoxicity of copper catalysts in living systems, the strain-promoted azide-alkyne cycloaddition was developed.[1] SPAAC utilizes cyclooctynes, eight-membered rings containing a triple bond, where the inherent ring strain significantly lowers the activation energy for the reaction with azides, obviating the need for a metal catalyst.[6] This bioorthogonality makes SPAAC the preferred choice for in vivo imaging and labeling applications.[7]

SPAAC_Mechanism cluster_reactants Reactants R1_cyclooctyne R₁-Cyclooctyne (e.g., DBCO, BCN) transition_state [3+2] Cycloaddition Transition State R1_cyclooctyne->transition_state R2_azide R₂-N₃ (Azide) R2_azide->transition_state product R₁-[Triazole]-R₂ (Triazole Product) transition_state->product

A Reagent Compendium: Quantitative Data for Informed Decisions

The selection of appropriate reagents is paramount to the success of any click chemistry experiment. This section provides a quantitative overview of key reagents to facilitate this process.

Azide and Alkyne Reagents

A diverse array of azide and alkyne-functionalized molecules are commercially available, enabling the modification of virtually any biomolecule or small molecule of interest.[8] These include amino acids, sugars, nucleotides, and various crosslinkers.

Table 1: Common Azide and Alkyne Reagent Structures

Reagent TypeStructureName
Azides R-N₃Azido (B1232118) group
Biotin-PEG-N₃Biotin-PEG-Azide
N₃-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-COOHAzido-dPEG®3-Acid
Terminal Alkynes R-C≡CHTerminal alkyne group
HC≡C-CH₂-OHPropargyl alcohol
HC≡C-CO-NHSN-Hydroxysuccinimidyl alkyne
Cyclooctynes (for SPAAC) Dibenzocyclooctyne (DBCO)
Bicyclo[6.1.0]nonyne (BCN)
Reaction Kinetics: A Comparative Analysis

The rate of the click reaction is a critical parameter, particularly for in vivo applications where rapid labeling is often required.

Table 2: Second-Order Rate Constants for SPAAC Reagents with Benzyl Azide

Cyclooctyne (B158145) ReagentSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
Dibenzocyclooctyne (DBCO)~1[5]
Dibenzoannulated cyclooctyne (DIBO)~0.1[5]
Bicyclo[6.1.0]nonyne (BCN)~0.01 - 0.1[5][9]
Biarylazacyclooctynone (BARAC)>1[10]

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[5]

For CuAAC, the reaction rate is highly dependent on the copper source, the ligand used to stabilize the Cu(I) oxidation state, and the solvent.[11][12] The use of accelerating ligands can increase the reaction rate by several orders of magnitude.[11]

Table 3: Impact of Ligands on CuAAC Reaction Rates

LigandRelative Rate EnhancementKey FeaturesReference
Tris(benzyltriazolylmethyl)amine (TBTA)HighThe first-generation ligand, requires organic co-solvents.[11]
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)HighWater-soluble, ideal for bioconjugation.[11]
Bathophenanthroline sulfonatedVery HighHighly accelerating but can be oxygen-sensitive.[11]
Fluorescent Probes: Quantum Yields and Stability

Fluorescently labeled click chemistry reagents are indispensable for imaging applications. The quantum yield (QY) of a fluorophore is a measure of its brightness and is a crucial factor in probe selection.

Table 4: Quantum Yields of Common Fluorescent Click Chemistry Probes

FluorophoreExcitation (nm)Emission (nm)Quantum Yield (QY)Reference
Alexa Fluor 488 Azide4955190.92[13]
Cyanine3 (Cy3) Alkyne5505700.15[14]
Cyanine5 (Cy5) Azide6496700.28[14]
TAMRA Alkyne5555800.65[14]

The stability of click chemistry reagents and the resulting triazole linkage under physiological conditions is essential for their use in biological systems. Both azides and alkynes are generally stable in aqueous buffers, and the triazole product is exceptionally robust.[7] However, phosphine-based reagents used in Staudinger ligations can be prone to oxidation.[7]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for performing CuAAC and SPAAC reactions for protein labeling, a common application in research and drug development.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of a protein containing a terminal alkyne with an azide-functionalized fluorescent dye.

Materials:

  • Alkyne-modified protein (in a suitable buffer, e.g., PBS)

  • Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)

  • Degassing equipment (optional, but recommended)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-functionalized dye. The final concentration of the protein should typically be in the low micromolar range, with a 2-10 fold molar excess of the dye.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 2.5 µL of 100 mM THPTA). Let the mixture stand for 1-2 minutes to allow for complex formation.

  • Initiate the Reaction: Add the catalyst premix to the protein-dye mixture.

  • Add the Reducing Agent: To initiate the click reaction, add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate should be approximately 5-10 times the concentration of CuSO₄.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

  • Purification: Remove the excess dye and catalyst using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the labeling of cell surface proteins metabolically engineered to display azide groups with a cyclooctyne-functionalized fluorescent dye.

Materials:

  • Cells with azide-labeled surface proteins (e.g., cultured in media containing an azido sugar)

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-TAMRA)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. If metabolic labeling was performed, wash the cells twice with warm PBS to remove any unincorporated azido sugars.

  • Labeling Reaction: Add the cyclooctyne-functionalized dye, dissolved in cell culture medium, to the cells. The final concentration of the dye typically ranges from 1 to 25 µM.

  • Incubation: Incubate the cells with the dye for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells three times with warm PBS to remove any unbound dye.

  • Imaging: Image the labeled cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Visualizing Complexity: Signaling Pathways and Experimental Workflows

Click chemistry has become an invaluable tool for dissecting complex biological processes, including cellular signaling pathways and post-translational modifications (PTMs).

Investigating Kinase Signaling Cascades

Click chemistry can be employed to study kinase signaling pathways by using ATP or inhibitor probes functionalized with an azide or alkyne. These probes can covalently label active kinases in a cell lysate, which can then be enriched and identified by mass spectrometry.

Kinase_Signaling_Workflow cluster_labeling Labeling start Cell Lysate probe Alkyne-labeled Kinase Probe start->probe Incubate click_reaction CuAAC Reaction with Azide-Biotin probe->click_reaction enrichment Streptavidin Enrichment click_reaction->enrichment ms_analysis LC-MS/MS Analysis enrichment->ms_analysis

Mapping Protein-Protein Interactions

Click chemistry, in combination with proximity labeling techniques, can be used to map protein-protein interactions within a cell. A "bait" protein is fused to an enzyme that generates reactive species, which then modify nearby "prey" proteins with a bioorthogonal handle (e.g., an azide). These modified prey proteins can then be captured and identified.

PPI_Workflow cluster_labeling In-situ Labeling bait_protein Bait Protein-Enzyme Fusion prey_protein Prey Protein bait_protein->prey_protein Proximity azide_label Azide Labeling prey_protein->azide_label Enzymatic Labeling lysis Cell Lysis azide_label->lysis click_enrichment Click Chemistry Enrichment (e.g., Alkyne-Beads) lysis->click_enrichment identification Mass Spectrometry Identification click_enrichment->identification

Unveiling Post-Translational Modifications (PTMs)

Metabolic labeling with azide- or alkyne-modified precursors, followed by click chemistry-based enrichment and mass spectrometry, is a powerful strategy for identifying and quantifying PTMs such as glycosylation, phosphorylation, and acetylation.[2][15]

PTM_Workflow metabolic_labeling Metabolic Labeling with Azido-Sugar/Amino Acid protein_incorporation Incorporation into Proteins metabolic_labeling->protein_incorporation cell_lysis Cell Lysis and Proteolysis protein_incorporation->cell_lysis click_enrichment Click Reaction with Alkyne-Biotin and Streptavidin Enrichment cell_lysis->click_enrichment ms_analysis LC-MS/MS for PTM Site Identification and Quantification click_enrichment->ms_analysis

Conclusion

The continuous innovation in the design and application of click chemistry reagents has solidified their position as indispensable tools in the modern life sciences. From elucidating fundamental biological mechanisms to accelerating the development of next-generation therapeutics, the impact of these molecular connectors is undeniable. This guide provides a foundational understanding of the core reagents and methodologies, empowering researchers, scientists, and drug development professionals to harness the full potential of click chemistry in their endeavors. As the field continues to evolve, the development of new reagents with even faster kinetics, enhanced stability, and novel functionalities will undoubtedly open up new frontiers of scientific discovery.

References

Propargyl-PEG2-CH2COOH: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling and potential hazards of Propargyl-PEG2-CH2COOH, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. As a key reagent in drug development and chemical biology, a thorough understanding of its safety profile is paramount for all personnel.

Chemical Identification and Physical Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker containing a terminal alkyne group and a carboxylic acid. This structure allows for versatile conjugation strategies, most notably in "click chemistry" reactions.

Property Value Source(s)
Chemical Name 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)acetic acid[1]
CAS Number 944561-46-0[2]
Molecular Formula C9H14O5[2]
Molecular Weight 202.20 g/mol [2]
Appearance Liquid[3]
Color Colorless to light yellow[3]
Density 1.158±0.06 g/cm³[3]
Purity Typically >95%[3]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.

Hazard Classification Category Hazard Statement Source(s)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2]

GHS Pictograms:

alt text

Signal Word: Danger[2]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to mitigate the risks of exposure.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

Personal Protective Equipment

The following personal protective equipment should be worn at all times when handling this compound:

PPE Type Specification Source(s)
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles and a face shield.[2]
Hand Protection Wear compatible chemical-resistant gloves.[2]
Skin and Body Protection Wear a lab coat, and consider additional protective clothing for larger quantities.[2]
Respiratory Protection If working outside a fume hood or if aerosols may be generated, use a NIOSH-approved respirator.[2]
Hygiene Measures
  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in laboratory areas.

  • Remove contaminated clothing and wash it before reuse.[2]

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

Storage Condition Recommendation Source(s)
Short-term (days to weeks) Store at 0 - 4°C.[1][1]
Long-term (months to years) Store at -20°C.[1][1]
In Solvent Store at -80°C for up to 6 months, or -20°C for up to 1 month. Solutions should be stored under a nitrogen atmosphere.[3][3]
General Recommendations Keep in a dry, dark place.[1] The product is stable for several weeks during standard shipping conditions at ambient temperature.[1][1]

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Measures Source(s)
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention.[2]
Skin Contact Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2]
Ingestion Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations.[2] Do not allow the material to enter drains or water courses.

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is not publicly available, the following are summaries of standard OECD (Organisation for Economic Co-operation and Development) test guidelines used to assess the hazards identified for this chemical.

Skin Irritation Testing (Based on OECD Test Guideline 439)

This in vitro method assesses the potential of a chemical to cause skin irritation.[4]

Methodology:

  • Test System: A reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin, is used.[3][4]

  • Procedure:

    • The test chemical is applied topically to the surface of the RhE tissue.[5]

    • The tissue is incubated for a defined period (e.g., 60 minutes).[5]

    • After incubation, the chemical is removed by washing.[5]

    • The tissue is then incubated for a further recovery period (e.g., 42 hours).[5]

  • Endpoint: Cell viability is measured using a colorimetric assay, such as the MTT assay.[6] The amount of colored formazan (B1609692) produced is proportional to the number of viable cells.

  • Interpretation: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) compared to a negative control indicates that the chemical is an irritant.[4][5]

Serious Eye Damage/Eye Irritation Testing (Based on OECD Test Guideline 492)

This in vitro method is used to identify chemicals that have the potential to cause serious eye damage.

Methodology:

  • Test System: A reconstructed human cornea-like epithelium (RhCE) model is utilized.

  • Procedure:

    • The test substance is applied to the surface of the RhCE tissue.

    • The tissue is incubated for a specified time.

    • The substance is then rinsed off.

  • Endpoint: Cytotoxicity is determined by measuring cell viability, typically with the MTT assay.

  • Interpretation: A significant decrease in cell viability below a defined threshold suggests the potential for serious eye damage.

Respiratory Irritation Assessment

Currently, there are no validated in vitro models for respiratory irritation that are approved for regulatory use.[7] Assessment is typically based on a weight of evidence approach, which may include:

  • Human data (if available).

  • Inhalation toxicity studies in animals.

  • Data from structurally similar compounds.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow This compound Safe Handling Workflow cluster_planning Planning & Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_storage Storage cluster_emergency Emergency Response A Review SDS & Conduct Risk Assessment B Ensure Engineering Controls are Functional (Fume Hood) A->B C Select & Inspect Appropriate PPE B->C D Work Within a Fume Hood C->D E Don Appropriate PPE D->E F Carefully Dispense and Handle Chemical E->F G Perform Experiment F->G H Decontaminate Work Area G->H I Dispose of Waste in Designated Container H->I J Remove PPE and Wash Hands Thoroughly I->J K Store in a Cool, Dark, & Dry Place (-20°C Long-Term) J->K L In Case of Spill or Exposure M Follow First Aid Procedures L->M N Notify Supervisor & Seek Medical Attention M->N

Caption: Logical workflow for the safe handling of this compound.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal risk assessment and should be used in conjunction with the most current Safety Data Sheet (SDS) provided by the supplier. All laboratory personnel should be trained in safe chemical handling procedures.

References

solubility of Propargyl-PEG2-CH2COOH in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of Propargyl-PEG2-CH2COOH

For researchers, scientists, and drug development professionals, understanding the solubility characteristics of linker molecules is paramount for the successful design and execution of bioconjugation and other derivatization strategies. This compound is a bifunctional linker that incorporates a propargyl group for click chemistry reactions and a carboxylic acid for amide bond formation. The inclusion of a two-unit polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilic properties of this molecule, influencing its behavior in various solvents. This guide provides a comprehensive overview of the solubility of this compound, complete with quantitative data where available, detailed experimental protocols, and a logical workflow for solvent selection.

Core Properties of this compound

  • Chemical Name: 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)acetic acid

  • CAS Number: 944561-46-0

  • Molecular Formula: C₉H₁₄O₅

  • Molecular Weight: 202.21 g/mol

  • Appearance: Colorless to light yellow liquid

Quantitative and Qualitative Solubility Data

The solubility of this compound is a critical factor for its effective use in various applications. The hydrophilic PEG linker contributes to its solubility in aqueous solutions, while the organic backbone allows for dissolution in several organic solvents.[1] Below is a summary of the available solubility data.

SolventQuantitative SolubilityQualitative SolubilityNotes
Dimethyl Sulfoxide (DMSO) 250 mg/mL (1236 mM)[2]Highly SolubleUltrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[2]
Dimethylformamide (DMF) Data not availableSolubleA common solvent for dissolving bifunctional PEG linkers to prepare stock solutions.[3]
Water Data not availableSolubleThe hydrophilic PEG chain and carboxylic acid group suggest good aqueous solubility. A related compound, Propargyl-PEG2-alcohol, is soluble in water.[4]
Ethanol (B145695) Data not availableSolubleA related compound, Propargyl-PEG2-OH, is soluble in ethanol at >= 100 mg/mL.[5]
Dichloromethane (DCM) Data not availableSolubleA related compound, Propargyl-PEG2-alcohol, is soluble in DCM.[4]

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a detailed methodology for the preparation of a stock solution of this compound, a common first step in many experimental workflows.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Inert gas (e.g., Argon or Nitrogen)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Equilibrate the Reagent: Before opening, allow the vial of this compound to come to room temperature to prevent moisture condensation.

  • Weighing the Compound: As this compound is a liquid, it is best to dispense it by volume, calculating the required amount based on its density (if available) or by mass if a high-precision balance is used.

  • Solvent Addition: In a sterile vial, add the desired volume of anhydrous DMSO or DMF. For example, to prepare a 100 mM stock solution, add the appropriate volume of solvent to the corresponding mass of the compound.

  • Dissolution: Cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonication can be used to aid dissolution.[2]

  • Storage: For immediate use, the stock solution can be kept at room temperature. For short-term storage (up to one month), aliquot the stock solution into smaller volumes and store at -20°C under an inert gas.[6] For long-term storage (up to six months), store the aliquots at -80°C.[6] Avoid repeated freeze-thaw cycles.

Logical Workflow for Solvent Selection

The choice of solvent for this compound is highly dependent on the downstream application. The following diagram illustrates a logical workflow for selecting an appropriate solvent system.

G cluster_start Start cluster_application Application Type cluster_bioconjugation Bioconjugation cluster_organic Organic Synthesis cluster_stock Stock Solution Preparation start Define Experimental Goal app Application? start->app bioconj Aqueous Buffer (e.g., PBS, pH 7.2-8.5) app->bioconj Bioconjugation org_synth Anhydrous Organic Solvent (e.g., DMF, DMSO, DCM) app->org_synth Organic Synthesis stock Anhydrous DMSO or DMF app->stock Stock Solution note1 Initial dissolution in minimal DMSO or DMF may be required bioconj->note1 note2 High concentration for long-term storage stock->note2

Caption: Solvent selection workflow for this compound.

This guide provides essential information for the effective handling and use of this compound in a research setting. By understanding its solubility properties and following appropriate protocols, researchers can ensure the reliability and reproducibility of their experiments.

References

Propargyl-PEG2-CH2COOH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Propargyl-PEG2-CH2COOH, a versatile bifunctional linker commonly employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This guide includes a summary of suppliers and pricing, detailed experimental protocols for its primary applications, and visualizations of relevant pathways and workflows.

Supplier and Pricing Overview

This compound is commercially available from several suppliers. The following table summarizes pricing information from various sources for research-grade material. Prices are subject to change and may not include shipping and handling fees. For bulk quantities or GMP-grade material, direct inquiry with the suppliers is recommended.

SupplierCatalog NumberPurityQuantityPrice (USD)
Precise PEG AG-1821Q2>96%Not Specified$420.00
MedKoo Biosciences 123238>98%50mg$350.00
100mg$650.00
BroadPharm BP-2316598%InquireInquire
MedChemExpress HY-41922Not SpecifiedInquireInquire

Core Applications and Experimental Protocols

This compound possesses two key functional groups: a terminal alkyne (propargyl group) and a carboxylic acid. This dual functionality allows for sequential or orthogonal conjugation to different molecules. The propargyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form a stable triazole linkage with azide-modified molecules. The carboxylic acid can be activated to form a stable amide bond with primary amine groups.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines a general procedure for conjugating this compound to an azide-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Deionized water or appropriate buffer (e.g., phosphate-buffered saline, PBS)

  • Organic solvent (e.g., DMSO or DMF) for dissolving reagents

  • Reaction vessel

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent like DMSO or DMF.

    • Prepare a stock solution of the azide-functionalized molecule in an appropriate buffer or solvent.

    • Prepare a stock solution of CuSO4 in deionized water (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).

    • Prepare a stock solution of the copper-chelating ligand (THPTA or TBTA) in water or a water/DMSO mixture.

  • Reaction Setup:

    • In a reaction vessel, combine the azide-functionalized molecule and this compound in the desired molar ratio (a slight excess of the PEG linker is often used).

    • Add the copper-chelating ligand to the reaction mixture. A typical molar ratio of ligand to copper is 5:1.

    • Add the CuSO4 solution to the reaction mixture. The final concentration of copper typically ranges from 50 µM to 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Reaction Conditions:

    • The reaction is typically carried out at room temperature.

    • The reaction time can vary from 1 to 12 hours, depending on the reactivity of the substrates.

    • The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, the desired conjugate can be purified using standard techniques such as size exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and byproducts.

Amine Coupling (Amide Bond Formation) Protocol

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule. This reaction typically requires the activation of the carboxylic acid.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation buffer (e.g., MES buffer, pH 4.5-6.0)

  • Coupling buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Organic solvent (e.g., DMSO or DMF)

  • Reaction vessel

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in an appropriate organic solvent or the activation buffer.

    • Dissolve the amine-containing molecule in the coupling buffer.

    • Prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in the activation buffer or an organic solvent.

  • Carboxylic Acid Activation:

    • In a reaction vessel, add the this compound solution.

    • Add EDC and NHS (or sulfo-NHS) to the reaction mixture. A molar excess of EDC and NHS over the carboxylic acid is typically used.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Amine Coupling:

    • Add the amine-containing molecule to the activated this compound solution.

    • The reaction is typically carried out at room temperature for 2 hours to overnight.

    • The pH of the reaction mixture should be maintained between 7.2 and 7.5 for efficient coupling.

  • Quenching and Purification:

    • After the desired reaction time, quench any unreacted activated carboxylic acid groups by adding a quenching solution.

    • Purify the resulting conjugate using appropriate chromatography techniques (e.g., size exclusion, ion exchange) or dialysis to remove unreacted molecules and coupling reagents.

Visualizing Key Concepts

The following diagrams, generated using Graphviz, illustrate the core mechanisms and workflows involving this compound.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ubiquitination and Degradation PROTAC PROTAC (this compound as linker) POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation POI Degradation Proteasome->Degradation results in

Caption: The PROTAC mechanism of action.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Click Chemistry (CuAAC) Propargyl_PEG This compound Intermediate Propargyl-PEG2-E3 Ligand Propargyl_PEG->Intermediate activated by E3_Ligand E3 Ligase Ligand (with primary amine) E3_Ligand->Intermediate reacts with EDC_NHS EDC / NHS EDC_NHS->Intermediate Final_PROTAC Final PROTAC Molecule Intermediate->Final_PROTAC reacts with POI_Ligand POI Ligand (with azide) POI_Ligand->Final_PROTAC Cu_Catalyst Cu(I) Catalyst (CuSO4 / Na-Ascorbate) Cu_Catalyst->Final_PROTAC catalyzed by

Caption: PROTAC synthesis experimental workflow.

An In-depth Technical Guide to the Physical and Chemical Properties of Propargyl-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-CH2COOH is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, chemical biology, and drug development. Its unique architecture, featuring a terminal propargyl group, a hydrophilic di-ethylene glycol (PEG2) spacer, and a carboxylic acid moiety, provides a versatile platform for the covalent linkage of diverse molecular entities. This guide offers a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its application, and visualizations of its role in constructing molecules for targeted protein degradation.

Core Physical and Chemical Properties

This compound is a valuable tool for researchers due to its defined structure and dual reactivity. The physical and chemical properties are summarized in the table below, compiled from various chemical suppliers.

PropertyValue
Chemical Name 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)acetic acid
Molecular Formula C₉H₁₄O₅
Molecular Weight 202.21 g/mol
CAS Number 944561-46-0
Appearance Colorless to light yellow liquid or oil
Purity Typically >95% or >98%
Solubility Soluble in DMSO, DMF, and other organic solvents
Storage Conditions Store at -20°C for long-term stability. For short-term, 0-4°C is suitable. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[1]

Reactivity and Applications

The utility of this compound stems from its two distinct reactive functional groups, which allow for sequential or orthogonal conjugation strategies.

  • Carboxylic Acid (-COOH): This group is readily activated for reaction with primary amines, such as those found on the surface of proteins (lysine residues) or amine-functionalized small molecules. The most common activation method involves the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable amine-reactive NHS ester.[2] This results in the formation of a stable amide bond.

  • Propargyl Group (-C≡CH): The terminal alkyne functionality is a key component for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This reaction forms a stable triazole linkage with an azide-modified molecule. The CuAAC reaction is highly efficient, specific, and can be performed in aqueous conditions, making it ideal for bioconjugation.[5][6]

The hydrophilic PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugates, which is particularly beneficial for biological applications.[7] It also provides a flexible spacer arm to minimize steric hindrance between the conjugated molecules.

A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9] this compound serves as a versatile linker to connect the target protein binder to the E3 ligase ligand.

Experimental Protocols

The following are detailed methodologies for the two key reactions involving this compound.

Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a peptide or small molecule).

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-7.5 for the coupling step; MES buffer at pH 4.7-6.0 for the activation step)

  • Quenching reagent (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification system (e.g., HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration (e.g., 100 mM).

    • Dissolve the amine-containing molecule in the appropriate reaction buffer.

    • Freshly prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO (e.g., 200 mM).

  • Activation of Carboxylic Acid:

    • In a reaction vial, add the this compound solution.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring. The optimal pH for this activation step is between 4.7 and 6.0.

  • Conjugation to Amine:

    • Add the amine-containing molecule to the activated this compound solution. The reaction of the NHS-activated linker with the primary amine is most efficient at a pH of 7.2-8.0.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring. The reaction progress can be monitored by LC-MS.

  • Quenching the Reaction:

    • Add a quenching reagent such as hydroxylamine or Tris buffer to a final concentration of 10-50 mM to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the conjugate using an appropriate method such as reverse-phase HPLC to remove excess reagents and byproducts.[]

  • Characterization:

    • Confirm the identity and purity of the final conjugate using mass spectrometry and NMR.

G Experimental Workflow: Amide Bond Formation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Propargyl_PEG2_COOH This compound Activated_Ester NHS-activated Propargyl-PEG2-Linker Propargyl_PEG2_COOH->Activated_Ester 15-30 min, RT EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Conjugate Propargyl-PEG2-Conjugate Activated_Ester->Conjugate 2-12 h, RT Amine_Molecule Amine-containing Molecule Amine_Molecule->Conjugate Purification HPLC Purification Conjugate->Purification Characterization MS / NMR Analysis Purification->Characterization

Workflow for Amide Bond Formation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between the propargyl group of a this compound conjugate and an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule (synthesized as in 3.1)

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

  • Purification system (e.g., size-exclusion chromatography or HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the propargyl-functionalized molecule in an appropriate solvent.

    • Prepare a stock solution of the azide-containing molecule in an appropriate solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of the copper ligand (e.g., THPTA) in water or DMSO.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vial, combine the propargyl-functionalized molecule and the azide-containing molecule (typically a 1.1 to 1.5-fold excess of the azide).

    • Add the reaction solvent to achieve the desired concentration.

    • Add the copper(I) stabilizing ligand to the reaction mixture. A typical molar ratio of ligand to copper is 2:1 to 5:1.

    • Add the CuSO₄ solution to the reaction mixture (typically 0.1 equivalents).

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution (typically 0.5 to 1.0 equivalents) to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the cycloaddition.

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography or reverse-phase HPLC to remove the copper catalyst and other small molecule reagents.

  • Characterization:

    • Confirm the identity and purity of the final triazole-linked conjugate using mass spectrometry and NMR.

G Experimental Workflow: CuAAC 'Click' Chemistry cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Click Reaction cluster_analysis Purification & Analysis Propargyl_Conjugate Propargyl-PEG2-Conjugate Triazole_Conjugate Triazole-linked Final Conjugate Propargyl_Conjugate->Triazole_Conjugate 1-4 h, RT Azide_Molecule Azide-containing Molecule Azide_Molecule->Triazole_Conjugate CuSO4 CuSO4 Catalyst Cu(I) Catalyst CuSO4->Catalyst Ligand THPTA Ligand Ligand->Catalyst Ascorbate Sodium Ascorbate Ascorbate->Catalyst Reduction Catalyst->Triazole_Conjugate Purification HPLC / SEC Purification Triazole_Conjugate->Purification Characterization MS / NMR Analysis Purification->Characterization

Workflow for CuAAC 'Click' Chemistry.

Application in Targeted Protein Degradation: PROTACs

As mentioned, a key application of this compound is in the synthesis of PROTACs. The linker bridges a ligand that binds to a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the POI. Two well-studied examples of protein targets for PROTAC-mediated degradation are BRD4 and EGFR.

BRD4 Degradation Pathway

Bromodomain-containing protein 4 (BRD4) is a transcriptional regulator that is a key target in cancer therapy.[3] PROTACs have been developed to induce its degradation.[8][11]

G PROTAC-mediated Degradation of BRD4 cluster_protac PROTAC Assembly BRD4_ligand BRD4 Ligand Linker Propargyl-PEG2 Linker BRD4_ligand->Linker BRD4 BRD4 Protein BRD4_ligand->BRD4 binds E3_ligand E3 Ligase Ligand (e.g., for CRBN) Linker->E3_ligand E3_ligase E3 Ubiquitin Ligase (e.g., CUL4-CRBN) E3_ligand->E3_ligase binds PROTAC PROTAC Ternary_complex Ternary Complex (BRD4-PROTAC-E3) BRD4->Ternary_complex E3_ligase->Ternary_complex Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated Degradation of BRD4.
EGFR Degradation Pathway

The Epidermal Growth Factor Receptor (EGFR) is another important target in oncology, and PROTACs are being developed to overcome resistance to traditional EGFR inhibitors.[12][13][14][15]

G PROTAC-mediated Degradation of EGFR cluster_protac PROTAC Assembly EGFR_ligand EGFR Ligand Linker Propargyl-PEG2 Linker EGFR_ligand->Linker EGFR EGFR Protein EGFR_ligand->EGFR binds E3_ligand E3 Ligase Ligand (e.g., for VHL) Linker->E3_ligand E3_ligase E3 Ubiquitin Ligase (e.g., VHL) E3_ligand->E3_ligase binds PROTAC PROTAC Ternary_complex Ternary Complex (EGFR-PROTAC-E3) EGFR->Ternary_complex E3_ligase->Ternary_complex Ub_EGFR Poly-ubiquitinated EGFR Ternary_complex->Ub_EGFR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_complex Proteasome 26S Proteasome Ub_EGFR->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated Degradation of EGFR.

Conclusion

This compound is a highly versatile and valuable tool for researchers in the life sciences. Its well-defined physical and chemical properties, coupled with its dual reactivity, enable the straightforward synthesis of complex bioconjugates. The detailed experimental protocols and an understanding of its application in areas such as targeted protein degradation provide a solid foundation for its effective use in the laboratory. As the field of chemical biology and drug discovery continues to evolve, the utility of such precisely engineered linkers is expected to grow, facilitating the development of novel therapeutics and research tools.

References

The Architect's Toolkit: A Technical Guide to Heterobifunctional Crosslinkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterobifunctional crosslinkers are indispensable molecular tools that enable the covalent linkage of two distinct biomolecules, a cornerstone of modern bioconjugation strategies. Their unique architecture, featuring two different reactive moieties, allows for controlled, sequential reactions that are pivotal in the construction of complex therapeutic and diagnostic agents. This in-depth technical guide provides a comprehensive overview of the core principles of heterobifunctional crosslinkers, their classification, and their critical applications in drug development, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to equip researchers with the practical knowledge required for successful bioconjugation.

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are reagents that possess two different reactive groups, allowing for the specific covalent bonding of two different functional groups on proteins or other biomolecules.[1][2] This contrasts with homobifunctional crosslinkers, which have two identical reactive groups and can lead to undesirable self-conjugation and polymerization.[3] The ability to perform a two-step conjugation process is a key advantage of heterobifunctional reagents, offering greater control over the final bioconjugate.[1][4]

These molecular architects are central to numerous applications in drug development and research, including:

  • Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[4]

  • PROTACs: Synthesizing molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[5][]

  • Biomolecule Immobilization: Attaching proteins, antibodies, or enzymes to solid surfaces for use in biosensors, diagnostics, and affinity chromatography.[2]

  • Protein-Protein Interaction Studies: Stabilizing transient interactions to facilitate their identification and characterization.[2]

Classification and Chemistry of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are typically classified based on the functional groups they target. The most common reactive specificities are for primary amines (-NH2, found on lysine (B10760008) residues and the N-terminus of proteins) and sulfhydryls (-SH, found on cysteine residues).[4][7]

Core Chemistry of Amine-to-Sulfhydryl Crosslinkers

The workhorse of heterobifunctional crosslinking is the combination of an N-hydroxysuccinimide (NHS) ester for amine reactivity and a maleimide (B117702) group for sulfhydryl reactivity.[4]

  • NHS Ester Reaction with Primary Amines: NHS esters react with primary amines in a nucleophilic acyl substitution reaction, forming a stable amide bond. This reaction is most efficient at a pH range of 7.2-8.5.[8]

  • Maleimide Reaction with Sulfhydryls: The maleimide group reacts specifically with sulfhydryl groups via a Michael addition, forming a stable thioether bond. This reaction is optimal at a pH of 6.5-7.5.[7] At pH values above 7.5, the maleimide group can also react with amines, and its hydrolysis rate increases.[7]

Two-step conjugation using an NHS-maleimide crosslinker.
Common Amine-to-Sulfhydryl Crosslinkers

A variety of heterobifunctional crosslinkers are commercially available, differing primarily in their spacer arm length, solubility, and whether they are cleavable. The choice of crosslinker is critical and depends on the specific application.[9][10]

CrosslinkerSpacer Arm Length (Å)Water SolubleCleavableKey Features
SMCC 8.3NoNoCyclohexane bridge enhances maleimide stability.[11]
Sulfo-SMCC 8.3YesNoSulfonated for increased water solubility, membrane impermeable.[9]
MBS 10.2NoNoA common alternative to SMCC.[9]
Sulfo-MBS 10.2YesNoWater-soluble version of MBS.
BMPS 6.9NoNoShorter spacer arm than SMCC.[12]
GMBS 7.4NoNoSlightly longer spacer arm than BMPS.[12]
EMCS 9.4NoNoFeatures a longer, more flexible spacer arm.[12]
LC-SPDP 15.7NoYes (Disulfide)Long, cleavable spacer arm for reversible crosslinking.[12]
PEGylated VariableYesVariesPolyethylene glycol spacer reduces immunogenicity and improves solubility.[9]

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that deliver a potent cytotoxic agent directly to cancer cells via a monoclonal antibody that recognizes a tumor-specific antigen. The heterobifunctional crosslinker is a critical component that connects the antibody and the drug payload.

ADC_Workflow Antibody Monoclonal Antibody (with Lysine -NH2) Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab + SMCC (pH 7.2-7.5) SMCC SMCC Crosslinker ADC Antibody-Drug Conjugate (ADC) Activated_Ab->ADC + Drug (pH 6.5-7.0) Drug Thiol-containing Cytotoxic Drug Purification Purification (e.g., Size-Exclusion Chromatography) ADC->Purification Characterization Characterization (e.g., DAR, Binding Affinity) Purification->Characterization

General workflow for ADC preparation using SMCC.
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[5][] The PROTAC consists of a ligand for the POI and a ligand for the E3 ligase, connected by a linker. The synthesis of PROTACs often involves the use of heterobifunctional crosslinkers or building blocks to create the linker.[2][]

PROTAC_MoA PROTAC PROTAC (POI Ligand - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recruits E2-Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Poly-Ub Tag Degradation POI Degradation Proteasome->Degradation

PROTAC-induced protein degradation pathway.

Detailed Experimental Protocols

Protocol for Two-Step Protein-Protein Conjugation using SMCC

This protocol describes the conjugation of a protein with available primary amines (Protein-NH2) to a protein with free sulfhydryls (Protein-SH).

Materials:

  • Protein-NH2 and Protein-SH

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (amine and sulfhydryl-free)

  • Desalting columns

Procedure:

Step 1: Preparation of Maleimide-Activated Protein-NH2

  • Prepare a solution of Protein-NH2 in Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-50 mM.

  • Add the SMCC solution to the Protein-NH2 solution. The molar excess of SMCC will need to be optimized, but a starting point is a 20-fold molar excess.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation to Protein-SH

  • If Protein-SH has disulfide bonds, reduce them using a reducing agent like TCEP and subsequently remove the reducing agent.

  • Immediately combine the desalted, maleimide-activated Protein-NH2 with the Protein-SH in the desired molar ratio.

  • Incubate the reaction for 1-2 hours at room temperature.

  • (Optional) Quench the reaction by adding a small molecule with a free sulfhydryl, such as cysteine, to a final concentration of ~1 mM.

  • Purify the final conjugate using a method such as size-exclusion chromatography.

Key Reaction Parameters:

ParameterStep 1: Amine ReactionStep 2: Sulfhydryl Reaction
pH 7.2 - 8.56.5 - 7.5
Temperature Room Temperature or 4°CRoom Temperature or 4°C
Reaction Time 30 - 60 minutes1 - 2 hours
Buffer Amine-free (e.g., PBS)Sulfhydryl-free
Protocol for Western Blot Analysis of Crosslinked Proteins

This protocol is for the analysis of protein-protein interactions stabilized by a crosslinker.

Materials:

  • Cell lysate or protein mixture

  • Heterobifunctional crosslinker (e.g., SBMCS)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody to one of the proteins of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Crosslinking: Treat your cell lysate or protein mixture with the crosslinker at an optimized concentration (e.g., 0.1-2 mM) for 30 minutes at room temperature. Quench any unreacted crosslinker.

  • Sample Preparation: Mix the crosslinked sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imager or X-ray film. Look for a higher molecular weight band in the crosslinked sample compared to the non-crosslinked control, which indicates a successful crosslinking of the interacting proteins.[1]

Conclusion

Heterobifunctional crosslinkers are powerful and versatile reagents that are fundamental to the advancement of drug development and biomedical research. Their ability to facilitate controlled, specific bioconjugation has enabled the creation of innovative therapeutics like ADCs and PROTACs. A thorough understanding of their chemistry, properties, and the practical aspects of their use, as detailed in this guide, is essential for researchers aiming to harness their full potential in creating the next generation of targeted therapies and research tools.

References

Propargyl-PEG2-CH2COOH: A Technical Guide to its Mechanism of Action and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-CH2COOH is a heterobifunctional chemical linker instrumental in the field of targeted drug development. It is not a therapeutic agent with a direct pharmacological mechanism of action, but rather a critical tool for covalently connecting two different molecular entities. Its "mechanism of action" lies in its chemical reactivity, enabling the precise synthesis of complex bioconjugates such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This technical guide provides an in-depth overview of the chemical properties of this compound, its role in the mechanism of action of the molecules it helps create, detailed experimental protocols for its use, and quantitative data from a representative application.

Core Chemical Properties and Mechanism of Action

This compound possesses two distinct reactive functional groups at either end of a diethylene glycol (PEG2) spacer. This bifunctionality is the cornerstone of its utility.

  • Propargyl Group (Alkyne): This terminal alkyne group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage with a molecule containing an azide (B81097) group.[1] The CuAAC reaction is highly efficient, specific, and can be performed under mild conditions, making it ideal for complex molecule synthesis.[1]

  • Carboxylic Acid Group (-COOH): This group can be activated to react with primary or secondary amines to form a stable amide bond. This is a common and robust method for bioconjugation.

  • PEG2 Spacer: The polyethylene (B3416737) glycol spacer provides several advantages. It is hydrophilic, which can improve the solubility of the resulting conjugate.[2] Its flexibility is also crucial, particularly in PROTACs, as it allows the two connected ligands to orient themselves optimally to facilitate the formation of a productive ternary complex between the target protein and an E3 ligase.[3]

The overall "mechanism of action" of this compound is to serve as a molecular bridge, enabling the creation of bifunctional molecules that can simultaneously bind to two different biological targets.

Role in PROTAC-Mediated Protein Degradation

A prime application of this compound is in the synthesis of PROTACs. PROTACs are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein of interest (POI).[4]

A PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. Polyubiquitination marks the POI for degradation by the proteasome.[4] The linker's length and composition are critical for the efficacy of the PROTAC.[3]

The following diagram illustrates the general mechanism of a PROTAC, a process enabled by linkers like this compound.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Data Presentation: A Case Study with a BRD4-Targeting PROTAC (MZ1)

ParameterValueCell LineReference
DC50 (Half-maximal Degradation Concentration)~25 nMHeLaZengerle et al., 2015
Dmax (Maximum Degradation)>95%HeLaZengerle et al., 2015

Experimental Protocols

The synthesis of a PROTAC using a linker like this compound typically involves a two-step process: an amide bond formation and a copper-catalyzed azide-alkyne cycloaddition (CuAAC). The order of these reactions can be varied depending on the functional groups present on the POI and E3 ligase ligands.

General Workflow for PROTAC Synthesis

The following diagram outlines a general synthetic workflow.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow POI_Ligand_NH2 POI Ligand with Amine Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) POI_Ligand_NH2->Amide_Coupling Linker This compound Linker->Amide_Coupling Intermediate POI-Linker Intermediate (with Propargyl group) Amide_Coupling->Intermediate CuAAC CuAAC Click Chemistry (e.g., CuSO4, Na-Ascorbate) Intermediate->CuAAC E3_Ligand_N3 E3 Ligase Ligand with Azide E3_Ligand_N3->CuAAC Final_PROTAC Final PROTAC CuAAC->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification

Caption: General workflow for PROTAC synthesis.

Detailed Methodologies

1. Amide Coupling of this compound to an Amine-Containing Ligand

This protocol describes the formation of an amide bond between the carboxylic acid of the linker and a primary amine on one of the ligands (e.g., a POI-binding ligand).

  • Materials:

    • This compound

    • Amine-containing ligand (1.0 equivalent)

    • HATU (1.1 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (B86663)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve this compound (1.05 equivalents) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the amine-containing ligand (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the amide-coupled intermediate.

2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group of the intermediate from the previous step and an azide-functionalized ligand (e.g., an E3 ligase ligand).

  • Materials:

    • Propargyl-containing intermediate (1.0 equivalent)

    • Azide-containing ligand (1.0 equivalent)

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 equivalents)

    • Sodium ascorbate (B8700270) (0.3 equivalents)

    • Solvent system (e.g., a 1:1 mixture of t-BuOH and water)

    • Ethyl acetate (B1210297) (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate

    • Reverse-phase HPLC system for purification

  • Procedure:

    • In a reaction vial, dissolve the propargyl-containing intermediate (1.0 equivalent) and the azide-containing ligand (1.0 equivalent) in the t-BuOH/water solvent system.

    • Prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents) and add it to the reaction mixture.

    • Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents) to the reaction mixture.

    • Stir the reaction vigorously at room temperature for 1-4 hours. The reaction mixture may become heterogeneous.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the mixture with EtOAc and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC using reverse-phase HPLC.

3. Western Blot for Protein Degradation Analysis

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

  • Materials:

    • Cell line expressing the target protein (e.g., HeLa for BRD4)

    • Synthesized PROTAC

    • DMSO (vehicle control)

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibody against the target protein (e.g., anti-BRD4)

    • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (and a DMSO control) for a specified time (e.g., 24 hours).

    • Wash the cells with PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody for the loading control.

    • Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]

Conclusion

This compound is a versatile and valuable tool in modern drug discovery. Its defined chemical reactivity allows for the robust and efficient synthesis of complex bifunctional molecules. Understanding its chemical "mechanism of action" and its role in enabling the biological activity of molecules like PROTACs is essential for researchers in this field. The protocols and data presented in this guide offer a framework for the practical application of this linker in the development of novel targeted therapeutics.

References

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] This powerful ligation reaction facilitates the formation of a stable 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne with remarkable efficiency and specificity.[2][3] Its robustness, biocompatibility, and orthogonal reactivity have established CuAAC as an indispensable tool in drug discovery, bioconjugation, and materials science.[3][4][5] This technical guide provides an in-depth exploration of the fundamental principles of CuAAC, including its mechanism, kinetics, and practical experimental considerations.

Core Principles and Mechanism

The CuAAC reaction is the copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition. While the thermal reaction requires elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ and exclusively produces the 1,4-disubstituted triazole.[6] This remarkable catalytic effect stems from a profound change in the reaction mechanism.

The currently accepted mechanism involves the formation of a copper acetylide intermediate. The catalytic cycle can be summarized in the following key steps:

  • Formation of the Copper(I) Catalyst: The active Cu(I) catalyst can be introduced directly as a salt (e.g., CuI) or, more commonly, generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent, with sodium ascorbate (B8700270) being the most widely used.[7]

  • Copper-Alkyne Complexation: The Cu(I) ion coordinates to the terminal alkyne. This coordination increases the acidity of the terminal proton, facilitating its removal.[8]

  • Formation of a Dinuclear Copper Acetylide: Kinetic studies have shown that the reaction rate is often second order with respect to the copper(I) concentration, suggesting the involvement of a dinuclear copper intermediate.[1][8] This dinuclear copper acetylide is believed to be a highly active intermediate.[9]

  • Coordination of the Azide: The azide then coordinates to one of the copper centers.

  • Cycloaddition and Ring Formation: A stepwise process involving nucleophilic attack of the azide on the activated alkyne leads to the formation of a six-membered copper-containing intermediate.[]

  • Protonation and Catalyst Regeneration: Subsequent rearrangement and protonation releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle.[]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product R1_alkyne R₁-C≡CH (Terminal Alkyne) Cu_acetylide [Cu]-C≡C-R₁ (Copper Acetylide) R1_alkyne->Cu_acetylide + Cu(I) R2_azide R₂-N₃ (Azide) six_membered Six-membered Cu-containing ring CuI Cu(I) Cu_acetylide->six_membered + R₂-N₃ triazole 1,4-disubstituted 1,2,3-triazole six_membered->triazole Protonation triazole->CuI Catalyst Regeneration

Figure 1: Simplified reaction mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Role of Ligands

While the CuAAC reaction can proceed with an unligated copper(I) catalyst, the use of accelerating ligands is highly recommended, particularly in biological applications.[7] These ligands serve two primary functions:

  • Stabilization of the Cu(I) Oxidation State: Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state, especially in aqueous and aerobic environments. Ligands protect the copper ion from these deactivating pathways.[11][12]

  • Enhancement of Reaction Rate: Ligands can significantly accelerate the reaction rate, even at low reactant concentrations.[1]

Tris-triazolylmethylamine ligands are a prominent class of accelerating ligands.[9][13] Some of the most commonly used ligands include:

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): One of the first and most effective ligands developed for CuAAC.[14]

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble analogue of TBTA, making it ideal for bioconjugation reactions in aqueous buffers.[11]

  • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Another water-soluble ligand with excellent accelerating properties.[11]

Quantitative Data Summary

The efficiency of the CuAAC reaction is consistently high across a wide range of substrates and reaction conditions. The following tables summarize representative quantitative data for the reaction.

EntryAlkyne SubstrateAzide SubstrateLigandSolvent SystemYield (%)Reference
1PhenylacetyleneBenzyl AzideTBTAt-Butanol/H₂O>95[15]
2Propargyl Alcohol1-AzidohexaneTHPTAWater>98[15]
3Ethynyltrimethylsilane3-Azidopropanoic acid(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanolWater92[15]
44-Ethynylanisole1-AzidobutaneTBTACH₂Cl₂94[15]
51-EthynylcyclohexeneBenzyl AzideTHPTADMSO/H₂O91[15]
Table 1: Representative Yields for CuAAC Reactions with Various Substrates and Ligands.
ParameterConditionObservationReference
Reaction Rate UncatalyzedExceedingly low at room temperature[1]
Cu(I) CatalyzedRate acceleration of 10⁷ to 10⁸[6]
Kinetics Low catalyst loadingSecond order in copper concentration[1]
Catalytic copper concentrationsRoughly zero-order in azide and alkyne concentrations[16]
Thermodynamics Enthalpy of reaction (ΔH⁰)Highly exothermic (-50 to -65 kcal mol⁻¹)[1]
Cyclization StepVery exergonic[17]
Table 2: Key Kinetic and Thermodynamic Parameters of the CuAAC Reaction.

Experimental Protocols

The following are generalized experimental protocols for performing CuAAC reactions in both aqueous and organic media. It is crucial to optimize conditions for specific substrates.

Protocol 1: General Procedure for CuAAC in Aqueous Media (Bioconjugation)

This protocol is suitable for the conjugation of biomolecules in aqueous buffers.

Materials:

  • Alkyne-functionalized molecule (1.0 eq)

  • Azide-functionalized molecule (1.0-1.2 eq)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in H₂O)

  • THPTA solution (e.g., 50 mM in H₂O)

  • Sodium Ascorbate solution (e.g., 100 mM in H₂O, freshly prepared)

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • In a suitable reaction vessel, dissolve the alkyne-functionalized molecule in the degassed buffer.

  • Add the azide-functionalized molecule to the solution.

  • Prepare the catalyst premix: In a separate tube, add the THPTA solution (5 eq relative to copper) followed by the CuSO₄ solution (typically 0.05-0.1 eq relative to the limiting reactant). Mix gently.

  • Add the catalyst premix to the main reaction vessel.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 eq relative to copper).

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Upon completion, the product can be purified by standard methods such as dialysis, size-exclusion chromatography, or affinity purification to remove excess reagents and the copper catalyst.[15]

Protocol 2: General Procedure for CuAAC in Organic Solvents

This protocol is suitable for small molecule synthesis where substrates are soluble in organic solvents.

Materials:

  • Alkyne (1.0 eq)

  • Azide (1.0-1.1 eq)

  • Copper(I) Iodide (CuI) (0.01-0.05 eq)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA) (0.1-0.2 eq)

  • Anhydrous organic solvent (e.g., THF, CH₂Cl₂, DMF)

Procedure:

  • To a solution of the alkyne and azide in the chosen anhydrous solvent, add the base.

  • Add CuI to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 1-12 hours), dilute the mixture with an appropriate organic solvent and wash with a saturated aqueous solution of NH₄Cl to remove the copper catalyst.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography.[15]

CuAAC_Workflow start Start prepare_reactants Prepare Reactant Solution (Alkyne + Azide in Solvent) start->prepare_reactants add_catalyst Add Catalyst Premix prepare_reactants->add_catalyst prepare_catalyst Prepare Catalyst Premix (Cu Source + Ligand) prepare_catalyst->add_catalyst initiate_reaction Initiate Reaction (Add Reducing Agent if applicable) add_catalyst->initiate_reaction reaction Reaction Incubation (Room Temperature, 1-12h) initiate_reaction->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography, Dialysis) workup->purification product Final Product purification->product

Figure 2: Generalized experimental workflow for a CuAAC reaction.

Applications in Drug Development

The exceptional reliability and biocompatibility of the CuAAC reaction have made it a vital tool in modern drug discovery and development.[4][18] Its applications are diverse and impactful:

  • Lead Discovery and Optimization: CuAAC enables the rapid synthesis of large and diverse compound libraries for high-throughput screening.[4] The triazole ring can act as a bioisostere for an amide bond, providing a means to modify peptide-based drug candidates.[15]

  • Bioconjugation: The reaction is widely used to attach drugs or imaging agents to targeting moieties such as antibodies, peptides, or nanoparticles, leading to the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[2][3]

  • Proteomics and Target Identification: CuAAC is employed in activity-based protein profiling (ABPP) to identify the protein targets of bioactive small molecules.

  • In Situ Drug Synthesis: The concept of generating active pharmaceutical ingredients directly at the target site from benign precursors using bioorthogonal click chemistry is an emerging and exciting area of research.[15]

Conclusion

The copper-catalyzed azide-alkyne cycloaddition stands as a testament to the power of catalysis in transforming a useful reaction into an indispensable synthetic tool. Its high efficiency, exquisite regioselectivity, and broad functional group tolerance have firmly established it in the toolbox of chemists and biologists alike. For researchers in drug development, CuAAC offers a robust and versatile platform for the synthesis of novel therapeutics, the construction of sophisticated bioconjugates, and the exploration of complex biological systems. As our understanding of the nuances of the catalytic system continues to grow, the applications of this remarkable reaction are poised to expand even further.

References

Methodological & Application

Application Notes and Protocols for Propargyl-PEG2-CH2COOH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. Propargyl-PEG2-CH2COOH is a heterobifunctional linker that offers a precise and flexible approach to ADC construction. It features a carboxylic acid group for stable amide bond formation with lysine (B10760008) residues on the antibody and a terminal alkyne group for bio-orthogonal "click" chemistry with an azide-functionalized drug payload. The inclusion of a two-unit polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic profile of the resulting ADC.

These application notes provide a detailed protocol for a two-step conjugation strategy to generate a lysine-conjugated ADC using the this compound linker.

Experimental Protocols

This protocol is divided into two main stages:

  • Antibody Modification: Activation of the this compound linker and its conjugation to the antibody.

  • Payload Conjugation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach the azide-modified cytotoxic drug.

Part 1: Antibody Modification with this compound

This procedure details the covalent attachment of the this compound linker to the lysine residues of a monoclonal antibody via the activation of its carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or carboxylates.

  • Linker Activation:

    • Immediately before use, prepare fresh stock solutions of EDC and sulfo-NHS in anhydrous DMF or DMSO.

    • Dissolve this compound in Activation Buffer.

    • In a separate tube, add a 2 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of sulfo-NHS relative to the amount of this compound.[1]

    • Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation of Linker to Antibody:

    • Add the activated linker solution to the antibody solution. A 10 to 20-fold molar excess of the activated linker over the antibody is a common starting point.[1] The final pH of the reaction mixture should be between 7.2 and 8.0.[1]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

    • Purify the alkyne-modified antibody from excess linker and reaction by-products using a desalting column equilibrated with PBS, pH 7.4.

    • Determine the protein concentration and the degree of linker incorporation (optional at this stage).

Part 2: Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the alkyne-modified antibody and an azide-functionalized cytotoxic payload.

Materials:

  • Alkyne-modified antibody from Part 1

  • Azide-modified cytotoxic drug

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium Ascorbate

  • Conjugation Buffer: PBS, pH 7.4

  • Anhydrous DMSO or DMF for dissolving the drug

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-modified drug in DMSO or DMF.

    • Prepare fresh stock solutions of 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM Sodium Ascorbate in water.[2]

  • Catalyst Premix:

    • In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio.[2] Allow the solution to stand for a few minutes to form the Cu(I)-THPTA complex.

  • Click Reaction:

    • In a reaction tube, combine the alkyne-modified antibody with a 4 to 10-fold molar excess of the azide-modified drug.[2]

    • Add the premixed Cu(I)-THPTA catalyst to the antibody-drug mixture. A final concentration of 0.25 mM copper is a good starting point.[3]

    • Initiate the reaction by adding the Sodium Ascorbate solution to a final concentration of 5 mM.[3]

    • Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted drug, catalyst, and other reagents using Size-Exclusion Chromatography (SEC) with PBS, pH 7.4 as the mobile phase.

    • Collect the fractions corresponding to the monomeric ADC.

Data Presentation

Table 1: Recommended Molar Ratios for Antibody Modification and Payload Conjugation

ReagentMolar Ratio (relative to)Recommended RangePurpose
Antibody Modification
EDCThis compound2 - 10 fold excessActivates the carboxylic acid group of the linker.[1]
Sulfo-NHSThis compound2 - 5 fold excessStabilizes the activated linker as an NHS ester.[1]
Activated LinkerAntibody10 - 20 fold excessDrives the conjugation reaction to the antibody's lysine residues.[1]
Payload Conjugation (CuAAC)
Azide-modified DrugAlkyne-modified Antibody4 - 10 fold excessEnsures efficient conjugation of the payload to the antibody.[2]
CuSO₄:THPTA-1:2Forms the active Cu(I) catalyst complex.[2]
Sodium AscorbateCopper Catalyst20 fold excessReduces Cu(II) to the active Cu(I) state.

Table 2: Typical Drug-to-Antibody Ratio (DAR) for Lysine-Conjugated ADCs with PEG Linkers

Antibody TargetLinker TypePayloadAverage DARReference
HER2Lysine-PEG-DM1DM13.5 - 4.0[4]
Generic IgGLysine-PEG-MMAEMMAE3.0 - 8.0[5]
TrastuzumabLysine-Pendant PEG-DM1DM1~8.0[6]

Note: The optimal DAR is highly dependent on the specific antibody, linker, and payload, and needs to be empirically determined. Higher DAR values can sometimes negatively impact pharmacokinetics and lead to aggregation.

ADC Characterization

After purification, the ADC should be thoroughly characterized to ensure quality and consistency.

Key Characterization Assays:

  • Drug-to-Antibody Ratio (DAR):

    • UV-Vis Spectroscopy: A simple method to estimate the average DAR by measuring the absorbance at 280 nm (for the antibody) and at the payload's maximum absorbance wavelength. This method requires knowledge of the extinction coefficients of both the antibody and the payload.

    • Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different numbers of conjugated drugs, providing information on the distribution of DAR values.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise measurement of the mass of the intact ADC or its subunits (light and heavy chains), allowing for accurate determination of the DAR and its distribution.

  • Purity and Aggregation:

    • Size-Exclusion Chromatography (SEC): Used to assess the percentage of monomeric ADC and to detect the presence of aggregates.

  • In Vitro Cytotoxicity:

    • Cell-based assays are performed on antigen-positive and antigen-negative cell lines to determine the potency and specificity of the ADC.

  • Binding Affinity:

    • Techniques such as ELISA or Surface Plasmon Resonance (SPR) can be used to confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen.

Visualization of Workflows and Pathways

ADC_Development_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody Modification Antibody Modification mAb->Modification Linker This compound Activation Linker Activation (EDC/Sulfo-NHS) Linker->Activation Drug Azide-Payload Click CuAAC Click Reaction Drug->Click Activation->Modification Purification1 Desalting Modification->Purification1 Purification2 Size-Exclusion Chromatography Click->Purification2 Purification1->Click Characterization ADC Characterization (DAR, Purity, etc.) Purification2->Characterization

Caption: Experimental workflow for ADC synthesis.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Microtubule Microtubule Disruption Payload->Microtubule

Caption: General mechanism of action for an ADC.

HER2_Signaling_Pathway HER2_ADC Anti-HER2 ADC HER2 HER2 Receptor HER2_ADC->HER2 Inhibition & Internalization Dimerization HER2/HER3 Dimerization HER2->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway and ADC intervention.

References

Application Notes and Protocols for Propargyl-PEG2-CH2COOH in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-CH2COOH is a versatile heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. Its structure, comprising a terminal propargyl group (an alkyne), a hydrophilic diethylene glycol (PEG2) spacer, and a terminal carboxylic acid, enables the covalent linkage of diverse molecular entities. The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the carboxylic acid can be activated to form stable amide bonds with primary amines.[1] This dual functionality makes it an ideal tool for constructing complex molecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3] The inclusion of the PEG2 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

Core Properties and Specifications

This compound is a valuable linker due to its defined structure and versatile reactivity. Below is a summary of its key physicochemical properties.

PropertyValueReference
Molecular Formula C₇H₁₀O₄[4]
Molecular Weight 158.15 g/mol [4]
CAS Number 944561-45-9[4]
Appearance Liquid or solidN/A
Purity Typically >95%[4]
Storage -20°C, stored under an inert atmosphere[3]

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a powerful tool in various research and development applications:

  • PROTAC Synthesis: This linker is widely used in the construction of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The carboxylic acid end can be coupled to an E3 ligase ligand, while the propargyl end can be "clicked" to a target protein-binding ligand.[2][5]

  • Antibody-Drug Conjugate (ADC) Development: In ADC development, the linker can be used to attach a cytotoxic payload to an antibody. The carboxylic acid can be conjugated to the antibody (often via an amine-containing amino acid residue), and the alkyne can be used to attach the drug molecule.[3]

  • Bioconjugation and Labeling: this compound is used to label biomolecules with reporter tags such as fluorescent dyes or biotin. This allows for the tracking and detection of these biomolecules in various assays.

  • Surface Modification: The linker can be used to functionalize surfaces, such as nanoparticles or microarrays, to enable the attachment of biomolecules for diagnostic or screening purposes.

Experimental Protocols

This section provides detailed methodologies for the two key reactions involving this compound: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol 1: Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with a primary amine.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or HOBt (Hydroxybenzotriazole)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

  • Activation of Carboxylic Acid:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

    • Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester. The reaction progress can be monitored by TLC or LC-MS.

  • Conjugation to Amine:

    • In a separate vessel, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF or DCM.

    • Slowly add the solution of the amine-containing molecule to the activated this compound solution.

    • If the amine salt is used, add DIPEA (1-2 equivalents) to neutralize the acid and facilitate the reaction.

    • Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS until completion.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove any precipitated urea (B33335) byproduct (if DCC is used).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired conjugate.

Quantitative Parameters for Amide Coupling:

ParameterRecommended RangeNotes
This compound1 equivalentThe limiting reagent.
Amine-containing molecule1 - 1.2 equivalentsA slight excess may drive the reaction to completion.
EDC/DCC1.1 - 1.5 equivalentsActivates the carboxylic acid.
NHS/HOBt1.1 - 1.5 equivalentsForms a more stable active ester, improving efficiency.
SolventAnhydrous DMF, DCMMust be anhydrous to prevent hydrolysis of the activated ester.
TemperatureRoom TemperatureMild conditions are generally sufficient.
Reaction Time2 - 12 hoursMonitor by TLC or LC-MS for completion.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of a this compound conjugate and an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule (from Protocol 1)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (optional, but recommended)

  • Solvent: e.g., a mixture of t-butanol and water (1:1), or Dimethyl Sulfoxide (DMSO)

  • Deionized water

  • Nitrogen or Argon gas

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Purification supplies (e.g., HPLC system, size-exclusion chromatography)

Procedure:

  • Reactant Preparation:

    • In a reaction vessel, dissolve the propargyl-functionalized molecule (1 equivalent) and the azide-containing molecule (1.1 equivalents) in the chosen solvent system (e.g., t-BuOH/water 1:1).

  • Inert Atmosphere:

    • Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Catalyst Addition:

    • In a separate vial, prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 100 mM).

    • In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).

    • If using a ligand, pre-mix the CuSO₄ solution with the THPTA or TBTA solution.

    • To the stirred reaction mixture, add the CuSO₄ solution (typically 0.1 equivalents).

    • Immediately follow with the addition of the sodium ascorbate solution (typically 0.5 equivalents).

  • Reaction:

    • Stir the reaction at room temperature for 1-4 hours. The reaction is often complete within this timeframe. Monitor by LC-MS for the formation of the triazole product.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified by preparative HPLC or other chromatographic techniques suitable for the resulting conjugate.

Quantitative Reaction Parameters for CuAAC:

ParameterRecommended RangeNotes
Alkyne Substrate1 equivalentThe limiting reagent.
Azide (B81097) Substrate1.1 - 1.5 equivalentsA slight excess of the azide can ensure complete consumption of the alkyne.
Copper(II) Sulfate0.01 - 0.1 equivalents (1-10 mol%)The catalyst for the reaction.
Sodium Ascorbate0.1 - 1.0 equivalentsThe reducing agent to generate and maintain Cu(I).
Ligand (e.g., THPTA/TBTA)0.01 - 0.1 equivalents (1-10 mol%)Stabilizes the Cu(I) catalyst and prevents side reactions.
Solventt-BuOH/H₂O, DMSO/H₂O, DMFA co-solvent system is often used to dissolve both polar and nonpolar reactants.
TemperatureRoom TemperatureThe reaction is typically fast at room temperature.
Reaction Time1 - 4 hoursGenerally rapid, but can be monitored for optimal duration.

Visualizations

Experimental Workflow for Bioconjugation using this compound

G cluster_0 Amide Coupling cluster_1 Click Chemistry (CuAAC) This compound This compound Activate_Carboxyl Activate Carboxyl (EDC, NHS) This compound->Activate_Carboxyl Amine-Molecule Amine-Molecule Amide_Coupling Amide Coupling Amine-Molecule->Amide_Coupling Activate_Carboxyl->Amide_Coupling Propargyl-PEG2-Molecule Propargyl-PEG2-Molecule Amide_Coupling->Propargyl-PEG2-Molecule Click_Reaction CuAAC Reaction (CuSO4, Na-Ascorbate) Propargyl-PEG2-Molecule->Click_Reaction Azide-Molecule Azide-Molecule Azide-Molecule->Click_Reaction Final_Conjugate Final Conjugate Click_Reaction->Final_Conjugate

Caption: A typical workflow for bioconjugation using this compound.

Signaling Pathway (Chemical Reactions)

G cluster_0 Amide Bond Formation cluster_1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Propargyl_linker Propargyl-PEG2-COOH Activated_linker Propargyl-PEG2-CO-NHS Propargyl_linker->Activated_linker EDC, NHS Amine R1-NH2 Amide_product Propargyl-PEG2-CO-NH-R1 Amine->Amide_product Activated_linker->Amide_product Triazole_product Final Conjugate (Triazole Linkage) Amide_product->Triazole_product Azide R2-N3 Azide->Triazole_product Cu(I) catalyst

Caption: Chemical reactions involved in the use of this compound.

References

Application Notes and Protocols for Bioconjugation using Propargyl-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the bifunctional linker, Propargyl-PEG2-CH2COOH, in bioconjugation. This versatile reagent possesses a terminal propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and a carboxylic acid for stable amide bond formation with primary amines.[1] This dual functionality makes it an invaluable tool for creating precisely defined bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs.[1]

Overview of this compound

This compound is a hydrophilic polyethylene (B3416737) glycol (PEG) linker. The PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting bioconjugate.

Chemical Structure:

Caption: Chemical structure of this compound.

Key Properties:

PropertyValue
Molecular Formula C9H14O5
Molecular Weight 202.20 g/mol [2]
CAS Number 944561-46-0[2]
Appearance Colorless to light yellow liquid[2]
Purity ≥95.0% (by NMR)[2]

Bioconjugation Strategies and Protocols

This compound enables a two-step sequential or orthogonal conjugation strategy. The carboxylic acid can be reacted first to attach the linker to a biomolecule, followed by the "click" reaction of the propargyl group, or vice-versa.

Amide Bond Formation with Primary Amines

The carboxylic acid moiety of this compound can be coupled to primary amines (e.g., lysine (B10760008) residues in proteins, amine-functionalized surfaces) to form a stable amide bond. This reaction typically requires activation of the carboxylic acid.

Workflow for Amide Bond Formation:

G cluster_0 Activation of Carboxylic Acid cluster_1 Conjugation to Amine-Containing Biomolecule cluster_2 Purification This compound This compound Activated Linker Activated Linker This compound->Activated Linker  + Activating Agent (EDC/NHS or HATU) Activating Agent (EDC/NHS or HATU) Activating Agent (EDC/NHS or HATU)->Activated Linker Conjugated Biomolecule Conjugated Biomolecule Activated Linker->Conjugated Biomolecule  + Amine-Biomolecule Amine-Biomolecule Amine-Biomolecule->Conjugated Biomolecule Purification (SEC or Dialysis) Purification (SEC or Dialysis) Conjugated Biomolecule->Purification (SEC or Dialysis)

Caption: Workflow for amide bond formation.

Experimental Protocol: Amide Coupling to a Protein

This protocol is a representative example and may require optimization for specific proteins and applications.

Materials:

  • This compound

  • Protein with accessible primary amines (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Prepare fresh 500 mM stock solutions of EDC and NHS in anhydrous DMSO or water.

    • Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine a 10-50 molar excess of this compound stock solution with a 1.2-fold molar excess of both EDC and NHS stock solutions relative to the linker.

    • Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.

  • Conjugation to Protein:

    • Add the activated this compound mixture to the protein solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain protein integrity.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts by SEC using a column with an appropriate molecular weight cutoff or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).[3]

Quantitative Data (Representative):

ParameterTypical RangeNotes
Molar Excess of Linker 10-50 foldVaries depending on the number of accessible amines on the protein.
Reaction Time 2-4 hours (RT) or overnight (4°C)Longer incubation at lower temperatures can improve selectivity.
Conjugation Efficiency 20-60%Highly dependent on the protein and reaction conditions.
Purified Yield >80%Post-purification recovery of the conjugated protein.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of the linker readily participates in a "click" reaction with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[4]

Workflow for CuAAC Reaction:

G cluster_0 Reaction Setup cluster_1 Catalyst Addition cluster_2 Purification Propargyl-functionalized Biomolecule Propargyl-functionalized Biomolecule Reaction_Mix Reaction Mixture Propargyl-functionalized Biomolecule->Reaction_Mix Azide-containing Molecule Azide-containing Molecule Azide-containing Molecule->Reaction_Mix Catalyst Add Catalyst Reaction_Mix->Catalyst Initiate Reaction Cu(I) Catalyst (CuSO4/Ascorbate) Cu(I) Catalyst (CuSO4/Ascorbate) Cu(I) Catalyst (CuSO4/Ascorbate)->Catalyst Purification (SEC or HPLC) Purification (SEC or HPLC) Catalyst->Purification (SEC or HPLC) Quench and Purify

Caption: Workflow for CuAAC "click" reaction.

Experimental Protocol: CuAAC with an Azide-Modified Peptide

This protocol provides a general framework for a CuAAC reaction. Optimization of reagent concentrations and reaction time is recommended.

Materials:

  • This compound conjugated biomolecule

  • Azide-functionalized peptide or small molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-stabilizing ligand)

  • Degassed reaction buffer (e.g., PBS, pH 7.0)

  • DMSO

  • Purification system (e.g., HPLC or SEC)

Procedure:

  • Reagent Preparation:

    • Dissolve the propargyl-functionalized biomolecule and the azide-containing molecule in the degassed reaction buffer.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in water.

    • If using a ligand, prepare a 50 mM stock solution of TBTA or THPTA in DMSO.

  • Reaction Setup:

    • In a reaction tube, combine the propargyl-functionalized biomolecule (e.g., 1 equivalent) and the azide-containing molecule (e.g., 1.5-3 equivalents).

    • If using a ligand, add it to the reaction mixture at this stage (e.g., 1 equivalent relative to copper).

  • Catalyst Preparation and Addition:

    • In a separate tube, premix the CuSO4 stock solution (e.g., to a final concentration of 1 mM) with the sodium ascorbate stock solution (e.g., to a final concentration of 5 mM). The solution should turn a faint yellow, indicating the reduction of Cu(II) to Cu(I).

    • Immediately add the freshly prepared catalyst solution to the reaction mixture containing the alkyne and azide.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Purify the resulting bioconjugate to remove the catalyst, excess reagents, and unreacted starting materials. For peptides and small molecule conjugates, reverse-phase HPLC is often effective.[5][6] For larger protein conjugates, SEC is a suitable method.[7]

Quantitative Data (Representative):

ParameterTypical RangeNotes
Equivalents of Azide 1.5-3 foldAn excess of the smaller molecule is often used to drive the reaction to completion.
CuSO4 Concentration 0.1-1 mMLower concentrations can be used with stabilizing ligands.
Sodium Ascorbate Conc. 1-5 mMShould be in excess of CuSO4 to maintain the copper in the Cu(I) state.
Reaction Time 1-4 hours (RT)Can be faster at higher concentrations and with ligands.
Conversion Rate >90%CuAAC is typically a high-yield reaction.[4][7]
Purified Yield 60-90%Dependent on the purification method and the properties of the conjugate.

Characterization of Bioconjugates

Thorough characterization is essential to confirm successful conjugation and to determine the purity and properties of the final product.

Common Characterization Techniques:

TechniquePurpose
LC-MS (Liquid Chromatography-Mass Spectrometry) To confirm the molecular weight of the conjugate and assess purity.
HPLC (High-Performance Liquid Chromatography) To assess purity and quantify the amount of conjugate. Can be used for purification.[5][6]
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) To visualize the increase in molecular weight of a protein after conjugation.
NMR (Nuclear Magnetic Resonance) Spectroscopy For detailed structural characterization, particularly for smaller conjugates.[8]
UV-Vis Spectroscopy To determine the concentration of the protein or other chromophore-containing molecules.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody, with the PEG spacer potentially improving the ADC's solubility and pharmacokinetic profile.[9][10]

  • PROTACs (Proteolysis-Targeting Chimeras): This linker can connect a target-binding ligand and an E3 ligase-binding ligand to create a PROTAC for targeted protein degradation.[1]

  • Peptide and Protein Modification (PEGylation): The attachment of this PEG linker can enhance the therapeutic properties of peptides and proteins.[11][12]

  • Surface Functionalization: The reactive ends of the linker can be used to immobilize biomolecules onto surfaces for various applications, including diagnostics and biomaterials.

Disclaimer: The protocols provided are intended as general guidelines. Researchers should optimize the reaction conditions for their specific biomolecules and applications. All work should be conducted in a properly equipped laboratory with appropriate safety precautions.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Propargyl-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical process in the development of advanced nanomaterials for biomedical applications such as drug delivery, bioimaging, and diagnostics. Functionalization with heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, such as Propargyl-PEG2-CH2COOH, offers significant advantages. This linker possesses two distinct terminal functional groups: a propargyl group (an alkyne) for "click" chemistry reactions and a carboxylic acid group for covalent amide bond formation.[1] This dual functionality allows for the sequential or orthogonal conjugation of different molecules, such as targeting ligands and therapeutic agents, onto a single nanoparticle platform.

The PEG component of the linker provides a hydrophilic spacer that enhances the colloidal stability of the nanoparticles in biological media, reduces non-specific protein adsorption (opsonization), and can prolong their circulation half-life in vivo.[2] This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles with this compound, characterization of the modified nanoparticles, and a workflow for subsequent dual functionalization.

Key Applications

The unique properties of nanoparticles functionalized with this compound make them suitable for a variety of advanced biomedical applications:

  • Targeted Drug Delivery: The carboxylic acid group can be used to attach therapeutic payloads, while the propargyl group can be conjugated with targeting moieties (e.g., antibodies, peptides, aptamers) to direct the nanoparticles to specific cells or tissues.[3][4][5][6]

  • Multimodal Imaging: The two functional groups allow for the attachment of different imaging agents (e.g., a fluorescent dye and a radiolabel) for multimodal imaging applications.

  • Theranostics: A single nanoparticle can be engineered to carry both a therapeutic agent and a diagnostic molecule, enabling simultaneous therapy and monitoring of treatment efficacy.

  • Biosensing: The propargyl group provides a versatile handle for the attachment of biorecognition elements, while the carboxylic acid can be used to immobilize the nanoparticle onto a sensor surface.

Data Presentation: Physicochemical Properties of Modified Nanoparticles

The successful surface modification of nanoparticles with this compound and subsequent conjugations can be monitored by assessing changes in their physicochemical properties. The following tables provide illustrative data on the expected changes in hydrodynamic diameter and zeta potential for amine-functionalized nanoparticles upon modification.

Table 1: Colloidal Properties of Nanoparticles after Surface Modification

Nanoparticle TypeSurface FunctionalityHydrodynamic Diameter (Dн) (nm)Zeta Potential (ζ) (mV)
Amine-Functionalized Nanoparticles-NH₂100 ± 5+35 ± 3
Propargyl-PEG2-COOH-Nanoparticles-C≡CH & -COOH115 ± 7-25 ± 4
Drug-Conjugated Nanoparticles-C≡CH & -CONH-Drug120 ± 8-28 ± 4
Dual-Functionalized Nanoparticles-Triazole-Ligand & -CONH-Drug130 ± 10-15 ± 5

Note: The data presented in this table is illustrative and the actual values will depend on the specific nanoparticle core, the density of the PEG linker, and the nature of the conjugated molecules.

Table 2: Quantitative Analysis of Surface Functional Groups

Nanoparticle SampleMethodQuantification Result
Propargyl-PEG2-COOH-NanoparticlesThermogravimetric Analysis (TGA)~15% weight loss corresponding to PEG linker
Propargyl-PEG2-COOH-NanoparticlesX-ray Photoelectron Spectroscopy (XPS)Presence of C, O, and N in expected ratios
Propargyl-PEG2-COOH-NanoparticlesQuantitative NMR (qNMR)Determination of propargyl and carboxyl group density (µmol/g)
Azide-Ligand Conjugated NanoparticlesFluorescence Spectroscopy (if ligand is fluorescent)Quantification of ligand density based on fluorescence intensity

Note: A combination of analytical techniques is recommended for a comprehensive characterization of the surface chemistry.[7][8]

Experimental Protocols

Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound

This protocol describes the covalent attachment of the this compound linker to nanoparticles with primary amine groups on their surface via carbodiimide (B86325) chemistry (EDC/NHS coupling).[6]

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Centrifugation tubes

  • Rotator or shaker

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Freshly prepare solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).

  • Activation of Carboxylic Acid Groups:

    • In a microcentrifuge tube, dissolve this compound in Activation Buffer to a final concentration of 1-5 mM.

    • Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS to the this compound solution.

    • Vortex the mixture briefly and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS-ester.

  • Conjugation to Nanoparticles:

    • Resuspend the amine-functionalized nanoparticles in Coupling Buffer to a concentration of 1-10 mg/mL.

    • Add the activated this compound solution to the nanoparticle suspension. The molar ratio of the PEG linker to the nanoparticles should be optimized for the specific application.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing on a rotator or shaker.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to deactivate any unreacted NHS-esters.

  • Purification of Functionalized Nanoparticles:

    • Pellet the functionalized nanoparticles by centrifugation (the speed and duration will depend on the nanoparticle size and density).

    • Carefully remove the supernatant.

    • Resuspend the nanoparticle pellet in Coupling Buffer.

    • Repeat the centrifugation and resuspension steps three times to ensure the complete removal of unreacted reagents and byproducts.

    • Finally, resuspend the purified Propargyl-PEG2-COOH functionalized nanoparticles in the desired buffer for storage at 4°C.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Ligand Attachment

This protocol describes the "click" chemistry conjugation of an azide-functionalized molecule (e.g., a targeting ligand or a fluorescent dye) to the propargyl-functionalized nanoparticles.

Materials:

  • Propargyl-PEG2-COOH functionalized nanoparticles

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))

  • Reaction Buffer: PBS, pH 7.4

  • Deionized water

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., water, DMSO).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 100 mM in water).

  • Click Reaction:

    • In a reaction tube, disperse the propargyl-functionalized nanoparticles in the Reaction Buffer (1-5 mg/mL).

    • Add the azide-functionalized molecule to the nanoparticle dispersion in a 5-10 fold molar excess relative to the estimated surface propargyl groups.

    • If using, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

    • Add the CuSO₄ (or CuSO₄/THPTA complex) to the reaction mixture to a final concentration of 100-500 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing, protected from light if using a light-sensitive molecule.

  • Purification:

    • Purify the dual-functionalized nanoparticles by centrifugation, following the same procedure as in Protocol 1, to remove the copper catalyst, excess ligand, and other reagents.

    • Resuspend the final dual-functionalized nanoparticles in the desired buffer for storage and further applications.

Mandatory Visualizations

G cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Dual Functionalization cluster_2 Click Chemistry cluster_3 Amide Coupling NP_NH2 Amine-Functionalized Nanoparticle NP_Propargyl_COOH Propargyl-PEG-COOH Functionalized Nanoparticle NP_NH2->NP_Propargyl_COOH Coupling Buffer (pH 7.4) Propargyl_PEG_COOH This compound Propargyl_PEG_COOH->NP_Propargyl_COOH EDC_NHS EDC / NHS EDC_NHS->Propargyl_PEG_COOH Activation (pH 6.0) NP_Targeted Targeted Nanoparticle NP_Propargyl_COOH->NP_Targeted NP_Drug Drug-Loaded Nanoparticle NP_Propargyl_COOH->NP_Drug Azide_Ligand Azide-Targeting Ligand Azide_Ligand->NP_Targeted CuAAC CuSO4 Na-Ascorbate CuAAC->NP_Targeted Final_NP Dual-Functionalized Nanoparticle (Targeted & Drug-Loaded) NP_Targeted->Final_NP Sequential or Orthogonal Conjugation Amine_Drug Amine-Containing Drug Amine_Drug->NP_Drug EDC_NHS2 EDC / NHS EDC_NHS2->NP_Drug NP_Drug->Final_NP

Caption: Experimental workflow for dual functionalization of nanoparticles.

G cluster_0 Nanoparticle Delivery and Action NP Dual-Functionalized Nanoparticle Circulation Systemic Circulation NP->Circulation Target_Cell Target Cell Circulation->Target_Cell Targeting Ligand Interaction Receptor Cell Surface Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH-triggered) Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

References

Application Notes and Protocols: Propargyl-PEG2-CH2COOH in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-CH2COOH is a heterobifunctional linker that has emerged as a valuable tool in the development of targeted drug delivery systems. Its unique structure, featuring a terminal alkyne (propargyl group), a hydrophilic diethylene glycol (PEG2) spacer, and a carboxylic acid (COOH) moiety, enables the precise and stable conjugation of targeting ligands to therapeutic payloads. This linker is particularly advantageous for constructing Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where specificity and controlled drug release are paramount.

The propargyl group serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for a highly efficient and bioorthogonal reaction with azide-modified molecules. The carboxylic acid group can be readily activated to form a stable amide bond with primary amines present on proteins, such as the lysine (B10760008) residues of antibodies. The short PEG2 spacer enhances the aqueous solubility of the resulting conjugate without significantly increasing its overall size, which can be beneficial for pharmacokinetics.

These application notes provide an overview of the utility of this compound in targeted drug delivery, along with detailed protocols for its application in the synthesis of ADCs and PROTACs.

Data Presentation

While specific quantitative data for drug delivery systems utilizing this compound is often context-dependent (i.e., specific to the antibody, payload, and target), the following tables outline the general impact of short PEG linkers on the properties of ADCs and the key parameters for evaluating PROTAC efficacy. Researchers should generate empirical data for their specific constructs.

Table 1: General Influence of Short PEG Linkers (e.g., PEG2) on Antibody-Drug Conjugate (ADC) Properties

ParameterEffect of Short PEG LinkerRationale
Drug-to-Antibody Ratio (DAR) May allow for higher DAR without aggregationThe hydrophilic PEG spacer can help to offset the hydrophobicity of the payload, improving the overall solubility of the ADC.[1]
Pharmacokinetics (PK) Generally faster clearance and shorter half-life compared to longer PEG chains.[2][3]The smaller hydrodynamic radius of the ADC with a short linker leads to more rapid clearance from circulation.
In Vitro Potency May retain higher potency compared to longer linkersA shorter linker can facilitate more efficient internalization and release of the payload in close proximity to the target.
In Vivo Efficacy Can be effective, but may be limited by rapid clearanceThe therapeutic window is influenced by the balance between potent cytotoxicity and sufficient exposure in the body.
Tolerability May be reduced at higher DARs compared to longer PEG linkersIncreased hydrophobicity from the payload at high DARs can lead to faster clearance and potential off-target toxicity.[3]

Table 2: Key Parameters for Evaluating PROTAC Efficacy

ParameterDescriptionTypical Assay
DC50 The concentration of a PROTAC required to degrade 50% of the target protein.[4]Western Blot, In-Cell Western, ELISA, NanoLuciferase Assay[4][5][6]
Dmax The maximum percentage of protein degradation achieved at a given time point.[4]Western Blot, In-Cell Western, ELISA, NanoLuciferase Assay[4][5][6]
Ternary Complex Formation Assessment of the formation of the Protein of Interest (POI)-PROTAC-E3 Ligase complex.Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[7]
Cellular Permeability The ability of the PROTAC to cross the cell membrane and reach its intracellular target.Cellular uptake assays, computational modeling
Metabolic Stability The susceptibility of the PROTAC to biotransformation, often expressed as in vitro half-life.Incubation with liver microsomes followed by LC-MS analysis
In Vivo Efficacy The ability of the PROTAC to degrade the target protein and elicit a therapeutic response in an animal model.Western blot of tumor or tissue lysates, tumor growth inhibition studies

Signaling Pathways

Targeted drug delivery systems often aim to modulate specific signaling pathways implicated in disease. PROTACs, for instance, are designed to hijack the ubiquitin-proteasome system to induce the degradation of a target protein. A common target for cancer therapeutics is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (e.g., Target Protein) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Inhibits

PI3K/AKT/mTOR Signaling Pathway

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of an Antibody-Drug Conjugate and a PROTAC. Optimization will be required for specific molecules.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Click Chemistry

This protocol describes the conjugation of an azide-modified cytotoxic payload to an antibody that has been functionalized with this compound.

Materials:

  • Antibody of interest (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Azide-modified cytotoxic payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Desalting columns (e.g., PD-10)

  • Reaction tubes and standard laboratory equipment

Workflow:

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Purification & Analysis Activate_Linker Activate this compound with EDC/NHS Conjugate_Ab Conjugate activated linker to antibody lysine residues Activate_Linker->Conjugate_Ab Purify_Ab Purify alkyne-modified antibody Conjugate_Ab->Purify_Ab Prepare_Reaction Prepare click chemistry reaction mixture Purify_Ab->Prepare_Reaction Add_Components Add alkyne-antibody and azide-payload Prepare_Reaction->Add_Components Incubate Incubate to form ADC Add_Components->Incubate Purify_ADC Purify final ADC Incubate->Purify_ADC Analyze_DAR Analyze Drug-to-Antibody Ratio (DAR) Purify_ADC->Analyze_DAR

ADC Synthesis Workflow

Procedure:

  • Activation of this compound: a. Dissolve this compound, NHS, and EDC in anhydrous DMF or DMSO. A 1:1.2:1.2 molar ratio of linker:NHS:EDC is a good starting point. b. Allow the reaction to proceed at room temperature for 30-60 minutes to form the NHS ester.

  • Conjugation to Antibody: a. Exchange the antibody into a conjugation buffer (e.g., PBS, pH 7.4-8.0). b. Add the activated Propargyl-PEG2-NHS ester solution to the antibody solution. The molar excess of the linker will determine the degree of labeling and should be optimized. A 10-20 fold molar excess is a common starting point. c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of Alkyne-Modified Antibody: a. Remove excess, unreacted linker using a desalting column equilibrated with an appropriate buffer (e.g., PBS).

  • Click Chemistry Reaction (CuAAC): a. Prepare a stock solution of the azide-modified cytotoxic payload in DMSO. b. In a reaction tube, combine the alkyne-modified antibody with the azide-payload. A molar excess of the payload (e.g., 5-10 fold) is typically used. c. Prepare a fresh solution of CuSO4 and THPTA (1:2 molar ratio) in water. d. Add the CuSO4/THPTA solution to the antibody-payload mixture. e. Prepare a fresh solution of sodium ascorbate in water. f. Initiate the click reaction by adding the sodium ascorbate solution. g. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the ADC: a. Purify the final ADC conjugate using a desalting column or size-exclusion chromatography to remove unreacted payload and catalyst.

  • Characterization: a. Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[][9][10]

Protocol 2: Synthesis of a PROTAC

This protocol outlines the synthesis of a PROTAC by first conjugating this compound to an E3 ligase ligand and then coupling the resulting intermediate to a protein of interest (POI) ligand via click chemistry.

Materials:

  • E3 ligase ligand with a primary amine handle (e.g., a derivative of Thalidomide or VHL ligand)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF or DMSO

  • Azide-modified POI ligand

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Preparative HPLC system for purification

  • LC-MS for reaction monitoring and characterization

Workflow:

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker-E3 Ligand Conjugation cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Purification & Analysis Activate_Linker Activate this compound with HATU/DIPEA Conjugate_E3 Couple to amine-containing E3 Ligase Ligand Activate_Linker->Conjugate_E3 Purify_Intermediate Purify alkyne-linker-E3 ligand intermediate Conjugate_E3->Purify_Intermediate Prepare_Reaction Prepare click chemistry reaction mixture Purify_Intermediate->Prepare_Reaction Add_Components Add alkyne-intermediate and azide-POI ligand Prepare_Reaction->Add_Components Incubate Incubate to form PROTAC Add_Components->Incubate Purify_PROTAC Purify final PROTAC (Prep-HPLC) Incubate->Purify_PROTAC Characterize Characterize by LC-MS and NMR Purify_PROTAC->Characterize

PROTAC Synthesis Workflow

Procedure:

  • Synthesis of Alkyne-Linker-E3 Ligand Intermediate: a. Dissolve this compound (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents) in anhydrous DMF. b. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid. c. Add a solution of the amine-containing E3 ligase ligand (1 equivalent) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS. e. Purify the crude product by preparative HPLC to obtain the alkyne-linker-E3 ligand intermediate.

  • Click Chemistry Reaction (CuAAC): a. Dissolve the alkyne-linker-E3 ligand intermediate and the azide-modified POI ligand in a suitable solvent such as a mixture of t-BuOH and water. b. Prepare fresh aqueous solutions of CuSO4 and sodium ascorbate. c. Add the CuSO4 solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction. d. Stir the reaction at room temperature for 1-4 hours or until completion as monitored by LC-MS.

  • Purification and Characterization: a. Purify the final PROTAC molecule by preparative HPLC. b. Characterize the purified PROTAC by LC-MS to confirm the molecular weight and by NMR to confirm the structure.

Conclusion

This compound is a versatile and efficient linker for the construction of targeted drug delivery systems. Its bifunctional nature allows for the straightforward and controlled conjugation of targeting moieties to therapeutic payloads. The protocols and information provided herein serve as a guide for researchers to harness the potential of this linker in the development of novel and effective ADCs and PROTACs. It is crucial to emphasize that the provided protocols are general and will require optimization for each specific application to achieve the desired efficacy and pharmacokinetic profile.

References

Application Notes & Protocols: A Step-by-Step Guide to PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2] This technology represents a paradigm shift from traditional occupancy-based inhibition to a catalytic, event-driven mechanism, enabling the targeting of proteins previously considered "undruggable".[3] A PROTAC molecule is comprised of three essential components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5]

The linker is a critical determinant of a PROTAC's efficacy, influencing not only the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase) but also the molecule's overall physicochemical properties.[3] Polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design.[6] The incorporation of PEG chains is a well-established strategy to enhance the aqueous solubility of PROTACs, which are often large and lipophilic.[6][7] Furthermore, the flexibility and hydrophilicity of PEG linkers can improve cell permeability and provide the necessary length and geometry to optimize the ternary complex for efficient ubiquitination and subsequent degradation of the target protein.[7][8][9]

This document provides a detailed guide and representative protocols for the synthesis of PROTACs incorporating PEG linkers.

General PROTAC Mechanism and Synthesis Workflow

The fundamental mechanism of a PROTAC involves bringing a target protein and an E3 ligase into proximity to trigger the ubiquitination and subsequent degradation of the target.[10] The synthesis process is a multi-step chemical procedure to assemble the three core components into the final heterobifunctional molecule.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Release & Recycle PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC catalytic cycle: formation of a ternary complex, ubiquitination, and proteasomal degradation.

The synthesis of a PEGylated PROTAC is typically a linear, multi-step process. The general strategy involves the functionalization of the POI and E3 ligase ligands, followed by their sequential coupling to a bifunctional PEG linker.

Synthesis_Workflow start Component Selection poi_ligand 1. POI Ligand (with reactive handle) start->poi_ligand e3_ligand 2. E3 Ligase Ligand (with reactive handle) start->e3_ligand peg_linker 3. Bifunctional PEG Linker start->peg_linker step2 Step 2: Couple POI Ligand to Intermediate 1 poi_ligand->step2 step1 Step 1: Couple E3 Ligand to PEG Linker e3_ligand->step1 peg_linker->step1 intermediate Intermediate 1: E3 Ligand-PEG-Linker step1->intermediate intermediate->step2 final_protac Crude PROTAC step2->final_protac purification Step 3: Purification (e.g., HPLC) final_protac->purification pure_protac Pure PROTAC purification->pure_protac characterization Step 4: Characterization (LC-MS, NMR) pure_protac->characterization end Final Validated PROTAC characterization->end

Caption: A generalized workflow for the linear synthesis of a PROTAC with a PEG linker.

Experimental Protocols

This section provides a representative protocol for the synthesis of a PROTAC using a Hydroxy-PEG-acid linker, which features a hydroxyl group and a carboxylic acid as orthogonal reactive handles. This protocol involves a two-step amide coupling process.[8]

Protocol 1: Synthesis of a Generic PEGylated PROTAC

Step 1: Synthesis of the POI-Linker Intermediate (Amide Coupling)

This step couples the carboxylic acid end of the PEG linker to an amine-functionalized POI ligand.

  • Materials:

    • Amine-functionalized POI ligand (POI-NH2)

    • Hydroxy-PEGn-acid linker (e.g., n=4, 8, 12)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Ethyl acetate (B1210297), saturated aqueous NaHCO3, brine

    • Anhydrous Na2SO4

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve the Hydroxy-PEGn-acid linker (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (3.0 equivalents) in anhydrous DMF.

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the POI-PEGn-OH intermediate.[8]

Step 2: Synthesis of the Final PROTAC (Coupling to E3 Ligand)

This step involves activating the terminal hydroxyl group of the POI-linker intermediate, followed by coupling to an amine-containing E3 ligase ligand.

  • Materials:

    • POI-PEGn-OH intermediate (from Step 1)

    • p-Toluenesulfonyl chloride (TsCl) or Mesyl chloride (MsCl) for activation

    • Triethylamine (TEA) or DIPEA

    • Anhydrous Dichloromethane (DCM)

    • Amine-containing E3 ligase ligand (E3-NH2) (e.g., pomalidomide, VHL ligand)

    • Anhydrous DMF

    • Preparative HPLC system

  • Procedure:

    • Activation of Hydroxyl Group: Dissolve the POI-PEGn-OH intermediate (1.0 equivalent) in anhydrous DCM. Add TEA (1.5 equivalents) and cool the solution to 0°C.

    • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by LC-MS to confirm the formation of the tosylated intermediate (POI-PEGn-OTs).[8]

    • Concentrate the reaction mixture under reduced pressure. The crude tosylated intermediate is often used directly in the next step.

    • Final Coupling: Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final, pure PROTAC molecule.[8]

Data Presentation

Quantitative data is essential for confirming the successful synthesis and characterization of the PROTAC molecule.

Table 1: Properties of Common Bifunctional PEG Linkers
Linker StructureIUPAC Name Example (n=4)Molecular Weight ( g/mol )Reactive GroupsKey Feature
HO-(CH₂CH₂O)n-COOH3,6,9,12-Tetraoxatetradecanoic acid236.25-OH, -COOHOrthogonal reactivity for sequential coupling.
NH₂-(CH₂CH₂O)n-COOHAmino-PEG4-Acid207.23-NH₂, -COOHAmine for coupling, acid for further modification.
N₃-(CH₂CH₂O)n-COOHAzido-PEG4-Acid219.21-N₃, -COOHAzide for "click chemistry" reactions.
Boc-NH-(CH₂CH₂O)n-COOHBoc-Amino-PEG4-Acid307.34Boc-protected Amine, -COOHProtected amine allows for controlled synthesis.
Table 2: Characterization Data for a Representative PROTAC

This table summarizes the expected analytical data for the final PROTAC product.[8]

AnalysisExpected ResultPurpose
LC-MS A single major peak with the correct mass-to-charge ratio (m/z) for [M+H]⁺.Confirms molecular identity, purity, and completion of the reaction.
HRMS Accurate mass measurement corresponding to the calculated molecular formula of the final PROTAC (within 5 ppm).Unambiguously confirms the elemental composition and molecular formula.
¹H NMR Peaks corresponding to the POI ligand, the PEG linker (characteristic broad singlet around 3.6 ppm), and the E3 ligase ligand.Confirms the structure of the final molecule and the presence of all three components.
¹³C NMR Peaks corresponding to the carbons of all three components.Provides further structural confirmation.
Purity (HPLC) >95%Ensures the compound is sufficiently pure for biological assays.
Table 3: Example Biological Evaluation Data

After synthesis, the PROTAC's biological activity is assessed.

ParameterDescriptionExample ValueMethod
DC₅₀ The concentration of PROTAC required to degrade 50% of the target protein.15 nMWestern Blot, HiBiT Assay[11]
Dₘₐₓ The maximum percentage of protein degradation achievable.>90%Western Blot, HiBiT Assay[11]
Binding Affinity (K_d) The dissociation constant for binding to the POI and E3 Ligase.POI: 80 nM; E3: 250 nMTR-FRET, ITC, SPR[12]
Ternary Complex K_D The dissociation constant for the POI-PROTAC-E3 complex.50 nMTR-FRET[11]
Cell Permeability Assessment of the PROTAC's ability to cross the cell membrane.Moderate to HighPAMPA, Caco-2 assays[13]

Disclaimer: The protocols provided are for reference purposes. Researchers should adapt and optimize these procedures based on the specific reactivity of their chosen ligands and linkers. All chemical syntheses should be performed with appropriate safety precautions.

References

Application Notes and Protocols for Propargyl-PEG2-CH2COOH Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-CH2COOH is a heterobifunctional linker that plays a crucial role in bioconjugation and drug development. It features a terminal propargyl group, amenable to click chemistry, and a carboxylic acid that readily reacts with primary amines to form stable amide bonds. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugates.[1][2] This document provides detailed application notes and protocols for the reaction of this compound with primary amines, with a specific focus on its application in studying signaling pathways related to neurodegenerative diseases.

Principle of the Reaction

The conjugation of this compound to a primary amine is typically achieved through a carbodiimide-mediated coupling reaction. The most common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This two-step process first activates the carboxylic acid group of the PEG linker with EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable amine-reactive NHS ester. The NHS ester subsequently reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[3][4]

Applications in Studying Dopamine (B1211576) Quinone-Induced Neurotoxicity

A significant application of this linker is in the study of neurodegenerative diseases like Parkinson's disease. Researchers have utilized similar propargyl-PEG-acid linkers to investigate the mechanisms of neuronal cell death. For instance, a propargyl-PEG linker can be conjugated to a neurotoxin like 6-hydroxydopamine (6-OHDA) to probe its effects on cellular pathways. The resulting conjugate allows for the investigation of how dopamine oxidation products, such as dopamine quinone, modify proteins and lead to cellular dysfunction.

Dopamine quinone is a highly reactive species that can covalently modify nucleophilic residues on proteins, particularly cysteine. This modification can lead to protein aggregation, inactivation of enzymes crucial for cellular health, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death). By attaching a propargyl-PEG linker to molecules involved in this pathway, researchers can track their interactions and elucidate the signaling cascades involved in neurodegeneration.[5][6][7][8]

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Coupling of this compound to a Primary Amine

This protocol describes a general method for conjugating this compound to a small molecule containing a primary amine. Note: Optimization of reactant molar ratios, reaction time, and temperature may be necessary for specific applications.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

  • Reagent Preparation:

    • Allow all reagents to warm to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC-HCl and NHS in Activation Buffer (e.g., 10 mg/mL each).

    • Dissolve the amine-containing molecule in the appropriate solvent. For reactions in aqueous buffer, ensure the amine-containing molecule is soluble in the Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, dissolve this compound in Activation Buffer.

    • Add a 1.5-fold molar excess of EDC-HCl to the this compound solution.

    • Immediately add a 1.2-fold molar excess of NHS to the reaction mixture.

    • Incubate the reaction at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation to the Primary Amine:

    • Immediately after activation, add the activated this compound solution to the solution of the amine-containing molecule. A 5 to 20-fold molar excess of the activated PEG linker is a common starting point for optimization.

    • Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification of the Conjugate:

    • The purification method will depend on the properties of the conjugate.

    • For small molecule conjugates, RP-HPLC is a common and effective method.[9][10][][12]

    • Use a suitable C18 column and a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA) for elution.

    • Collect fractions and analyze them by mass spectrometry to confirm the identity of the product.

    • Lyophilize the pure fractions to obtain the final product.

Data Presentation: Representative Reaction Parameters
ParameterValueNotes
Reactants
This compound1 equivalent
Primary Amine1-1.2 equivalentsCan be adjusted based on stoichiometry and reactivity.
EDC-HCl1.5 equivalentsA slight excess is used to ensure efficient activation.
NHS1.2 equivalentsStabilizes the activated intermediate.
Reaction Conditions
Activation pH6.0Optimal for EDC/NHS activation.
Coupling pH7.2 - 8.0Optimal for the reaction with primary amines.
TemperatureRoom TemperatureCan be performed at 4°C to minimize side reactions.
Reaction Time2-12 hoursMonitor by TLC or LC-MS for completion.
Purification
MethodRP-HPLCGradient elution with ACN/Water/TFA.
Expected Yield 50-80%Highly dependent on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow

G reagent_prep Reagent Preparation activation Activation of This compound reagent_prep->activation conjugation Conjugation to Primary Amine activation->conjugation quenching Quenching conjugation->quenching purification Purification (RP-HPLC) quenching->purification analysis Analysis (Mass Spectrometry) purification->analysis G cluster_activation Activation Step cluster_conjugation Conjugation Step peg_acid This compound o_acylisourea O-acylisourea intermediate peg_acid->o_acylisourea + EDC edc EDC peg_nhs Propargyl-PEG2-NHS ester o_acylisourea->peg_nhs + NHS nhs NHS conjugate Propargyl-PEG2-CONH-R (Amide Bond Formation) peg_nhs->conjugate + R-NH2 primary_amine R-NH2 (Primary Amine) G dopamine Dopamine dopamine_quinone Dopamine Quinone dopamine->dopamine_quinone Oxidation protein_modification Protein Modification (e.g., GPx4, Parkin, DJ-1) dopamine_quinone->protein_modification mitochondrial_dysfunction Mitochondrial Dysfunction protein_modification->mitochondrial_dysfunction ros Increased ROS mitochondrial_dysfunction->ros caspase_activation Caspase Activation (Caspase-3, Caspase-9) mitochondrial_dysfunction->caspase_activation oxidative_stress Oxidative Stress ros->oxidative_stress jnk_activation JNK Pathway Activation oxidative_stress->jnk_activation jnk_activation->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

Application Notes and Protocols for Biomolecule Immobilization using Propargyl-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and stable immobilization of biomolecules on solid surfaces is a cornerstone of modern biotechnology, enabling advancements in diagnostics, drug discovery, and fundamental biological research. Propargyl-PEG2-CH2COOH is a heterobifunctional linker designed to facilitate the covalent attachment of biomolecules to amine-functionalized surfaces. This linker possesses a terminal carboxylic acid group for reaction with primary amines and a terminal propargyl group for highly efficient and specific "click chemistry" conjugation with azide-modified biomolecules.

The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility, reduces non-specific protein binding to the surface, and provides flexibility to the immobilized biomolecule, which can help maintain its native conformation and biological activity. This two-step immobilization strategy offers a high degree of control over biomolecule orientation and density.

This document provides detailed protocols for the functionalization of surfaces with this compound and the subsequent immobilization of azide-modified biomolecules.

Principle of Immobilization

The immobilization process using this compound is a two-step procedure:

  • Surface Functionalization: An amine-functionalized surface is first reacted with this compound. The carboxylic acid group of the linker is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), which then forms a stable amide bond with the primary amines on the surface. This results in a surface decorated with terminal alkyne groups.

  • Biomolecule Immobilization via Click Chemistry: An azide-modified biomolecule is then covalently attached to the alkyne-functionalized surface through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is highly specific, efficient, and proceeds under mild, biocompatible conditions, forming a stable triazole linkage.

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following table presents representative data from a study utilizing a similar site-specific "thiol-ene" click chemistry approach for protein immobilization on silica (B1680970) gel. This data, verified by surface plasmon resonance (SPR), demonstrates the high efficiency achievable with click chemistry-based immobilization methods.[1]

Immobilized ProteinImmobilization MethodSurfaceVerification MethodImmobilization Success Rate
Serotonin Transporter (SERT)Thiol-ene Click ReactionSilica GelSurface Plasmon Resonance (SPR)91.4%[1]
Norepinephrine Transporter (NET)Thiol-ene Click ReactionSilica GelSurface Plasmon Resonance (SPR)92.8%[1]

Experimental Protocols

Protocol 1: Functionalization of an Amine-Coated Surface with this compound

This protocol describes the activation of the carboxylic acid on this compound and its subsequent reaction with an amine-functionalized surface (e.g., aminosilanized glass or gold).

Materials:

  • Amine-functionalized substrate

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M ethanolamine, pH 8.5

  • Deionized (DI) water

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC, NHS, and this compound to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC (e.g., 200 mM) and NHS (e.g., 200 mM) in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a suitable reaction vessel, mix the this compound stock solution with Activation Buffer.

    • Add the freshly prepared EDC and NHS solutions to the linker solution. A typical molar ratio is Linker:EDC:NHS of 1:1.2:1.2.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle agitation.

  • Coupling to the Amine-Functionalized Surface:

    • Wash the amine-functionalized substrate with DI water and dry under a stream of nitrogen or argon.

    • Immerse the substrate in the activated this compound solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing and Quenching:

    • Remove the substrate from the coupling solution and wash thoroughly with Coupling Buffer (PBS, pH 7.4) to remove unreacted linker and byproducts.

    • Immerse the substrate in Quenching Buffer for 30 minutes at room temperature to deactivate any remaining active NHS esters.

    • Wash the alkyne-functionalized surface extensively with DI water.

    • Dry the surface under a stream of nitrogen or argon. The surface is now ready for the click chemistry reaction.

Protocol 2: Immobilization of Azide-Modified Biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction to covalently attach an azide-modified biomolecule (e.g., protein, peptide, or oligonucleotide) to the alkyne-functionalized surface prepared in Protocol 1.

Materials:

  • Alkyne-functionalized substrate (from Protocol 1)

  • Azide-modified biomolecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand

  • Reaction Buffer: PBS, pH 7.4

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Deionized (DI) water

Procedure:

  • Preparation of Click Chemistry Reagents:

    • Prepare a stock solution of the azide-modified biomolecule in an appropriate buffer (e.g., PBS) at a desired concentration (e.g., 1 mg/mL).

    • Prepare a 100 mM stock solution of CuSO₄ in DI water.

    • Prepare a 200 mM stock solution of the copper ligand (THPTA or TBTA) in DI water or DMSO/water.

    • Prepare a fresh 500 mM stock solution of sodium ascorbate in DI water. Note: Prepare this solution immediately before use as it is prone to oxidation.

  • Click Reaction:

    • In a reaction vessel, add the azide-modified biomolecule solution.

    • Add the CuSO₄ stock solution to a final concentration of 1-2 mM.

    • Add the ligand stock solution to a final concentration of 5-10 mM (a 5:1 ligand to copper ratio is common).

    • Mix gently and briefly.

    • Immerse the alkyne-functionalized substrate in this solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mM.

    • Incubate the reaction for 1-4 hours at room temperature with gentle agitation, protected from light.

  • Washing and Blocking:

    • Remove the substrate from the reaction solution.

    • Wash the substrate three times with Washing Buffer (PBST) to remove non-covalently bound biomolecules and reaction components.

    • Wash three times with DI water.

    • To minimize non-specific binding in subsequent applications, the surface can be blocked with a suitable blocking agent (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

    • Wash again with DI water and dry under a stream of nitrogen or argon.

    • The biomolecule-immobilized surface is now ready for use or storage.

Visualizations

Experimental Workflow for Biomolecule Immobilization

G cluster_0 Step 1: Surface Functionalization cluster_1 Step 2: Biomolecule Immobilization AmineSurface Amine-Functionalized Surface AlkyneSurface Alkyne-Functionalized Surface AmineSurface->AlkyneSurface Amide Bond Formation Linker This compound Linker->AmineSurface Activators EDC / NHS Activators->Linker Activates COOH AlkyneSurface_ref Alkyne-Functionalized Surface AzideBiomolecule Azide-Modified Biomolecule AzideBiomolecule->AlkyneSurface_ref Catalyst Cu(I) Catalyst (CuSO4 + NaAsc) Catalyst->AzideBiomolecule Catalyzes Cycloaddition ImmobilizedSurface Immobilized Biomolecule AlkyneSurface_ref->ImmobilizedSurface CuAAC Click Reaction

Caption: Workflow for immobilizing biomolecules using this compound.

Logical Relationship of Components in the Immobilization Process

G cluster_coupling Coupling Chemistry Surface Amine Surface -NH2 groups AmideBond Amide Bond (EDC/NHS) Surface->AmideBond Reacts with Linker This compound COOH PEG Spacer Alkyne Linker:c->AmideBond ClickReaction Triazole Linkage (CuAAC) Linker:p->ClickReaction Biomolecule Biomolecule -N3 group Biomolecule->ClickReaction Reacts with FinalProduct Surface-Biomolecule Conjugate AmideBond->FinalProduct Forms ClickReaction->FinalProduct Forms

Caption: Component relationships in the two-step immobilization strategy.

References

Application Notes and Protocols for Propargyl-PEG2-CH2COOH in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Propargyl-PEG2-CH2COOH in the formation of advanced hydrogel systems. The unique heterobifunctional structure of this polyethylene (B3416737) glycol (PEG) derivative, featuring a terminal propargyl group for click chemistry-based crosslinking and a carboxylic acid moiety for subsequent functionalization, makes it a versatile tool in tissue engineering, drug delivery, and 3D cell culture.

Introduction

Poly(ethylene glycol) (PEG) hydrogels are widely utilized in biomedical applications due to their excellent biocompatibility, hydrophilicity, and tunable physical properties.[1][] The incorporation of a propargyl group allows for the formation of hydrogels through highly efficient and bio-orthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] These reactions offer rapid, specific, and high-yield crosslinking under mild, aqueous conditions, making them ideal for encapsulating sensitive biological materials like cells and therapeutic proteins.[5]

The terminal carboxylic acid group on the this compound linker provides a valuable handle for post-fabrication modification of the hydrogel.[6][] This allows for the covalent attachment of bioactive molecules, such as peptides (e.g., RGD sequences for cell adhesion), growth factors, or drugs, to tailor the hydrogel's biological performance.[8][9]

Applications

  • Tissue Engineering: The tunable mechanical properties and the ability to incorporate cell-adhesive ligands make these hydrogels excellent scaffolds for tissue regeneration.[10][11]

  • Controlled Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents, and the degradation of the hydrogel or cleavage of drug-linker bonds can be engineered for sustained and targeted release.[12][13][14][15]

  • 3D Cell Culture: The biocompatible nature of the hydrogel and the mild crosslinking conditions allow for the encapsulation of cells in a 3D environment that mimics the native extracellular matrix.[3][16]

  • Biomedical Devices and Coatings: PEG-based hydrogels can be used to coat medical devices to improve their biocompatibility and reduce fouling.[11]

Quantitative Data Summary

The physicochemical properties of hydrogels formed using this compound are highly tunable and depend on factors such as the PEG molecular weight, polymer concentration, and the type and stoichiometry of the crosslinker. The following tables summarize typical ranges for key quantitative parameters.

Table 1: Physicochemical Properties of Propargyl-PEG-Based Hydrogels

PropertyTypical RangeFactors Influencing the Property
Swelling Ratio (q) 5 - 50PEG molecular weight, polymer concentration, crosslinking density.[10][17]
Mesh Size (ξ) 1 - 20 nmPEG molecular weight, polymer concentration.[10]
Compressive Modulus 1 - 500 kPaPolymer concentration, crosslinking density, PEG molecular weight.[10]
Gelation Time Seconds to minutesCatalyst concentration (for CuAAC), reactivity of cyclooctyne (B158145) (for SPAAC), precursor concentration.[4][18]

Table 2: Drug Release Characteristics from Propargyl-PEG-Based Hydrogels

Drug TypeRelease MechanismTypical Release ProfileFactors Influencing Release
Small Molecules Diffusion, Hydrogel DegradationInitial burst release followed by sustained release.[12][14]Hydrogel mesh size, drug-matrix interactions, degradation rate.[13]
Biomacromolecules (e.g., proteins) Diffusion, Hydrogel DegradationSlower release compared to small molecules, often zero-order kinetics with degradation-controlled release.Hydrogel mesh size, steric hindrance, degradation rate.[13]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of similar α-carboxyl-ω-propargyl PEG molecules.[19]

Materials:

  • HO-PEG2-CH2COOH

  • Propargyl bromide

  • Potassium hydroxide (B78521) (KOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH2Cl2)

  • Diethyl ether

  • Succinic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (B128534) (TEA)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Synthesis of α-hydroxyl-ω-propargyl PEG:

    • Dissolve HO-PEG2-CH2COOH and KOH in anhydrous DMF.

    • Stir the mixture at 100°C for 1 hour.

    • Add propargyl bromide dropwise to the solution over 30 minutes.

    • Allow the reaction to proceed at 70°C for 15 hours.

    • Cool the reaction to room temperature, filter, and concentrate the solution.

    • Dissolve the residue in distilled water and extract with CH2Cl2.

    • Remove the CH2Cl2 in vacuo to yield α-hydroxyl-ω-propargyl PEG.

  • Synthesis of α-carboxyl-ω-propargyl PEG:

    • Dissolve the α-hydroxyl-ω-propargyl PEG, succinic anhydride, and DMAP in anhydrous 1,4-Dioxane.

    • Add triethylamine (TEA) to the solution.

    • Stir the mixture at room temperature for 24 hours.

    • Concentrate the solution in vacuo and precipitate the product in diethyl ether.

    • Purify the crude product by crystallization to obtain this compound as a white powder.[19]

Protocol 2: Hydrogel Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound

  • Azide-functionalized crosslinker (e.g., Diazido-PEG)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for biocompatibility)[20]

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of this compound in PBS.

  • Prepare a stock solution of the azide-functionalized crosslinker in PBS.

  • Prepare a stock solution of CuSO4 in water.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • (Optional) If using a ligand, pre-mix the CuSO4 solution with the THPTA solution.

  • In a microcentrifuge tube, combine the this compound solution and the azide-crosslinker solution.

  • To initiate the crosslinking, add the CuSO4 (or CuSO4/ligand) solution, followed by the sodium ascorbate solution.[20][21]

  • Gently mix the solution. Gelation should occur within minutes.

Protocol 3: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • This compound (Note: For SPAAC, a strained alkyne is typically used. If using a terminal alkyne like propargyl, the reaction will be very slow. This protocol assumes the use of a PEG functionalized with a strained alkyne like DBCO or BCN, which can be synthesized from this compound). For this protocol, we will assume a strained alkyne-PEG is used.

  • Azide-functionalized crosslinker (e.g., Diazido-PEG)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of the strained alkyne-functionalized PEG in PBS.

  • Prepare a stock solution of the azide-functionalized crosslinker in PBS.

  • In a microcentrifuge tube, combine the strained alkyne-PEG solution and the azide-crosslinker solution.[18]

  • Gently mix the solution. Gelation will occur spontaneously without the need for a catalyst.[22][23]

Protocol 4: Cell Encapsulation in a Propargyl-PEG Hydrogel

Materials:

  • Sterile this compound (or strained alkyne derivative for SPAAC)

  • Sterile azide-functionalized crosslinker

  • Sterile cell culture medium or PBS

  • Cells of interest, suspended at the desired concentration

  • For CuAAC: Sterile solutions of CuSO4, sodium ascorbate, and THPTA ligand.

Procedure:

  • Perform all steps under sterile conditions in a biological safety cabinet.

  • Prepare sterile solutions of the PEG precursors in cell culture medium or PBS.

  • Prepare a single-cell suspension of the cells in a small volume of medium.

  • Gently mix the cell suspension with the propargyl-PEG solution.

  • Add the azide-crosslinker solution to the cell-PEG mixture.

  • Initiate gelation by adding the catalyst system (for CuAAC) or by simply mixing (for SPAAC).

  • Quickly dispense the mixture into the desired culture format (e.g., well plate, microfluidic device).

  • Allow the hydrogel to fully crosslink.

  • Add fresh cell culture medium on top of the cell-laden hydrogel.

  • Culture the cells under standard conditions.

Protocol 5: Biocompatibility Assessment (MTT Assay)

Materials:

  • Pre-formed Propargyl-PEG hydrogels

  • Cell line of interest (e.g., fibroblasts, mesenchymal stem cells)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Plate reader

Procedure:

  • Sterilize the pre-formed hydrogels (e.g., with UV irradiation or by preparing them aseptically).

  • Place the sterile hydrogels into the wells of a 96-well plate.

  • Seed cells into the wells containing the hydrogels and in control wells without hydrogels.

  • Culture the cells for the desired time period (e.g., 24, 48, 72 hours).

  • At each time point, remove the culture medium and add the MTT solution to each well.

  • Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the control wells.[24]

Visualizations

Hydrogel_Formation_Workflow cluster_precursors Precursor Preparation cluster_crosslinking Crosslinking Reaction Propargyl_PEG This compound Solution Mix Mix Precursors Propargyl_PEG->Mix Azide_Crosslinker Azide-Crosslinker Solution Azide_Crosslinker->Mix CuAAC CuAAC (+ Cu(I), Ascorbate) Mix->CuAAC Option 1 SPAAC SPAAC (No Catalyst) Mix->SPAAC Option 2 Hydrogel Crosslinked Hydrogel CuAAC->Hydrogel SPAAC->Hydrogel

Caption: Workflow for Propargyl-PEG hydrogel formation.

Signaling_Pathway_Functionalization Hydrogel Propargyl-PEG-COOH Hydrogel EDC_NHS EDC/NHS Activation Hydrogel->EDC_NHS Functionalized_Hydrogel Functionalized Hydrogel EDC_NHS->Functionalized_Hydrogel + Bioactive Molecule Bioactive_Molecule Bioactive Molecule (e.g., RGD Peptide) Bioactive_Molecule->Functionalized_Hydrogel Integrin Integrin Receptor Functionalized_Hydrogel->Integrin binds to Cell Cell Cell->Integrin Adhesion Cell Adhesion & Signaling Integrin->Adhesion

Caption: Biofunctionalization of a carboxylated PEG hydrogel.

References

Troubleshooting & Optimization

Technical Support Center: Propargyl-PEG2-CH2COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG2-CH2COOH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the efficiency and success of your conjugation experiments. This compound is a versatile linker used in bioconjugation, particularly for antibody-drug conjugates (ADCs) and PROTACs, leveraging its terminal alkyne for click chemistry and its carboxyl group for stable amide bond formation with amine-containing molecules.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of this compound conjugation?

A1: The conjugation reaction forms a stable amide bond between the terminal carboxylic acid (-COOH) of the PEG linker and a primary amine (-NH2) on a target molecule (e.g., a protein, peptide, or small molecule). This is typically achieved using a "zero-length" carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often stabilized with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] The process involves two main steps:

  • Activation: The carboxyl group on the PEG linker is activated by EDC to form a highly reactive O-acylisourea intermediate.

  • Stabilization & Coupling: NHS reacts with this intermediate to create a more stable, amine-reactive NHS ester. This ester then readily reacts with a primary amine on the target molecule to form the final, stable amide bond.[5]

Q2: Why is my conjugation efficiency low?

A2: Low conjugation efficiency is a common issue that can arise from several factors. These include suboptimal reaction conditions (especially pH), poor quality or concentration of reagents, hydrolysis of the reactive NHS-ester intermediate, and the choice of buffer.[4][5][6] The troubleshooting guide below provides a detailed breakdown of potential causes and solutions.

Q3: What is the optimal pH for this conjugation?

A3: The conjugation process has two different optimal pH ranges. The activation of the carboxyl group with EDC/NHS is most efficient at a slightly acidic pH of 4.5-7.2.[4][7] However, the subsequent reaction of the activated NHS ester with the primary amine of your biomolecule is most efficient at a physiological to slightly alkaline pH of 7.2-8.5.[4][8] For best results, a two-step protocol with pH adjustment is often recommended.[4][9]

Q4: Which buffers should I use for the conjugation reaction?

A4: It is critical to use buffers that do not contain primary amines (e.g., Tris, Glycine) or carboxyl groups, as these will compete with the reaction and reduce efficiency.[4][6][8]

  • For the Activation Step (pH 4.5-6.0): MES buffer is a good choice.[9][10]

  • For the Conjugation Step (pH 7.2-8.0): Phosphate-buffered saline (PBS), HEPES, or Borate buffers are suitable.[4][5][8]

EDC/NHS Activation and Conjugation Pathway

EDC_NHS_Pathway Carboxyl Propargyl-PEG-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + Hydrolysis Hydrolysis (Inactive Carboxyl) O_Acylisourea->Hydrolysis Competing Reaction (in H2O) NHS NHS / Sulfo-NHS NHS->NHS_Ester FinalConjugate Stable Amide Bond (Final Conjugate) NHS_Ester->FinalConjugate + NHS_Ester->Hydrolysis Competing Reaction (in H2O, pH dependent) AmineMolecule R'-NH2 (Primary Amine on Biomolecule) AmineMolecule->FinalConjugate

Caption: EDC/NHS chemistry for activating a carboxyl group and conjugating it to a primary amine.

Troubleshooting Guide

This guide addresses the most common issues encountered during the conjugation of this compound.

Problem Potential Cause Recommended Solution(s)
Low or No Conjugation Yield 1. Inactive EDC/NHS Reagents: EDC and NHS are moisture-sensitive and can hydrolyze if not stored properly.[5][11]• Use fresh, high-quality EDC and NHS. Store desiccated at -20°C. • Equilibrate vials to room temperature before opening to prevent moisture condensation.[5][11] • Prepare reagent stock solutions immediately before use.[4]
2. Suboptimal pH: The two steps of the reaction (activation and conjugation) have different optimal pH ranges.[4]Activation Step: Perform in a buffer at pH 4.5-6.0 (e.g., MES) for 15-30 minutes.[4][9] • Conjugation Step: Adjust the pH to 7.2-8.0 (e.g., using PBS) before adding your amine-containing molecule.[4][9]
3. Competing Buffers: Buffers containing primary amines (Tris, glycine) or carboxylates will compete for the reaction.[6][8]• Use non-amine, non-carboxylate buffers. Recommended: MES for activation, PBS or HEPES for conjugation.[4][10]
4. Rapid Hydrolysis of NHS Ester: The activated NHS ester is susceptible to hydrolysis, especially at higher pH.[8][9] The half-life can be as short as 10 minutes at pH 8.6.[8][12]• Perform the conjugation step immediately after the 15-30 minute activation step.[4][5] • Avoid high pH (>8.5) and high temperatures during the conjugation step.[8]
5. Low Reactant Concentration: Reaction kinetics are slower at low concentrations of the protein or linker.• If possible, increase the concentration of your protein or biomolecule (e.g., >1-2 mg/mL).[6][13]
Protein Aggregation / Precipitation 1. High Degree of PEGylation: Modifying too many surface amines can alter the protein's solubility properties.• Reduce the molar excess of the this compound linker. Start with a 10-20 fold molar excess and titrate down if aggregation occurs.[13][14]
2. Incorrect Buffer Conditions: The buffer may not be optimal for maintaining protein stability during the reaction.• Ensure the protein is in a buffer that maintains its stability and solubility throughout the pH adjustments and reaction.
3. Organic Co-solvent: If the PEG linker is dissolved in an organic solvent (e.g., DMSO, DMF), a high final concentration can denature the protein.• Minimize the volume of the organic co-solvent carryover into the final aqueous reaction mixture (typically <10%).[8]
Loss of Protein Activity 1. Conjugation at Critical Sites: The linker may attach to primary amines (e.g., lysine (B10760008) residues) located in the active site or antigen-binding region of the protein.• This is an inherent risk with non-site-specific lysine conjugation.[15] • Try reducing the molar ratio of the PEG linker to decrease the degree of labeling, which may spare critical residues.
2. Harsh Reaction Conditions: Exposure to non-optimal pH or temperature can denature the protein.• Minimize the time the protein is exposed to the activation buffer pH if it is far from its optimal stability range. • Consider performing the conjugation at 4°C overnight instead of at room temperature for a shorter period.[4][6]

Experimental Protocols

General Two-Step EDC/NHS Conjugation Protocol

This protocol provides a general guideline. Optimization of reagent concentrations and reaction times is often necessary for specific applications.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-containing biomolecule (e.g., antibody, protein)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Anhydrous DMSO or DMF (if needed to dissolve linker)

  • Desalting column or dialysis device for purification

Procedure:

  • Prepare Biomolecule:

    • Buffer exchange your amine-containing biomolecule into the Conjugation Buffer (e.g., PBS, pH 7.2).

    • Adjust the concentration to 1-10 mg/mL.

  • Prepare Reagents (Immediately Before Use):

    • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Prepare a 100 mM stock solution of EDC in ultrapure water or Activation Buffer.

    • Prepare a 100 mM stock solution of Sulfo-NHS in ultrapure water or Activation Buffer.

    • Dissolve this compound in Activation Buffer (or anhydrous DMSO if solubility is an issue) to a concentration of 10-100 mM.

  • Step 1: Activation of this compound (15 minutes)

    • In a microfuge tube, combine the this compound solution with the EDC and Sulfo-NHS solutions.

    • A typical starting molar ratio is a 2-5 fold molar excess of both EDC and Sulfo-NHS over the amount of the PEG linker.[4]

    • Incubate the reaction for 15 minutes at room temperature.

  • Step 2: Conjugation to Amine-Containing Biomolecule (2 hours - Overnight)

    • Immediately add the freshly activated PEG-linker solution from Step 3 to your biomolecule solution.

    • The molar ratio of the PEG linker to the biomolecule should be optimized. A starting point of 10-20 fold molar excess of linker to protein is common.[14]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add Tris or Glycine).[9]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any remaining active NHS esters.

  • Purification:

    • Remove excess, unreacted PEG linker and reaction byproducts (EDC, NHS) using a desalting column, size-exclusion chromatography (SEC), or dialysis with an appropriate molecular weight cutoff (MWCO).[4][14]

  • Analysis:

    • Analyze the purified conjugate using methods like SDS-PAGE (which should show a molecular weight shift), HPLC, or mass spectrometry to confirm conjugation and determine the degree of labeling.

Experimental Workflow Diagram

Experimental_Workflow start Start prep_reagents Prepare Reagents (Biomolecule in PBS, Fresh EDC/NHS) start->prep_reagents activation Activate PEG-Linker (Add EDC/NHS, 15 min @ RT) prep_reagents->activation conjugation Conjugate to Biomolecule (Add activated PEG, mix) activation->conjugation incubation Incubate (2h @ RT or Overnight @ 4°C) conjugation->incubation quench Quench Reaction (Add Tris or Glycine) incubation->quench purify Purify Conjugate (SEC / Dialysis) quench->purify analyze Analyze Results (SDS-PAGE, MS, HPLC) purify->analyze end End analyze->end

Caption: A typical experimental workflow for a two-step EDC/NHS conjugation reaction.

References

Propargyl-PEG2-CH2COOH stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Propargyl-PEG2-CH2COOH. It includes detailed troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a terminal alkyne group (propargyl) and a carboxylic acid group, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. Its primary applications are in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The alkyne group allows for "click chemistry" reactions, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to attach it to azide-modified molecules.[1] The carboxylic acid can form a stable amide bond with primary amines, often after activation with reagents like EDC and NHS.[4]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and longevity of this compound, it is crucial to adhere to the recommended storage conditions. Upon receipt, the compound should be stored desiccated at -20°C for long-term storage (months to years).[2][4] For short-term storage (days to weeks), it can be kept at 0-4°C.[2][5] It is important to keep the compound in a dry and dark environment.[2]

Q3: How should I handle this compound upon receiving it?

This compound is typically shipped at ambient temperature and is stable for a few weeks under these conditions.[2] Upon receipt, it is recommended to store it at -20°C as soon as possible. Before opening the vial, it should be equilibrated to room temperature to prevent moisture condensation, which could lead to hydrolysis. For handling, especially when preparing stock solutions, it is advisable to work under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.

Q4: In what solvents can I dissolve this compound?

This compound is soluble in water-miscible organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF). When preparing stock solutions, it is recommended to use these solvents.

Q5: What is the shelf life of this compound?

If stored properly under the recommended conditions (-20°C, dry, and dark), this compound has a shelf life of over two years.[2] Stock solutions in anhydrous solvents, when stored at -20°C under an inert atmosphere, are typically stable for several months.

Stability and Storage Summary

ParameterRecommendationSource(s)
Long-Term Storage -20°C, dry, dark[2][4]
Short-Term Storage 0-4°C, dry, dark[2][5]
Shipping Condition Ambient temperature[2][4]
Shelf Life (Neat) > 2 years (if stored properly)[2]
Stock Solution Storage -20°C (months) or 0-4°C (days to weeks)[2][5]

Troubleshooting Guide

This guide addresses potential issues that may arise during the use of this compound in common experimental workflows.

EDC/NHS Coupling Reactions

Issue: Low or no yield of the desired amide product.

Potential CauseRecommended Solution
Hydrolysis of activated NHS-ester: The NHS-ester intermediate is sensitive to moisture and can hydrolyze back to the carboxylic acid.Perform the activation reaction in an anhydrous organic solvent (e.g., DMF, DMSO). The activation is most efficient at a slightly acidic pH (4.5-7.2). For the subsequent reaction with the amine, the pH should be raised to 7-8.
Competing reactions with buffers: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the activated carboxylic acid.Use non-amine-containing buffers such as PBS (phosphate-buffered saline), MES, or borate (B1201080) buffers.
Inactive EDC: EDC is moisture-sensitive and can lose its activity over time if not stored properly.Use fresh or properly stored EDC. Equilibrate the EDC vial to room temperature before opening to prevent moisture condensation.
Suboptimal pH: The pH of the reaction is critical for both the activation and coupling steps.For the activation step with EDC/NHS, a pH of 5-6 is optimal. For the coupling to the amine, a pH of 7.2-7.5 is recommended.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Issue: Low or no yield of the triazole product.

Potential CauseRecommended Solution
Oxidation of Cu(I) catalyst: The active Cu(I) catalyst can be easily oxidized to the inactive Cu(II) state by oxygen.Degas all solvents and solutions thoroughly by sparging with an inert gas like argon or nitrogen. Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to regenerate Cu(I).
Impure reagents: Impurities in the alkyne (this compound) or the azide-containing molecule can inhibit the catalyst.Ensure the purity of your starting materials using analytical techniques like NMR or mass spectrometry.
Incorrect reagent stoichiometry: Suboptimal ratios of the catalyst, ligand, or reducing agent can lead to poor yields.A typical starting point is 1.1 equivalents of the alkyne relative to the azide, with a catalyst concentration of 1-5 mol% Cu(II) and 5-10 mol% sodium ascorbate.
Presence of copper chelators: Some molecules or buffers can chelate copper, rendering the catalyst inactive.Avoid using buffers or reagents with strong copper-chelating properties (e.g., EDTA) in the reaction mixture. If necessary, purify your starting materials to remove any chelating agents.
General Handling and Stability

Issue: Suspected degradation of this compound.

Potential CauseRecommended Solution
Improper storage: Exposure to moisture, light, or elevated temperatures can lead to degradation.Always store the compound at -20°C in a dry, dark place. Equilibrate to room temperature before opening.
Visual signs of degradation: The compound is typically a colorless to light yellow liquid. A significant change in color (e.g., dark brown) or the appearance of precipitates may indicate degradation.If degradation is suspected, it is recommended to verify the purity of the compound using analytical methods such as NMR or mass spectrometry before use.
PEG chain cleavage: While generally stable, the ether linkages in the PEG chain can be susceptible to cleavage under very strong acidic or basic conditions, which are not typical for bioconjugation reactions.Avoid exposing the compound to harsh pH conditions for prolonged periods.

Experimental Protocols & Workflows

Protocol 1: EDC/NHS Activation of Carboxylic Acid and Amide Coupling

This protocol describes the two-step process of activating the carboxylic acid group of this compound and its subsequent coupling to a primary amine-containing molecule.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule

  • Activation Buffer: MES buffer (0.1 M, pH 5.0-6.0) or other non-amine, non-carboxylate buffer

  • Coupling Buffer: PBS (pH 7.2-7.5) or other non-amine buffer

  • Quenching Solution: Hydroxylamine or Tris buffer

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.

  • Activation Step:

    • In a reaction vial, add the this compound solution.

    • Add the freshly prepared EDC and NHS solutions. A typical molar ratio is 1:1.5:1.2 (Carboxylic Acid:EDC:NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Coupling Step:

    • Add the amine-containing molecule solution to the activated this compound.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Add the Quenching Solution to stop the reaction and hydrolyze any unreacted NHS-esters.

    • Purify the final conjugate using appropriate chromatographic techniques (e.g., size exclusion chromatography, reverse-phase HPLC).

G cluster_activation Activation Step (pH 5.0-6.0) cluster_coupling Coupling Step (pH 7.2-7.5) cluster_quenching Quenching & Purification A This compound C Activated NHS-ester Intermediate A->C 15-30 min, RT B EDC + NHS in Activation Buffer B->C E Conjugated Product C->E 2h RT or O/N 4°C D Amine-containing Molecule D->E G Purified Conjugate E->G Purification F Quenching Solution F->E Stop Reaction

Caption: Workflow for EDC/NHS coupling of this compound.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the "click" reaction between this compound and an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Ligand (e.g., THPTA, TBTA) - optional but recommended for biomolecules

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Solvent (e.g., DMSO, t-butanol/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and the azide-containing molecule in a suitable solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO₄ and Sodium Ascorbate in deoxygenated water or buffer.

    • If using a ligand, prepare a stock solution in a suitable solvent.

  • Reaction Setup:

    • In a reaction vial, add the azide-containing molecule and this compound (typically 1.1-1.5 equivalents).

    • Add the reaction buffer and any organic co-solvent.

    • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Catalyst Addition:

    • If using a ligand, pre-mix the CuSO₄ solution with the ligand solution.

    • To the degassed reaction mixture, add the CuSO₄ solution (or the pre-mixed catalyst-ligand solution).

    • Immediately add the Sodium Ascorbate solution to reduce Cu(II) to the active Cu(I) state.

  • Reaction and Monitoring:

    • Seal the reaction vial and stir at room temperature.

    • Monitor the reaction progress by TLC, LC-MS, or other appropriate analytical techniques. Reactions are often complete within 1-4 hours.

  • Purification:

    • Once the reaction is complete, the product can be purified. If necessary, residual copper can be removed by adding a chelating agent like EDTA, followed by purification using chromatography.

G cluster_setup Reaction Setup cluster_catalysis Catalysis cluster_reaction Reaction & Purification A This compound + Azide Molecule B Degas with Inert Gas A->B C Add CuSO4 (+ Ligand) B->C D Add Sodium Ascorbate C->D E Triazole Product D->E 1-4h, RT F Purification E->F

Caption: Workflow for a typical CuAAC "click" reaction.

References

Technical Support Center: Troubleshooting Protein Aggregation in PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation during the PEGylation process.

Section 1: Frequently Asked Questions (FAQs) - Understanding and Identifying Aggregation

Q1: How can I visually and analytically identify protein aggregation during PEGylation?

A1: Visually, you might notice turbidity, opalescence, or the formation of visible precipitates in your reaction mixture.[1] Analytically, techniques such as Size Exclusion Chromatography (SEC) can reveal the presence of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will show an increase in the average particle size and polydispersity.[1]

Q2: What are the primary causes of protein aggregation during the PEGylation process?

A2: Protein aggregation during PEGylation is a complex issue that can arise from several factors[1]:

  • Intermolecular Cross-linking: The use of bifunctional PEG linkers, which have reactive groups at both ends, can lead to the physical linking of multiple protein molecules, resulting in large, insoluble aggregates.[1]

  • High Protein Concentration: When protein concentrations are high, the molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[1][2]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact a protein's stability and solubility.[1] Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, which promotes aggregation.[1]

  • PEG-Protein Interactions: Although PEG is generally considered a protein stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that encourage aggregation.[1] The length of the PEG chain can influence these interactions.[1]

  • Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.[1]

Q3: How does the choice of PEG linker chemistry influence aggregation?

A3: The linker chemistry is a critical factor. Homobifunctional PEG linkers, with reactive groups at both ends, inherently carry a higher risk of cross-linking multiple protein molecules, which can lead to aggregation.[1] If you are experiencing aggregation, switching to a monofunctional PEG reagent is a crucial troubleshooting step.[1] The design of the linker, including the incorporation of hydrophilic spacers like PEG units, can also improve the solubility and stability of the resulting conjugate, thereby reducing aggregation.[][4]

Section 2: Troubleshooting and Optimization Strategies

Q4: My protein starts to aggregate as soon as I add the PEG reagent. What should I investigate first?

A4: The initial step should be a systematic evaluation and optimization of your reaction conditions.[1] It is highly recommended to conduct small-scale screening experiments to determine the optimal parameters before proceeding with larger-scale reactions.[1] Key parameters to investigate include protein concentration, the molar ratio of PEG to protein, pH, and temperature.[1][5]

Q5: How do pH and temperature affect aggregation during PEGylation?

A5: Both pH and temperature are critical parameters that influence the reaction rate and specificity, which in turn can impact aggregation.[1][6]

  • pH:

    • Low pH (around 5.0-6.5): This pH range can favor the selective PEGylation of the N-terminal alpha-amine, as its pKa is lower than that of the epsilon-amine of lysine (B10760008).[1][6] This can reduce the extent of multi-PEGylation and subsequent aggregation.[1][6]

    • Neutral to High pH (7.0 and above): This range increases the reactivity of lysine residues, leading to a higher degree of PEGylation (multi-PEGylation).[1][6] This extensive modification of the protein surface can sometimes lead to aggregation, especially if it compromises the protein's conformational stability.[1][6]

  • Temperature: Lowering the reaction temperature, for example to 4°C, will slow down the reaction rate.[1] A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.[1] It is advisable to screen different temperatures (e.g., 4°C, room temperature) to find the optimal condition for your specific protein.[1]

Q6: What is the optimal molar ratio of PEG reagent to my protein?

A6: The ideal molar ratio is protein-dependent and should be determined empirically.[1] A higher molar excess of PEG can drive the reaction to completion but also increases the risk of multi-PEGylation and aggregation.[1][6] It is advisable to start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive amines) and gradually increase it while monitoring the reaction products for the desired degree of PEGylation and the presence of aggregates.[1][6]

Q7: I'm still observing aggregation after optimizing the core reaction conditions. What other strategies can I employ?

A7: If optimizing primary reaction conditions is not sufficient, consider the following strategies:

  • Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller portions over a period of time.[1] This can help maintain a lower instantaneous concentration of the PEG reagent and promote a more controlled modification.[1]

  • Use of Stabilizing Excipients: The addition of stabilizing excipients to the reaction buffer can help prevent aggregation.[1] These additives work through various mechanisms, such as preferential exclusion, which enhances protein stability, and the suppression of non-specific protein-protein interactions.[1]

Q8: What are some examples of stabilizing excipients and their recommended concentrations?

A8: The following table summarizes common stabilizing excipients and their typical working concentrations.

Excipient CategoryExamplesTypical ConcentrationMechanism of Action
Sugars and Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) for SucroseAct as protein stabilizers through preferential exclusion.[1]
Amino Acids Arginine, Glycine50-100 mM for ArginineKnown to suppress non-specific protein-protein interactions.[1]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[1]

Q9: Does the molecular weight of the PEG molecule affect aggregation?

A9: Yes, the molecular weight (MW) of the PEG can influence aggregation.[1] For instance, a study on Granulocyte-Colony Stimulating Factor (GCSF) demonstrated that N-terminal attachment of a 20 kDa PEG moiety could prevent protein precipitation by making the aggregates soluble and slowing the rate of aggregation compared to the unmodified GCSF.[7] Even a 5 kDa PEG showed a significant improvement in stability.[7] The hydrophilic nature of the PEG and steric hindrance are thought to be the primary mechanisms for this effect.[1] However, the impact of PEG MW can be protein-specific, and PEGs of different sizes may affect protein conformation differently.[1]

Section 3: Experimental Protocols

Protocol 1: Screening for Optimal PEGylation Conditions

This protocol outlines a method for systematically screening key reaction parameters to identify conditions that minimize aggregation.

Materials:

  • Protein of interest

  • Activated PEG reagent

  • Reaction buffers at various pH values (e.g., pH 6.0, 7.0, 7.4, 8.0) - ensure buffers do not contain primary amines (e.g., Tris) if targeting amines on the protein. Suitable buffers include phosphate-buffered saline (PBS), HEPES, and sodium acetate.[1][6]

  • Stabilizing excipients (optional, from the table above)

  • Quenching agent (optional, e.g., a small molecule with a primary amine if the PEG reagent targets amines)

  • Microplate or reaction tubes

Procedure:

  • Experimental Design: Set up a matrix of conditions to test, varying one parameter at a time while keeping others constant. For example:

    • Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1]

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).[1]

    • pH: Screen a range of pH values around the protein's isoelectric point (pI) and its optimal stability pH.[1]

    • Temperature: Conduct the reactions at different temperatures (e.g., 4°C, room temperature).[1]

  • Reaction Setup:

    • Add the appropriate volume of protein solution to each well/tube.

    • Add the corresponding reaction buffer and any excipients being tested.

    • Initiate the reaction by adding the activated PEG reagent.

  • Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.[1]

  • Quenching (Optional): If necessary, stop the reaction by adding a quenching agent.[1]

  • Analysis: Analyze each reaction mixture for the degree of PEGylation and the extent of aggregation using a suitable analytical technique such as SEC-HPLC.[1]

Protocol 2: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC)

This protocol provides a general method for quantifying soluble aggregates in a PEGylated protein sample.

Materials:

  • PEGylated protein sample

  • SEC column suitable for the size range of your protein and its potential aggregates

  • HPLC system with a UV detector

  • Mobile phase (e.g., Phosphate-Buffered Saline)

  • Low-protein-binding 0.1 or 0.22 µm filters

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[1]

  • Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.[1]

  • Injection: Inject an appropriate volume of the filtered sample onto the SEC column.[1]

  • Data Acquisition: Collect the chromatogram, monitoring the absorbance at a suitable wavelength (e.g., 280 nm for proteins).[1]

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and any higher molecular weight species.

    • Integrate the area of each peak.

    • Calculate the percentage of aggregates using the following formula: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Section 4: Visualizing Workflows and Logical Relationships

The following diagrams illustrate key workflows and decision-making processes for troubleshooting aggregation in protein PEGylation.

G start Start: Protein Aggregation Observed check_reagents 1. Check Reagents: - Monofunctional PEG? - Reagent Quality? start->check_reagents optimize_conditions 2. Optimize Core Conditions: - Protein Concentration - PEG:Protein Ratio - pH - Temperature check_reagents->optimize_conditions aggregation_persists Aggregation Persists optimize_conditions->aggregation_persists aggregation_resolved Aggregation Resolved aggregation_persists->aggregation_resolved Yes advanced_strategies 3. Implement Advanced Strategies aggregation_persists->advanced_strategies No stepwise_addition Stepwise Addition of PEG advanced_strategies->stepwise_addition stabilizing_excipients Add Stabilizing Excipients: - Sugars/Polyols - Amino Acids - Surfactants advanced_strategies->stabilizing_excipients reassess Re-evaluate and Analyze stepwise_addition->reassess stabilizing_excipients->reassess

Caption: Troubleshooting workflow for addressing protein aggregation.

G parameters Key Reaction Parameters protein_conc Protein Concentration High Conc. → ↑ Aggregation Low Conc. → ↓ Aggregation peg_ratio PEG:Protein Ratio High Ratio → ↑ Multi-PEGylation & Aggregation Low Ratio → ↓ Aggregation ph pH Suboptimal → ↑ Aggregation Optimal → ↓ Aggregation temperature Temperature High Temp. → ↑ Aggregation Low Temp. → ↓ Aggregation outcome Desired Outcome: Minimized Aggregation & Optimal PEGylation protein_conc->outcome peg_ratio->outcome ph->outcome temperature->outcome

Caption: Relationship between reaction parameters and aggregation.

References

Technical Support Center: Purification of Propargyl-PEG2-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Propargyl-PEG2-CH2COOH conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of your target conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when purifying this compound conjugates?

A1: The most common impurities include unreacted this compound linker, excess of the molecule to be conjugated, reaction byproducts, and residual coupling agents or catalysts. In the context of Proteolysis Targeting Chimeras (PROTACs), you may also encounter impurities from the synthesis of the individual ligands.

Q2: Which chromatographic techniques are most suitable for purifying this compound conjugates?

A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and effective method for the purification of PEGylated small molecules and peptides. Solid-Phase Extraction (SPE) can also be a valuable technique for sample cleanup and removal of excess reagents. For larger conjugates, Size Exclusion Chromatography (SEC) can be employed to separate based on hydrodynamic radius.

Q3: How does the this compound linker affect the chromatographic behavior of my conjugate?

A3: The polyethylene (B3416737) glycol (PEG) portion of the linker is hydrophilic and can increase the polarity of your molecule. In RP-HPLC, this may lead to earlier elution times compared to the unconjugated molecule. The PEG chain can also cause peak broadening due to its conformational flexibility and potential for polydispersity.

Q4: What is the "hook effect" and how does it relate to the purification of PROTACs containing PEG linkers?

A4: The "hook effect" is a phenomenon observed in PROTACs where at high concentrations, the degradation efficiency decreases. This is due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex. While this is a biological phenomenon, difficulties in purifying a highly active PROTAC to homogeneity can exacerbate issues in accurately determining its optimal concentration and observing the hook effect. A pure compound is essential for reliable biological data.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of your this compound conjugates.

Issue 1: Poor Separation of Conjugate from Unreacted Linker
  • Possible Cause 1: Inappropriate HPLC Gradient. The elution gradient may not be shallow enough to resolve the conjugate from the more polar, unreacted linker.

    • Troubleshooting Step: Decrease the rate of increase of the organic solvent in your gradient. For example, instead of a 5-95% acetonitrile (B52724) gradient over 20 minutes, try a 30-70% gradient over 30 minutes.

  • Possible Cause 2: Wrong Column Chemistry. The stationary phase of your HPLC column may not be providing sufficient retention and selectivity.

    • Troubleshooting Step: If using a standard C18 column, consider trying a phenyl-hexyl or a biphenyl (B1667301) stationary phase, which can offer different selectivity for PEG-containing molecules.

Issue 2: Broad Peaks During RP-HPLC Purification
  • Possible Cause 1: PEG Polydispersity. The this compound linker itself may have some degree of length heterogeneity, leading to a broader peak for the conjugate.

    • Troubleshooting Step: While this is inherent to the starting material, using a high-resolution column and an optimized shallow gradient can help to sharpen the peak.

  • Possible Cause 2: On-Column Degradation. The acidic conditions of the mobile phase (e.g., trifluoroacetic acid) may be causing some degradation of the conjugate.

    • Troubleshooting Step: Try using a mobile phase with a different modifier, such as formic acid, which is less harsh. Ensure your conjugate is stable at low pH before injection.

Issue 3: Low Recovery of the Purified Conjugate
  • Possible Cause 1: Irreversible Adsorption to the Column. Highly hydrophobic conjugates may bind irreversibly to the stationary phase.

    • Troubleshooting Step: Consider adding a small percentage of a stronger organic solvent like isopropanol (B130326) to your mobile phase to improve recovery.

  • Possible Cause 2: Precipitation on the Column. If the conjugate has poor solubility in the mobile phase, it may precipitate on the column.

    • Troubleshooting Step: Ensure the sample is fully dissolved in a suitable solvent before injection. You might need to decrease the injection volume or the concentration of your sample.

Data Presentation

Summarize your purification results in a table to easily compare different purification runs and optimize your protocol.

Run ID Purification Method Column/Cartridge Mobile Phase/Eluent Yield (%) Purity (%) Notes

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a this compound Conjugate
  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or acetonitrile/water). Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Flow Rate: 1 mL/min

    • Detection: 220 nm and 254 nm (or wavelength of maximum absorbance of your molecule)

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B

    • 45-50 min: 5% B

  • Fraction Collection: Collect fractions corresponding to the desired product peak.

  • Analysis and Work-up: Analyze the collected fractions by LC-MS to confirm the identity and purity of the conjugate. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup
  • Cartridge Selection: Choose a C18 SPE cartridge.

  • Conditioning: Condition the cartridge by passing methanol (B129727) followed by water.

  • Loading: Dissolve the crude sample in an aqueous solution and load it onto the cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% acetonitrile in water) to elute highly polar impurities, including unreacted PEG linker.

  • Elution: Elute the desired conjugate with a higher concentration of organic solvent (e.g., 50-100% acetonitrile).

  • Analysis: Analyze the eluate for the presence and purity of the desired product.

Visualizations

Purification_Workflow General Purification Workflow for this compound Conjugates cluster_reaction Conjugation Reaction cluster_purification Purification cluster_final_product Final Product Crude_Mixture Crude Reaction Mixture (Conjugate, Unreacted Linker, Byproducts) Purification_Step Primary Purification (e.g., RP-HPLC or SPE) Crude_Mixture->Purification_Step Fraction_Analysis Fraction Analysis (LC-MS) Purification_Step->Fraction_Analysis Fraction_Analysis->Purification_Step If impure Pooling Pool Pure Fractions Fraction_Analysis->Pooling If pure Solvent_Removal Solvent Removal (Lyophilization) Pooling->Solvent_Removal Pure_Conjugate Purified Conjugate Solvent_Removal->Pure_Conjugate

Caption: A general workflow for the purification of this compound conjugates.

Troubleshooting_Logic Troubleshooting Logic for Common Purification Issues Start Purification Issue Observed Poor_Separation Poor Separation Start->Poor_Separation e.g., Co-elution Broad_Peaks Broad Peaks Start->Broad_Peaks e.g., Tailing Low_Recovery Low Recovery Start->Low_Recovery e.g., Low Yield Action1 Adjust HPLC Gradient (Make it shallower) Poor_Separation->Action1 Action2 Change Column Chemistry Poor_Separation->Action2 Broad_Peaks->Action1 Action3 Use Milder Mobile Phase (e.g., Formic Acid) Broad_Peaks->Action3 Action4 Add Stronger Solvent (e.g., Isopropanol) Low_Recovery->Action4 Action5 Check Sample Solubility Low_Recovery->Action5 Outcome Improved Purification Action1->Outcome Action2->Outcome Action3->Outcome Action4->Outcome Action5->Outcome

Caption: A decision tree for troubleshooting common purification problems.

Technical Support Center: Optimizing Reaction Conditions for Propargyl-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG2-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the use of this bifunctional linker.

This compound is a versatile tool in bioconjugation, featuring a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and a carboxylic acid group for forming stable amide bonds with primary amines.[1][2] This dual functionality allows for the precise linkage of diverse molecular entities.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker.[1][3] It is primarily used in bioconjugation and drug development for creating antibody-drug conjugates (ADCs), functionalizing surfaces, and linking molecules where a defined hydrophilic spacer is beneficial.[2] The propargyl group allows for conjugation to azide-containing molecules via click chemistry, while the carboxylic acid can be coupled to primary amines.[1][2]

Q2: How should I store this compound?

A2: For long-term stability, it is recommended to store this compound in a dry, dark environment at -20°C.[4] For short-term storage (days to weeks), 0-4°C is acceptable.[4] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can affect the reactivity of the carboxylic acid group.

Q3: In what solvents is this compound soluble?

Troubleshooting Guides

This section addresses specific issues that may arise during the two main reaction types involving this compound: EDC/NHS coupling of the carboxylic acid and copper-catalyzed azide-alkyne cycloaddition (CuAAC) of the propargyl group.

EDC/NHS Coupling Troubleshooting
Issue Encountered Potential Cause(s) Recommended Solution(s)
Low or No Amide Bond Formation Inactive EDC or NHS: These reagents are moisture-sensitive and can hydrolyze over time.• Use fresh, anhydrous EDC and NHS.[6]• Allow reagent vials to warm to room temperature before opening to prevent condensation.[6]• Prepare EDC and NHS solutions immediately before use.[7]
Incorrect pH: The activation of the carboxylic acid is pH-dependent.• Perform the activation step in a buffer with a pH of 4.5-6.0, such as MES buffer.[8][9]
Hydrolysis of NHS-ester: The activated NHS-ester is susceptible to hydrolysis, especially at higher pH.• After the activation step, proceed immediately to the coupling step with the amine-containing molecule.[6]• The half-life of NHS esters decreases significantly with increasing pH (e.g., 4-5 hours at pH 7, but only 10 minutes at pH 8.6).[10]
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the activated carboxylic acid.• Use amine-free buffers for the reaction. Recommended buffers include MES for activation and PBS, borate, or carbonate for coupling.[8][9]
Precipitation of Reactants or Product High Degree of Conjugation: Excessive modification of a protein can lead to insolubility and aggregation.• Reduce the molar excess of the activated this compound.[8]
Poor Solubility of Reactants: One or more components may not be soluble in the chosen reaction buffer.• Ensure all reactants are fully dissolved before initiating the reaction. Consider adding a co-solvent like DMSO or DMF if solubility is an issue.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Troubleshooting
Issue Encountered Potential Cause(s) Recommended Solution(s)
Low or No Yield of Triazole Product Oxidation of Copper(I) Catalyst: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen.• Thoroughly degas all solvents and solutions (e.g., by sparging with argon or nitrogen).[11]• Always include a reducing agent, such as sodium ascorbate (B8700270), in the reaction mixture to regenerate Cu(I). Prepare sodium ascorbate solutions fresh.[11]
Catalyst Inhibition: Impurities in the reagents or certain functional groups on the substrates (e.g., thiols) can inhibit the copper catalyst.• Use high-purity starting materials.[12]• If your substrate contains copper-coordinating groups, consider increasing the catalyst and ligand concentration.[12]
Inappropriate Ligand: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. The wrong ligand or an incorrect ratio can lead to poor results.• For aqueous reactions, use a water-soluble ligand like THPTA.[12][13]• A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.[12][14]
Formation of Insoluble Precipitates Product Insolubility or Aggregation: The final conjugated product may be insoluble in the reaction solvent.• Try a different solvent or a co-solvent system to maintain the solubility of all components.[15]
Precipitation of Copper Salts: In certain buffers, like phosphate (B84403) buffers, copper can precipitate.• Pre-mix the copper salt and the stabilizing ligand before adding them to the reaction mixture. This can prevent the formation of insoluble copper-phosphate complexes.[16]

Experimental Protocols

Protocol 1: EDC/NHS Coupling of this compound to a Primary Amine

This two-step protocol is recommended for efficient amide bond formation.[9]

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[9]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[5]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

Procedure:

  • Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation Step (pH 6.0):

    • Dissolve this compound in Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC to the this compound solution.

    • Immediately add a 1.25- to 2.5-fold molar excess of NHS over EDC.[9]

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-activated PEG linker.[8]

  • Coupling Step (pH 7.2-7.5):

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Immediately add the freshly activated this compound solution to the amine-containing solution. A 10-20 fold molar excess of the linker over the amine is a common starting point, but this should be optimized.[6]

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[8]

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for conjugating the propargyl group of the PEG linker to an azide-containing molecule in an aqueous buffer.

Materials:

  • This compound conjugate (from Protocol 1)

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Water-soluble ligand (e.g., THPTA)

  • Reaction Buffer: Amine-free buffer such as phosphate buffer, pH 7.4[12]

Procedure:

  • Preparation: Prepare fresh stock solutions: 20 mM CuSO₄ in water, 50 mM THPTA in water, and 100 mM Sodium Ascorbate in water.[12]

  • Reaction Setup:

    • In a reaction tube, dissolve the this compound conjugate and the azide-containing molecule in the Reaction Buffer. A slight excess (1.1 to 2-fold) of one reactant can be used to drive the reaction to completion.[12]

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:Ligand is recommended.[17] Let this mixture stand for a few minutes.

  • Initiation:

    • Add the copper/ligand mixture to the reaction tube containing the alkyne and azide. The final copper concentration should typically be between 50 and 100 µM.[18]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is a good starting point.[17]

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.[12] Monitor the reaction by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

  • Purification: Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.

Data Presentation

Table 1: Recommended Reaction Conditions for EDC/NHS Coupling

ParameterActivation StepCoupling Step
pH 4.5 - 6.0[9]7.0 - 8.5[9]
Recommended Buffer 0.1 M MES[9]PBS, Borate, or Carbonate buffer[9]
Temperature Room Temperature4°C to Room Temperature[8]
Duration 15 - 30 minutes[8]1 - 2 hours (RT) or overnight (4°C)[8]
Molar Ratio (EDC:Propargyl-PEG2-COOH) 2-10 : 1[9]-
Molar Ratio (NHS:EDC) 1.25-2.5 : 1[9]-
Molar Ratio (Activated PEG:Amine) -10-20 : 1 (starting point)[6]

Table 2: Recommended Reaction Conditions for CuAAC

ParameterRecommended Condition
Solvent Aqueous buffer (e.g., PBS) or mixed aqueous/organic[12]
pH ~7.0[16]
Temperature Room Temperature[12]
Duration 1 - 4 hours (or longer if needed)[13]
Final Copper(II) Concentration 50 - 100 µM[18]
Final Ligand (THPTA) Concentration 250 - 500 µM (5-fold excess to copper)[18]
Final Sodium Ascorbate Concentration 1 - 5 mM[17]
Molar Ratio (Alkyne:Azide) 1:1.1 to 1:2 (or vice-versa)[12]

Visualizations

EDC_NHS_Coupling_Workflow EDC/NHS Coupling Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-7.5) cluster_purification Quench & Purify A This compound B Add EDC + NHS in MES Buffer A->B C Incubate 15-30 min at RT B->C D Activated NHS-Ester C->D F Mix Activated Ester with Amine D->F Immediate Use E Amine-containing Molecule in PBS E->F G Incubate 1-2h at RT or overnight at 4°C F->G H Stable Amide Bond Formed G->H I Add Quenching Buffer H->I J Purify Conjugate (e.g., SEC, Dialysis) I->J

Caption: Workflow for EDC/NHS activation and coupling of this compound.

CuAAC_Troubleshooting CuAAC Troubleshooting Logic start Low or No CuAAC Product Yield catalyst Catalyst Issues? start->catalyst reagents Reagent Purity or Stoichiometry Issues? catalyst->reagents No sol_catalyst Solution: • Degas solvents • Use fresh Na-Ascorbate • Use appropriate ligand (e.g., THPTA) • Pre-mix Cu/Ligand catalyst->sol_catalyst Yes conditions Suboptimal Reaction Conditions? reagents->conditions No sol_reagents Solution: • Check purity of alkyne and azide • Use slight excess of one reagent reagents->sol_reagents Yes sol_conditions Solution: • Check pH (~7.0) • Increase reaction time • Change solvent for better solubility conditions->sol_conditions Yes

Caption: Troubleshooting decision tree for low yield in CuAAC reactions.

References

side reactions of Propargyl-PEG2-CH2COOH and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG2-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent potential side reactions during their experiments. This compound is a heterobifunctional linker with a terminal alkyne (propargyl group) for click chemistry and a carboxylic acid for amide bond formation.[1] Understanding the reactivity of these groups is crucial for successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups on this compound?

A1: this compound has two distinct reactive ends:

  • Propargyl Group: A terminal alkyne (HC≡C−CH₂−) that readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to form a stable triazole linkage with azide-containing molecules.[1][2]

  • Carboxylic Acid Group (-COOH): This group can be coupled with primary amines to form a stable amide bond. This reaction typically requires activation with a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide).[3][4]

Q2: My copper-catalyzed click reaction (CuAAC) with the propargyl group is inefficient. What are the common causes?

A2: Low yields in CuAAC reactions can stem from several factors:

  • Copper Catalyst Oxidation: The active catalyst in CuAAC is Cu(I). Oxidation to Cu(II) will halt the reaction. It is essential to use a reducing agent (e.g., sodium ascorbate) or a Cu(I)-stabilizing ligand (e.g., TBTA) to maintain the copper in its active state.

  • Catalyst Toxicity: Copper can be toxic to certain biological molecules, potentially leading to sample degradation. Using ligands can help reduce this toxicity.[5]

  • Suboptimal pH: The ideal pH for CuAAC is typically between 7 and 9.[3] Deviations from this range can slow down the reaction.

  • Degradation of Reagents: Ensure your azide-containing molecule, the copper source, and the reducing agent have not degraded.

Q3: I am observing an insoluble precipitate in my carboxylic acid coupling reaction using DCC. What is it and how can I avoid it?

A3: The white, insoluble precipitate is likely N,N'-dicyclohexylurea (DCU), a common byproduct of DCC-mediated coupling reactions. While its formation indicates that the DCC is reacting, it can make purification difficult. To manage this, you can filter the reaction mixture to remove the DCU before proceeding with purification. Alternatively, using a water-soluble carbodiimide like EDC will result in a water-soluble urea (B33335) byproduct that is typically easier to remove during aqueous workup.[6]

Q4: Can the propargyl group undergo side reactions other than click chemistry?

A4: Yes, while CuAAC is the most common reaction, the terminal alkyne can participate in other transformations. Under basic conditions, the propargyl group can be deprotonated, potentially leading to undesired reactions.[7] Strong oxidizing conditions can also lead to cleavage of the molecule.[8] For base-sensitive molecules, an alternative acid-promoted propargylation known as the Nicholas reaction can be used, highlighting the sensitivity of the propargyl group to different pH conditions.[9]

Q5: What conditions are optimal for activating the carboxylic acid group?

A5: Activation of the carboxylic acid is typically performed using carbodiimides like EDC or DCC, often in the presence of N-hydroxysuccinimide (NHS) or Sulfo-NHS to form a more stable active ester, which then reacts with the amine. The reaction is usually carried out in an anhydrous organic solvent (e.g., DCM, DMF) under a nitrogen atmosphere to prevent hydrolysis of the activated acid.[6] For reactions with proteins in aqueous solutions, a slightly acidic to neutral pH (4.5-7.5) is generally preferred for EDC/NHS chemistry to ensure the primary amines are sufficiently nucleophilic.[10][11]

Troubleshooting Guides

Table 1: Troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Observation Possible Cause Recommended Solution
Low or no product yield Oxidation of Cu(I) catalyst to inactive Cu(II).Add a fresh solution of a reducing agent, such as sodium ascorbate (B8700270), to the reaction mixture.
Degradation of biological substrate due to copper toxicity.Use a copper-stabilizing ligand like TBTA or bathocuproine disulfonate to protect the substrate.[5]
Incorrect pH of the reaction buffer.Ensure the reaction pH is maintained between 7 and 9 for optimal results.[3]
Side products observed Dimerization of the alkyne-containing molecule.This can occur at high concentrations or with prolonged reaction times. Try diluting the reaction mixture.
Non-specific binding of copper to the biomolecule.Perform a buffer exchange or dialysis step after the reaction to remove residual copper.
Table 2: Troubleshooting Carboxylic Acid-Amine Coupling
Observation Possible Cause Recommended Solution
Low or no product yield Hydrolysis of the activated carboxylic acid or NHS-ester.Ensure the reaction is performed in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).[6]
Inefficient activation of the carboxylic acid.Increase the equivalents of the coupling agent (e.g., EDC, DCC) and NHS. Ensure reagents are not expired.
pH is too low; primary amine is protonated and not nucleophilic.For aqueous couplings, adjust the pH to between 7.0 and 8.5 to deprotonate the amine.
Insoluble white precipitate Formation of dicyclohexylurea (DCU) byproduct from DCC coupling.Filter the reaction mixture to remove the precipitate before purification. Consider switching to a water-soluble carbodiimide like EDC.[6]
Multiple products formed Reaction with other nucleophilic groups on the substrate (e.g., -OH, -SH).Use protecting groups for other sensitive functionalities. Optimize pH; amide coupling is generally favored at pH 7-8.5.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Dissolve the azide-containing molecule and this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

  • Prepare fresh stock solutions of the copper source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A Cu(I)-stabilizing ligand like TBTA can be pre-mixed with the CuSO₄ solution.

  • Add the copper/ligand solution to the reaction mixture to a final concentration of 100-250 µM.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress by a suitable analytical method (e.g., LC-MS, SDS-PAGE).

  • Purify the conjugate using an appropriate chromatography technique (e.g., SEC, RPC) to remove excess reagents and byproducts.

Protocol 2: General Procedure for EDC/NHS-Mediated Amide Coupling
  • Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO).

  • Add NHS (or Sulfo-NHS for aqueous reactions) (1.2 equivalents) and EDC·HCl (1.2 equivalents).

  • Let the activation reaction proceed for 15-30 minutes at room temperature.

  • Add the amine-containing molecule (1.0 equivalent), dissolved in a suitable buffer or solvent. For reactions in aqueous buffer, maintain a pH of 7.2-8.0.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a small molecule amine (e.g., Tris or hydroxylamine).

  • Purify the resulting conjugate using dialysis, size-exclusion chromatography, or another suitable method to remove unreacted materials and byproducts.

Visualized Workflows and Reaction Schemes

G cluster_0 Troubleshooting CuAAC Reactions start Low CuAAC Yield? q1 Is the solution blue? start->q1 a1_yes Yes: Cu(II) is present. Add fresh reducing agent (e.g., Sodium Ascorbate). q1->a1_yes Yes a1_no No: Proceed to next check. q1->a1_no No q2 Is the biomolecule precipitating? a1_yes->q2 a1_no->q2 a2_yes Yes: Potential copper toxicity. Repeat with a Cu(I) stabilizing ligand (e.g., TBTA). q2->a2_yes Yes a2_no No: Proceed to next check. q2->a2_no No end_node Consult further literature for specific molecule issues. a2_yes->end_node q3 Is the pH between 7-9? a2_no->q3 a3_no No: Adjust pH of the buffer and repeat the reaction. q3->a3_no No a3_yes Yes: Check reagent purity and concentration. q3->a3_yes Yes a3_no->end_node a3_yes->end_node

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

reaction_schemes cluster_propargyl Propargyl Group Reactions cluster_acid Carboxylic Acid Reactions propargyl_start Propargyl-PEG-R + R'-N3 desired_propargyl Desired Product: Stable Triazole Linkage propargyl_start->desired_propargyl Cu(I), Ascorbate (Correct Conditions) side_propargyl Side Reaction: Alkyne Dimerization (Glaser Coupling) propargyl_start->side_propargyl O2, No Reducing Agent (Incorrect Conditions) acid_start R-PEG-COOH + R'-NH2 desired_acid Desired Product: Stable Amide Bond acid_start->desired_acid EDC/NHS (Controlled Conditions) side_acid Side Product: Insoluble N-Acylurea acid_start->side_acid DCC -> Intramolecular Rearrangement of O-Acylisourea (Side Pathway)

Caption: Desired reactions versus common side reactions.

decision_tree cluster_propargyl cluster_acid start Select Functional Group to React propargyl Propargyl (Alkyne) start->propargyl acid Carboxylic Acid start->acid is_biomolecule Is the substrate a sensitive biomolecule? propargyl->is_biomolecule is_aqueous Is the reaction in an aqueous buffer? acid->is_aqueous propargyl_conditions Use Cu(I) catalyst, Sodium Ascorbate, and a stabilizing ligand (TBTA) in buffer pH 7-9. is_biomolecule->propargyl_conditions Yes propargyl_no_ligand Use Cu(I) catalyst and Sodium Ascorbate in buffer pH 7-9. is_biomolecule->propargyl_no_ligand No acid_aqueous Use water-soluble EDC and Sulfo-NHS at pH 7.2-8.0. is_aqueous->acid_aqueous Yes acid_organic Use DCC or EDC with NHS in an anhydrous organic solvent (e.g., DMF, DCM). is_aqueous->acid_organic No

Caption: Decision tree for selecting reaction conditions.

References

Technical Support Center: Scaling Up PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of Proteolysis Targeting Chimera (PROTAC) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up PROTAC synthesis from milligram to gram scale?

A1: The primary challenges in scaling up PROTAC synthesis include maintaining reaction efficiency and yield, managing purification of larger quantities of complex molecules, and ensuring consistent batch-to-batch purity and characterization.[1] Due to their larger size and intricate structures, PROTACs are prone to issues like incomplete reactions, formation of byproducts, and difficulties in purification as the scale increases.[1][2] Solubility of the PROTAC and its intermediates can also become a significant hurdle at higher concentrations.[3]

Q2: How does the choice of linker impact the scalability of a PROTAC synthesis?

A2: The linker is a critical component that significantly influences the physicochemical properties of the PROTAC, such as solubility and permeability.[4] While flexible linkers like polyethylene (B3416737) glycol (PEG) can improve solubility, they can also complicate purification due to their heterogeneity and propensity to form complex mixtures.[5][6] The chemical stability of the linker under various reaction conditions is also a key consideration for scalable synthesis.[6]

Q3: What are the key differences in purification strategies for lab-scale versus pilot-scale PROTAC production?

A3: At the lab scale, techniques like affinity chromatography and preparative HPLC are common for achieving high purity.[7] However, these methods can be expensive and difficult to scale.[7] For pilot-scale production, more scalable and cost-effective chromatography methods like ion-exchange or hydrophobic interaction chromatography are often preferred.[7] The transition requires careful optimization of parameters such as column dimensions, flow rates, and buffer compositions to maintain resolution and efficiency.[7]

Q4: What analytical techniques are crucial for characterizing PROTACs at a larger scale?

A4: Comprehensive characterization is vital to ensure the quality and consistency of scaled-up PROTAC batches. Key analytical methods include Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) for structural confirmation.[8] Techniques like tandem MS (MS/MS) can provide detailed structural insights and help identify impurities.[8] Purity is typically assessed using High-Performance Liquid Chromatography (HPLC).

Q5: How can "click chemistry" be leveraged to streamline the scaling up of PROTAC synthesis?

A5: Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular approach for ligating the different components of a PROTAC.[6] This method is often high-yielding and tolerant of various functional groups, which simplifies the overall synthetic route and can be more amenable to scale-up compared to traditional multi-step coupling reactions.[5][6]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scale-up of PROTAC synthesis.

Problem 1: Low Yield in the Final Coupling Reaction

Low yields are a frequent issue when scaling up the final step of joining the target-binding ligand, linker, and E3 ligase ligand.[5]

Potential Cause Recommended Action
Incomplete Amide Coupling - Optimize Coupling Reagents: Screen various coupling agents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[5] - Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the less abundant component.[5] - Extend Reaction Time: Monitor the reaction progress using LC-MS and allow it to proceed until the starting material is consumed.[5] - Elevate Temperature: Gentle heating (e.g., 40-50 °C) can sometimes drive the reaction to completion, but it's crucial to monitor for potential side reactions.[5]
Inefficient Click Chemistry (CuAAC) - Use Fresh Reagents: Ensure the copper(I) source is freshly prepared or utilize a robust catalyst system (e.g., CuSO₄ with a reducing agent like sodium ascorbate).[5] - Degas the Reaction Mixture: Oxygen can oxidize the copper(I) catalyst. It is critical to degas the solvent and conduct the reaction under an inert atmosphere (N₂ or Ar).[5]
Problem 2: Difficulty in Purification of the Final PROTAC Product

The complex nature of PROTACs often leads to challenges in purification, especially at a larger scale.[2]

Potential Cause Recommended Action
Poor Solubility of PROTAC - Optimize Chromatography Solvents: For flash chromatography, explore a broader range of solvent polarities and consider using additives. For HPLC, test different mobile phase compositions and gradients.[5] - Employ Solubility-Enhancing Linkers: Longer PEG chains can improve the aqueous solubility of the final PROTAC molecule.[5]
Product Degradation During Purification - Work Efficiently and at Low Temperatures: Minimize the time the PROTAC is on the chromatography column and consider performing the purification at a lower temperature if the compound's stability is a concern.[5]
Co-elution with Impurities - Explore Alternative Chromatography Techniques: If standard reverse-phase or normal-phase chromatography is insufficient, consider techniques like ion-exchange or size-exclusion chromatography.
Problem 3: Inconsistent Analytical Results Between Batches

Maintaining batch-to-batch consistency is crucial for drug development.

Potential Cause Recommended Action
Residual Solvents or Reagents - Implement Rigorous Drying Procedures: Utilize high vacuum and appropriate temperatures to remove residual solvents. - Optimize Washing Steps: Ensure all unreacted reagents and byproducts are thoroughly removed during the workup and purification stages.
Structural Isomers or Epimers - Utilize High-Resolution Analytical Techniques: Employ chiral chromatography or advanced NMR techniques to identify and quantify isomeric impurities.
Compound Instability - Conduct Stability Studies: Assess the stability of the PROTAC under various storage conditions (temperature, light, humidity) to establish appropriate handling and storage protocols.

Experimental Protocols & Visualizations

General Protocol for a Final Amide Coupling Step

This protocol outlines a general procedure for the final amide coupling reaction in a PROTAC synthesis.

  • Preparation: Dissolve the component with the carboxylic acid (1.0 equivalent) and the amine-containing component (1.0-1.2 equivalents) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Addition of Reagents: Add the coupling reagent (e.g., HATU, 1.1-1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equivalents) to the reaction mixture.[5]

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the progress of the reaction by LC-MS. The reaction is typically complete within 2-12 hours.[5]

  • Workup: Once the reaction is complete, quench it with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Acid Component add_reagents Add Coupling Reagent & Base prep1->add_reagents prep2 Dissolve Amine Component prep2->add_reagents stir Stir at Room Temp add_reagents->stir monitor Monitor by LC-MS stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify Product dry->purify

Caption: Workflow for a typical final amide coupling step in PROTAC synthesis.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC.

PROTAC_MoA PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->PROTAC PROTAC Recycled E3->Ternary Ternary->E3 Ubiquitination PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting Logic for Low Purification Yield

This decision tree provides a logical workflow for troubleshooting low yields during the purification of a PROTAC.

Troubleshooting_Purification start Low Yield After Purification check_solubility Is the PROTAC soluble in the mobile phase? start->check_solubility optimize_solvents Optimize mobile phase composition. Consider additives. check_solubility->optimize_solvents No check_stability Is the PROTAC stable on the column? check_solubility->check_stability Yes optimize_solvents->check_stability modify_conditions Reduce purification time. Lower the temperature. check_stability->modify_conditions No check_impurities Are there co-eluting impurities? check_stability->check_impurities Yes modify_conditions->check_impurities change_method Try an alternative purification method (e.g., IEX, SEC). check_impurities->change_method Yes success Improved Yield check_impurities->success No change_method->success

Caption: Decision tree for troubleshooting low PROTAC purification yields.

References

Technical Support Center: Impact of Linker Length on Bioconjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugate stability. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the impact of linker length on the stability and performance of bioconjugates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to inform your experimental design.

Troubleshooting Guide

This guide addresses specific issues that may arise during your bioconjugation experiments, with a focus on problems related to linker length.

Issue Potential Cause Recommended Solution
Reduced in vivo efficacy and rapid clearance of the bioconjugate. The linker may be too short, leading to rapid clearance from circulation.[1]Consider using a longer polyethylene (B3416737) glycol (PEG) linker (e.g., PEG8-PEG24) to increase the hydrodynamic radius of the bioconjugate, which can prolong its plasma half-life.[1][2]
Decreased in vitro potency of the bioconjugate. A very long linker might hinder the interaction of the payload with its target.[1]If high in vitro potency is critical, evaluate a range of shorter linkers (e.g., PEG2-PEG8) to find a balance between potency and in vivo stability.[1]
Aggregation of the bioconjugate, especially with hydrophobic payloads. The linker may not be providing sufficient hydrophilicity to counteract the aggregation propensity of the payload.[1]Incorporate hydrophilic linkers like PEG to improve solubility and prevent aggregation.[1][3] Increasing the length of the PEG linker can further enhance this effect.
Misfolding or low expression levels of fusion proteins. The linker length may not be optimal to allow for the proper folding and separation of the fused protein domains.[4][5]Experiment with linkers of varying lengths and flexibility. In some cases, a more rigid linker may be required to maintain domain separation, while in others, a longer, more flexible linker is beneficial.[5][6]
Premature release of the payload in circulation, leading to off-target toxicity. The linker may be unstable in plasma. This can be influenced by the linker chemistry and the specific conjugation site on the biomolecule.[7][8]Select a more stable linker chemistry (e.g., non-cleavable linkers or more stable cleavable linkers).[9] Also, evaluate different conjugation sites, as the local microenvironment can impact linker stability.[8][10]
Inconsistent batch-to-batch stability and performance. Use of polydisperse PEG linkers can lead to heterogeneity in the final bioconjugate product.[3]Utilize monodisperse PEG linkers to ensure a uniform structure and molecular weight, which improves reproducibility and simplifies characterization.[3]
Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting bioconjugate stability issues related to linker length.

Caption: Troubleshooting workflow for linker length optimization.

Frequently Asked Questions (FAQs)

Q1: How does linker length generally affect the stability of a bioconjugate?

A1: Linker length plays a crucial role in the overall stability and performance of a bioconjugate. Longer, hydrophilic linkers like PEG can improve solubility, reduce aggregation, and protect the biomolecule from enzymatic degradation.[1][11] They can also increase the hydrodynamic radius, leading to a longer circulation half-life.[1][2] However, excessively long linkers may sometimes decrease the biological activity of the conjugated molecule.[1]

Q2: What is the impact of PEG linker length on the pharmacokinetics (PK) of antibody-drug conjugates (ADCs)?

A2: The length of a PEG linker has a significant impact on the PK profile of an ADC.[1]

  • Short PEG linkers (e.g., PEG2-PEG4) are associated with faster clearance and a shorter half-life.[1]

  • Intermediate PEG linkers (e.g., PEG8-PEG12) generally lead to slower clearance and a longer half-life, often resulting in improved in vivo efficacy.[1]

  • Long PEG linkers (e.g., PEG24 or larger) can significantly prolong the half-life, which can be beneficial for maximizing drug exposure.[1][2]

Q3: Can linker length affect the folding of fusion proteins?

A3: Yes, linker length is a critical parameter in the design of fusion proteins.[4] A linker that is too short may not provide enough spatial separation between the protein domains, potentially leading to improper folding and reduced expression.[12] Conversely, an appropriately sized linker allows the domains to fold independently and maintain their biological function.[4]

Q4: Are there any trade-offs to consider when choosing a linker length?

A4: Yes, there is often a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity or biological activity.[1] While longer linkers generally improve in vivo performance by extending half-life, they can sometimes hinder in vitro potency.[1] The optimal linker length represents a balance of these factors and is specific to the biomolecules and payload involved.[12]

Q5: How does linker length relate to linker flexibility and rigidity?

A5: Linker length and flexibility are interconnected properties that influence bioconjugate stability. Longer linkers are often more flexible, which can be beneficial for allowing proper folding of protein domains.[4] However, in some cases, a more rigid linker may be necessary to maintain a specific distance and orientation between the conjugated molecules.[5] The amino acid composition of peptide linkers also contributes to their flexibility, with glycine (B1666218) residues increasing flexibility and proline residues adding rigidity.[4][5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of linker length on key bioconjugate properties.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

Linker Length CategoryEffect on PharmacokineticsImpact on in vitro PotencyImpact on in vivo Efficacy
Short (e.g., PEG2-PEG4) Faster clearance, shorter half-life.[1]May retain higher potency.[1]Can be reduced due to rapid clearance.[1]
Intermediate (e.g., PEG8-PEG12) Slower clearance, longer half-life.[1]May have a moderate impact.[1]Often shows significant improvement.[1]
Long (e.g., PEG24, 4kDa, 10kDa) Significantly prolonged half-life.[1][2]May cause a more substantial reduction.[1][2]Can lead to the highest efficacy.[1][2]

Table 2: Effect of PEG Linker Length on Cytotoxicity of Affibody-Drug Conjugates

PEG Linker Molecular WeightReduction in in vitro CytotoxicityExtension of in vivo Half-life
No PEG Baseline19.6 min
4 kDa ~6.5-fold reduction[2]~2.5-fold extension[2]
10 kDa ~22.5-fold reduction[2]~11.2-fold extension[2]

Experimental Protocols

Protocol 1: Assessment of in vivo Bioconjugate Stability

This protocol outlines a general procedure for assessing the in vivo stability of a bioconjugate by monitoring the levels of the total biomolecule, the intact bioconjugate, and any free payload in plasma over time.[8]

1. Animal Dosing and Sample Collection:

  • Administer the bioconjugate to a suitable animal model (e.g., mice or rats) at a predetermined dose.
  • Collect blood samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours) into tubes containing an anticoagulant.
  • Process the blood by centrifugation to obtain plasma.
  • Store plasma samples at -80°C until analysis.[8]

2. Sample Analysis:

  • Total Biomolecule Quantification (ELISA): Use a sandwich ELISA to measure the concentration of the total biomolecule (e.g., antibody).[8]
  • Intact Bioconjugate Quantification (ELISA or LC-MS/MS):
  • ELISA: Use a sandwich ELISA with one antibody capturing the biomolecule and a second antibody detecting the payload.[8]
  • LC-MS/MS: Use liquid chromatography-mass spectrometry to separate and quantify the intact bioconjugate.[13]
  • Free Payload Quantification (LC-MS/MS): Use LC-MS/MS to quantify the amount of payload that has been prematurely released into the plasma.[8]

3. Data Analysis:

  • Plot the mean plasma concentrations of the total biomolecule, intact bioconjugate, and free payload against time.
  • Calculate pharmacokinetic parameters, such as the half-life (t1/2) of the intact bioconjugate, to determine its in vivo stability.[8]

Experimental Workflow for in vivo Stability Assessment

G cluster_0 In Vivo Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase dosing Administer Bioconjugate to Animal Model sampling Collect Blood Samples at Time Points dosing->sampling processing Process Blood to Obtain Plasma sampling->processing elisa_total Quantify Total Biomolecule (ELISA) processing->elisa_total elisa_adc Quantify Intact Bioconjugate (ELISA/LC-MS) processing->elisa_adc lcms_free Quantify Free Payload (LC-MS/MS) processing->lcms_free pk_analysis Plot Concentrations vs. Time elisa_total->pk_analysis elisa_adc->pk_analysis lcms_free->pk_analysis calc_stability Calculate PK Parameters (e.g., Half-life) pk_analysis->calc_stability

Caption: Workflow for assessing in vivo bioconjugate stability.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Total Antibody and ADC Quantification

This protocol describes a sandwich ELISA for quantifying total antibody and the antibody-drug conjugate (ADC) in plasma samples.[8]

1. Plate Coating:

  • Coat a 96-well microplate with a capture antibody (e.g., anti-human IgG) diluted in coating buffer.
  • Incubate overnight at 4°C.[8]

2. Blocking:

  • Wash the plate three times with a wash buffer.
  • Add a blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[8]

3. Sample Incubation:

  • Wash the plate three times.
  • Add diluted plasma samples and standards to the wells.
  • Incubate for 2 hours at room temperature.[8]

4. Detection Antibody Incubation:

  • Wash the plate three times.
  • Add the detection antibody:
  • For total antibody : Use an HRP-conjugated anti-human IgG antibody.
  • For ADC : Use an HRP-conjugated anti-drug antibody.
  • Incubate for 1 hour at room temperature.[8]

5. Signal Development:

  • Wash the plate five times.
  • Add a TMB substrate to each well and incubate in the dark for 15-30 minutes.
  • Stop the reaction by adding a stop solution.[8]

6. Data Acquisition:

  • Read the absorbance at 450 nm using a microplate reader.
  • Generate a standard curve and use it to determine the concentration of total antibody or ADC in the samples.

References

Technical Support Center: Removing Copper Catalysts from Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of copper catalysts from click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful purification of your reaction products.

Frequently Asked questions (FAQs)

Q1: Why is it crucial to remove the copper catalyst after a click chemistry reaction?

A1: Residual copper can be problematic for several reasons. It can interfere with downstream biological assays due to its toxicity to cells and organisms.[1] Furthermore, copper ions can impact the accuracy of analytical techniques like NMR and mass spectrometry, and potentially catalyze unwanted side reactions. For applications in drug development and materials science, minimizing metal contamination is often a regulatory requirement.

Q2: What are the most common methods for removing copper catalysts?

A2: The most widely used techniques include:

  • Aqueous washes with chelating agents: This involves using solutions of compounds like EDTA, ammonia (B1221849), or ammonium (B1175870) chloride to form water-soluble copper complexes that can be extracted from the organic phase.[2][3]

  • Filtration through solid supports: Passing the reaction mixture through a plug of silica (B1680970) gel, alumina, or Celite can effectively adsorb the copper catalyst.

  • Use of scavenger resins: These are solid-supported materials with functional groups that have a high affinity for copper, selectively binding and removing it from the reaction mixture.

  • Dialysis: This method is particularly effective for purifying macromolecular products such as proteins and polymers, where the small copper complexes are removed through a semi-permeable membrane.[2]

Q3: My product is water-soluble. How can I remove the copper catalyst?

A3: For water-soluble products, aqueous washes are not suitable. In this case, the recommended methods are the use of solid-supported scavenger resins or dialysis. Scavenger resins can be stirred in the aqueous solution of your product and then simply filtered off. Dialysis against a buffer containing a chelating agent like EDTA is also a very effective method for removing copper from water-soluble biomolecules.[2]

Q4: After purification, my product still has a faint blue or green tint. What does this indicate?

A4: A persistent blue or green color is a strong indicator of residual copper contamination. This suggests that the initial purification step was not sufficient. You may need to perform additional washes, increase the amount of chelating agent or scavenger resin, or combine different purification methods for a more thorough removal.

Troubleshooting Guide

Here are some common problems encountered during copper catalyst removal and their potential solutions.

Problem Possible Cause Suggested Solution
Persistent blue/green color in the organic layer after aqueous wash. Incomplete formation or extraction of the copper complex.- Increase the concentration of the chelating agent (e.g., use a saturated solution of ammonium chloride).- Perform multiple washes until the aqueous layer is colorless.- Add a small amount of ammonia to the ammonium chloride solution to enhance complex formation.
Emulsion formation during aqueous extraction. High concentration of reactants or products acting as surfactants.- Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.- Reduce the agitation intensity during extraction.- Filter the mixture through a pad of Celite.
Low product yield after purification. - Product is partially soluble in the aqueous wash.- Product is retained on the solid support or scavenger resin.- If your product has some water solubility, minimize the volume of the aqueous washes.- When using solid supports or resins, ensure to wash thoroughly with a suitable solvent to recover all the product.- For scavenger resins, select one with high selectivity for copper over your product.
Copper contamination remains after filtration through silica/Celite. The copper species is soluble and not being adsorbed effectively.- Combine methods: perform an aqueous wash with a chelating agent before filtering through a silica plug.- Use a dedicated copper scavenger resin instead of silica or Celite.
Scavenger resin is not effectively removing the copper. - Insufficient amount of resin.- Inadequate reaction time.- The resin is not compatible with the solvent system.- Increase the equivalents of the scavenger resin relative to the copper catalyst.- Increase the stirring time to allow for complete binding.- Consult the manufacturer's instructions for solvent compatibility.

Data Presentation: Comparison of Copper Removal Methods

The efficiency of copper removal can vary significantly depending on the chosen method, the scale of the reaction, and the nature of the product. Below is a summary of reported efficiencies for common techniques.

Method Typical Reagents/Materials Reported Residual Copper Level Advantages Limitations Reference
Aqueous Wash EDTA, NH₄Cl/NH₃< 50 ppmInexpensive, simple for small molecules.Can be inefficient, may require multiple extractions, not suitable for water-soluble products.[4]
Scavenger Resins Thiourea-based, Amine-based< 0.3 ppmHigh efficiency and selectivity, simple filtration workup.More expensive than simple washes, may require optimization of reaction time.[5]
Dialysis EDTA in buffer~4.6 nMVery effective for macromolecules, gentle on sensitive biomolecules.Time-consuming, not suitable for small molecules.[3]
Silica Gel Filtration Chromatography-grade silica gelVariable, often used in combination with other methodsCan remove particulate and some dissolved copper.May not be sufficient on its own for complete removal of dissolved copper.

Experimental Protocols

Here are detailed protocols for the most common copper removal techniques.

Protocol 1: Aqueous Wash with EDTA

This protocol is suitable for the removal of copper from reaction mixtures where the product is soluble in an organic solvent immiscible with water.

Materials:

  • Reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • 0.5 M ethylenediaminetetraacetic acid (EDTA) solution, pH 8.

  • Separatory funnel.

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate.

Procedure:

  • Dilute the reaction mixture with an equal volume of the organic solvent.

  • Transfer the diluted mixture to a separatory funnel.

  • Add an equal volume of the 0.5 M EDTA solution.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely. The aqueous layer may turn blue or green, indicating the formation of the copper-EDTA complex.

  • Drain the lower aqueous layer.

  • Repeat the wash with fresh EDTA solution until the aqueous layer is colorless.

  • Perform a final wash with brine (saturated NaCl solution) to remove any residual EDTA and water.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Copper Removal with a Scavenger Resin

This protocol is effective for a wide range of products, including those that are water-soluble.

Materials:

  • Crude reaction mixture.

  • Copper scavenger resin (e.g., SiliaMetS® Thiourea or similar).

  • Stir plate and stir bar.

  • Filtration apparatus (e.g., Buchner funnel or a simple filter paper in a funnel).

Procedure:

  • To the crude reaction mixture, add the scavenger resin (typically 3-5 equivalents relative to the amount of copper catalyst used).

  • Stir the suspension at room temperature. The optimal stirring time can range from 1 to 16 hours and should be determined empirically.

  • Monitor the removal of copper by taking small aliquots of the solution and analyzing for copper content (e.g., by TLC if the copper complex is colored, or by more sensitive methods like ICP-MS for trace amounts).

  • Once the copper removal is complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • The filtrate contains the purified product, which can be concentrated under reduced pressure.

Protocol 3: Filtration through a Silica Gel Plug

This method is often used as a secondary purification step after an initial aqueous wash.

Materials:

  • Crude product partially purified by aqueous wash.

  • Silica gel.

  • Glass pipette or small chromatography column.

  • Cotton or glass wool.

  • Eluting solvent (a non-polar solvent in which the product is soluble, e.g., hexane/ethyl acetate (B1210297) mixture).

Procedure:

  • Prepare a silica plug by placing a small piece of cotton or glass wool at the bottom of a Pasteur pipette or a small column.

  • Add a layer of sand (optional, but recommended for a flat surface).

  • Fill the pipette or column with silica gel (typically 2-5 cm in height).

  • Add another layer of sand on top of the silica.

  • Pre-elute the silica plug with the chosen eluting solvent.

  • Dissolve the crude product in a minimal amount of the eluting solvent.

  • Carefully load the product solution onto the top of the silica plug.

  • Elute the product through the silica plug using the eluting solvent, collecting the filtrate.

  • Monitor the elution of the product by TLC.

  • Once the product has eluted, concentrate the filtrate under reduced pressure.

Protocol 4: Dialysis for Bioconjugates

This protocol is ideal for removing copper and other small molecule impurities from macromolecular products like proteins or DNA.

Materials:

  • Bioconjugate sample containing copper.

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) (e.g., 10 kDa for most proteins).

  • Dialysis buffer (e.g., PBS) containing 10-50 mM EDTA.

  • A large beaker or container for the dialysis buffer.

  • Stir plate and stir bar.

Procedure:

  • Prepare the dialysis tubing according to the manufacturer's instructions (this may involve boiling in a bicarbonate solution and then in EDTA solution).

  • Load the bioconjugate sample into the dialysis tubing and securely close both ends with clips.

  • Place the sealed dialysis bag into a beaker containing a large volume of the dialysis buffer with EDTA (at least 200 times the sample volume).

  • Stir the buffer gently on a stir plate at 4°C.

  • Dialyze for 2-4 hours.

  • Change the dialysis buffer to a fresh batch of buffer containing EDTA and continue to dialyze for another 2-4 hours.

  • Change the buffer again to one without EDTA and dialyze overnight at 4°C to remove the EDTA.

  • Repeat the buffer change with fresh buffer without EDTA at least twice more to ensure complete removal of both copper and EDTA.

  • Carefully remove the sample from the dialysis tubing.

Visualizations

Experimental Workflow for Copper Removal

Copper_Removal_Workflow cluster_organic Organic-Soluble Product cluster_aqueous Water-Soluble Product start Crude Reaction Mixture is_product_soluble Is Product Water-Soluble? start->is_product_soluble aqueous_wash Aqueous Wash (EDTA, NH4Cl) is_product_soluble->aqueous_wash No scavenger_resin_aq Scavenger Resin is_product_soluble->scavenger_resin_aq Yes dialysis Dialysis is_product_soluble->dialysis Yes (Macromolecule) silica_plug Silica Plug Filtration aqueous_wash->silica_plug Optional Further Purification end_product Purified Product aqueous_wash->end_product silica_plug->end_product scavenger_resin_org Scavenger Resin scavenger_resin_org->end_product scavenger_resin_aq->end_product dialysis->end_product

A decision-making workflow for selecting a copper removal method.
Troubleshooting Logic for Low Product Yield

Low_Yield_Troubleshooting start Low Product Yield check_wash Check Aqueous Wash Fractions start->check_wash check_solid Check Solid Support/Resin start->check_solid product_in_wash Product Detected in Wash? check_wash->product_in_wash reduce_wash Reduce Volume/Number of Washes product_in_wash->reduce_wash Yes product_in_wash->check_solid No end end reduce_wash->end elute_solid Thoroughly Elute Solid Support/Resin check_solid->elute_solid elute_solid->end

A troubleshooting guide for low product yield after purification.

References

Technical Support Center: Overcoming Steric Hindrance in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to steric hindrance during bioconjugation experiments.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

Low or no yield of the desired bioconjugate is one of the most common issues encountered in the lab. Steric hindrance is a primary suspect when reaction components fail to interact effectively.

Possible Cause: Steric hindrance is preventing the reactive groups from approaching each other and forming a covalent bond. This can be due to the bulkiness of the biomolecule, the payload, or both, or the inaccessibility of the target functional group within the folded structure of a protein.[1][2][3]

Solutions:

  • Optimize Reaction Conditions: Simple adjustments to the reaction parameters can sometimes overcome minor steric barriers.[1][4]

    • Increase Reaction Time: Allow more time for the sterically hindered groups to come into the correct orientation for reaction.

    • Increase Temperature: This can provide the necessary activation energy to overcome repulsive forces. However, be cautious of potential protein denaturation.[4]

    • Increase Reagent Concentration: A higher concentration of one reactant can increase the probability of a successful collision and reaction.[4] Be mindful that this may also increase non-specific reactions.

  • Introduce a Linker/Spacer: A flexible linker can increase the distance between the two molecules being conjugated, reducing steric clash.[4][5][6]

    • Polyethylene glycol (PEG) linkers are commonly used to enhance solubility and provide flexibility.[5][7]

  • Change Conjugation Site: If the target functional group is in a sterically crowded region, consider targeting a different, more accessible site on the biomolecule.[1]

  • Modify the Biomolecule:

    • Genetic Manipulation: Site-directed mutagenesis can be used to introduce a reactive handle (like a cysteine or an unnatural amino acid) at a more accessible location on a protein.[1][8]

    • Chemical Modification: Introduce a new, more accessible functional group through a preliminary chemical reaction.[9]

G start Low Conjugation Yield q1 Are reaction conditions optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is a linker being used? a1_yes->q2 optimize Optimize: - Time - Temperature - Concentration a1_no->optimize optimize->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the conjugation site known to be accessible? a2_yes->q3 add_linker Introduce a flexible linker (e.g., PEG) a2_no->add_linker add_linker->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Re-evaluate bioconjugate characterization a3_yes->end change_site Target a different functional group or use site-directed mutagenesis a3_no->change_site change_site->end

Caption: A stepwise workflow for cysteine-specific bioconjugation.

References

Technical Support Center: Monitoring Propargyl-PEG2-CH2COOH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of reactions involving Propargyl-PEG2-CH2COOH. It includes troubleshooting for common issues, answers to frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions that this compound undergoes?

A1: this compound is a bifunctional linker, meaning it can participate in two primary types of reactions:

  • Amide Coupling: The carboxylic acid (-COOH) group reacts with primary amines in the presence of coupling agents (e.g., EDC, HATU) to form a stable amide bond.[1]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group (a terminal alkyne) reacts with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole ring. This is a type of "click chemistry" reaction.[2][3]

Q2: Which analytical techniques are recommended for monitoring these reactions?

A2: Several analytical techniques can be used to monitor the progress of your reaction:

  • Thin-Layer Chromatography (TLC): A rapid and straightforward qualitative method to visualize the consumption of starting materials and the formation of the product.[4]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to separate and measure the concentrations of reactants and products. Both Reverse-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC-HPLC) can be effective.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific technique that confirms the identity of the conjugated product by verifying its molecular weight.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the conversion of starting material to product.[4][7][8]

Q3: How do I choose the best monitoring technique for my experiment?

A3: The choice of technique depends on the available equipment, the scale of your reaction, and the level of detail required.

  • For quick, qualitative checks, TLC is ideal.

  • For quantitative analysis of reaction kinetics, HPLC is the preferred method.

  • To confirm the identity of your product with high certainty, LC-MS is recommended.

  • For detailed structural confirmation and to identify potential side products, NMR is the most powerful tool.

Troubleshooting Guides

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Catalyst Inactivation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II).[9]• Ensure all solvents and solutions are thoroughly degassed. • Use a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I) in situ.[10] • Employ a stabilizing ligand such as TBTA or THPTA.[10]
Poor Reagent Quality: Impurities in the alkyne or azide (B81097) starting materials can inhibit the catalyst.• Confirm the purity of this compound and the azide-containing molecule using NMR or mass spectrometry before starting the reaction.
Incorrect Stoichiometry: Suboptimal ratios of catalyst, ligand, or reducing agent.• Start with a slight excess (1.1-1.2 equivalents) of the azide or alkyne. • Use a catalyst concentration of 1-5 mol % Cu(II) and 5-10 mol % sodium ascorbate.
Presence of Side Products Alkyne Homocoupling (Glaser Coupling): This is a common side reaction that consumes the alkyne starting material.[9]• Maintain a low concentration of free Cu(I) by using a ligand and a slow addition of the reducing agent. • Ensure the reaction is performed under an inert atmosphere (nitrogen or argon).
Degradation of Starting Materials: Azides can be unstable, especially at elevated temperatures.• Run the reaction at room temperature if possible. If heating is required, do so cautiously and for the minimum time necessary.
Amide Coupling (e.g., with EDC/NHS)
Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, especially in aqueous buffers.• Perform the activation step (reaction with EDC/NHS) in an anhydrous organic solvent (e.g., DMF, DMSO) before adding it to the amine-containing solution. • The activation is most efficient at a slightly acidic pH (4.5-6.0).
Competing Reactions: The amine-containing molecule may have low reactivity, or the EDC reagent may react with certain buffers (e.g., phosphate).• Use a non-amine, non-carboxylate buffer such as MES for the activation step. • Ensure the amine to be coupled is a primary amine for optimal reactivity.
Racemization: If coupling to an amino acid, racemization can be a concern.[1]• Consider using coupling reagents known to suppress racemization, such as HATU or HOBt, in addition to EDC.
Difficulty in Purification Excess Coupling Reagents: Unreacted EDC and its byproducts can be difficult to remove.• Quench the reaction by adding an amine-containing buffer like Tris. • Use purification techniques such as dialysis, size-exclusion chromatography, or preparative HPLC to separate the product from small molecule impurities.

Experimental Protocols

Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)

Methodology:

  • Prepare the TLC Plate: On a silica (B1680970) gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "RM" (Reaction Mixture), and "C" (Co-spot).

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of this compound.

    • In the "RM" lane, spot a small aliquot of your reaction mixture.

    • In the "C" lane, spot both the starting material and the reaction mixture on top of each other.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system. A common starting point for PEGylated compounds is a mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 v/v).[11] For more polar products, increase the proportion of methanol.

  • Visualize the Spots: After the solvent front has nearly reached the top of the plate, remove it and allow it to dry. Visualize the spots using a suitable method (e.g., UV light if your compounds are UV-active, or a potassium permanganate (B83412) stain).

  • Analyze the Results: The starting material should be visible in the "SM" lane. In the "RM" lane, you should see the spot corresponding to the starting material diminish over time, while a new spot (the product) appears. The product will typically have a different Rf value than the starting material.

Illustrative TLC Data:

CompoundSolvent System (DCM:MeOH, 95:5)Rf Value (Approximate)
This compoundDCM:MeOH (95:5)0.5
Amide-coupled ProductDCM:MeOH (95:5)0.3
Triazole Product (from CuAAC)DCM:MeOH (95:5)0.4
Protocol 2: Monitoring by Reverse-Phase HPLC (RP-HPLC)

Methodology:

  • Prepare Samples: At various time points during the reaction, take a small aliquot of the reaction mixture and quench it (e.g., by dilution in the mobile phase or by adding a quenching agent). Prepare standards of your starting materials for comparison.

  • HPLC Setup:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[12]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm (for amide bonds) or as appropriate for your molecule.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Analyze the Chromatograms: Inject your samples and standards. As the reaction progresses, the peak corresponding to the starting material (this compound) will decrease in area, while a new peak corresponding to the more hydrophobic product will appear at a later retention time.

Illustrative HPLC Data:

CompoundRetention Time (Approximate)
This compound8.2 min
Amide-coupled Product12.5 min
Triazole Product (from CuAAC)10.7 min
Protocol 3: Confirmation by LC-MS

Methodology:

  • Sample Preparation: Dilute a final aliquot of your reaction mixture in a suitable solvent (e.g., water/acetonitrile).

  • LC-MS Analysis: Use an HPLC method similar to the one described above, with the eluent directed into a mass spectrometer (e.g., ESI-TOF).

  • Data Analysis: Determine the molecular weight of the major peaks in your chromatogram. The product's molecular weight should correspond to the sum of the molecular weights of the starting materials (minus water for amide coupling).

    • This compound: C₉H₁₄O₅, MW = 202.20 g/mol .

Illustrative LC-MS Data:

Reaction TypeReactant 2 (Example)Expected Product MW ( g/mol )
Amide CouplingBenzylamine (MW = 107.15)202.20 + 107.15 - 18.02 = 291.33
CuAACBenzyl azide (MW = 133.15)202.20 + 133.15 = 335.35

Visualizations

Reaction_Monitoring_Workflow General Workflow for Reaction Monitoring cluster_prep Preparation cluster_analysis Analysis cluster_decision Decision cluster_end Outcome Start Start Reaction TakeAliquot Take Aliquot at Time 't' Start->TakeAliquot Quench Quench Reaction TakeAliquot->Quench TLC TLC Analysis Quench->TLC Qualitative Check HPLC HPLC/LC-MS Analysis Quench->HPLC Quantitative Check NMR NMR Analysis Quench->NMR Structural Check IsComplete Reaction Complete? TLC->IsComplete HPLC->IsComplete NMR->IsComplete Workup Work-up & Purify IsComplete->Workup Yes Continue Continue Reaction IsComplete->Continue No Continue->TakeAliquot Wait for t+1

Caption: General workflow for monitoring a chemical reaction.

Troubleshooting_CuAAC Troubleshooting Low Yield in CuAAC Reactions Start Low Yield Observed CheckCatalyst Is the Catalyst System Optimized? Start->CheckCatalyst CheckReagents Are Reagents Pure? CheckCatalyst->CheckReagents Yes Sol_Degas Degas Solvents & Use Ligand/Reducing Agent CheckCatalyst->Sol_Degas No CheckConditions Are Reaction Conditions Optimal? CheckReagents->CheckConditions Yes Sol_Purity Verify Purity via NMR/MS CheckReagents->Sol_Purity No Sol_Optimize Adjust Stoichiometry, Temperature, or Time CheckConditions->Sol_Optimize No Success Improved Yield CheckConditions->Success Yes, problem solved Sol_Degas->Start Re-run Reaction Sol_Purity->Start Re-run with Pure Reagents Sol_Optimize->Start Re-run Reaction

Caption: Decision tree for troubleshooting low-yield CuAAC reactions.

References

Propargyl-PEG2-CH2COOH Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential degradation of Propargyl-PEG2-CH2COOH. The information is intended for researchers, scientists, and drug development professionals using this linker in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, potentially linked to the stability of the this compound linker.

Question: My click chemistry reaction is inefficient after conjugating the carboxyl group of the linker to my molecule. Could the propargyl group have degraded?

Answer: While the propargyl group is generally stable, its reactivity can be compromised under certain conditions.[1] Consider the following:

  • Harsh Conjugation Conditions: The conditions used to activate the carboxylic acid (e.g., using EDC/HATU) and couple it to an amine can sometimes affect the terminal alkyne if incompatible reagents are present. Review your coupling protocol for any reagents known to react with alkynes.

  • Oxidative Damage: Although less common for the alkyne itself, strong oxidizing agents in your reaction buffer could potentially lead to side reactions.

  • Steric Hindrance: After conjugation, your target molecule might sterically hinder the propargyl group, preventing efficient access for the azide-containing reactant in the click chemistry step.

Troubleshooting Steps:

  • Confirm Linker Integrity: Before conjugation, run a quality control check (e.g., NMR or LC-MS) on the this compound to ensure it has not degraded during storage.

  • Run a Control Reaction: Perform a click reaction with the unconjugated this compound to verify that your click chemistry conditions and reagents are optimal.

  • Analyze the Conjugate: Use mass spectrometry to confirm the mass of your final conjugate, ensuring the propargyl group is still intact.

Question: I am observing unexpected cleavage of my final product in an aqueous buffer. What are the likely degradation pathways?

Answer: this compound is a non-cleavable linker, meaning it is designed for stability under physiological conditions.[2] However, prolonged exposure to harsh environments can lead to degradation, primarily through two potential pathways:

  • Oxidation of the PEG Backbone: The polyethylene (B3416737) glycol (PEG) ether linkages are susceptible to oxidative degradation, especially in the presence of transition metals or reactive oxygen species (ROS).[3][4] This process can lead to random chain cleavage, resulting in a heterogeneous mixture of degradation products.

  • Hydrolysis of Adjacent Bonds: While the ether bonds of the PEG chain are hydrolytically stable, if the linker is conjugated to a molecule via an ester bond (rather than the intended amide bond), this ester linkage could be susceptible to hydrolysis, especially at non-neutral pH.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, it is recommended to store the product at -20°C in a dry, dark environment.[6] For short-term storage (days to weeks), 0-4°C is acceptable.[6] The product is generally stable enough to be shipped at ambient temperature for a few weeks.[6][7]

Q2: How stable is the propargyl group?

A2: The propargyl group (a terminal alkyne) is a robust functional group. It is generally stable to a wide range of chemical conditions, including aqueous solutions, and shows thermal stability.[1][8] Studies on similar propargyl-linked compounds have shown them to be chemically stable in water as well as in simulated intestinal and gastric fluids.[8]

Q3: How stable is the PEG portion of the linker?

A3: The PEG backbone, composed of ether linkages, is generally stable to hydrolysis.[4] Its primary degradation route is through oxidation. Factors that can accelerate PEG degradation include exposure to high temperatures, UV light, and the presence of oxidizing agents or transition metal ions.[3][5]

Q4: Can this linker be cleaved by enzymes?

A4: this compound is considered a non-cleavable linker and does not contain specific enzymatic cleavage sites.[7] Therefore, it is not expected to be degraded by common proteases or other enzymes.

Q5: What analytical methods are suitable for detecting degradation?

A5: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most effective method. This allows you to monitor the disappearance of the parent molecule and identify the masses of any potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess the structural integrity of the linker before and after experiments.

Data Presentation: Expected Stability Summary

ConditionExpected StabilityPotential Degradation PathwayLikely Byproducts
pH 3-10 (Aqueous Buffer) HighMinimalNone expected
Strong Acid (pH < 3) Moderate to HighPotential for slow acid-catalyzed ether cleavage over long periodsSmaller PEG fragments
Strong Base (pH > 10) Moderate to HighMinimal risk to ether bondsNone expected
Oxidizing Agents (e.g., H₂O₂, Fenton's reagent) LowOxidation of the PEG ether backboneFormaldehyde, formic acid, smaller PEG oligomers[3]
Reducing Agents (e.g., DTT, TCEP) HighNone expectedNone expected
Elevated Temperature (> 50°C) ModerateCan accelerate oxidative degradation if trace metals/oxidants are presentSee "Oxidizing Agents"
Common Biological Media (in vitro) HighGenerally stableNone expected unless ROS-generating species are present

Experimental Protocols

Protocol: Accelerated Stability Study in Aqueous Buffers

This protocol provides a framework for assessing the stability of this compound or its conjugates under stressed conditions.

1. Materials:

  • This compound (or its conjugate)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Citrate buffer, pH 4.0
  • Carbonate-bicarbonate buffer, pH 10.0
  • HPLC-grade water and acetonitrile
  • Mass spectrometer compatible vials

2. Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test article in a suitable solvent (e.g., DMSO or water).
  • Sample Preparation: Dilute the stock solution to a final concentration of 50 µg/mL in each of the three aqueous buffers (pH 4.0, 7.4, and 10.0).
  • Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of each sample into a vial for LC-MS analysis. This will serve as your baseline.
  • Incubation: Incubate the remaining samples in a temperature-controlled environment, for example, at 37°C or an accelerated condition of 50°C.
  • Time-Point Sampling: At predetermined time points (e.g., 1, 3, 7, and 14 days), withdraw aliquots from each buffer condition for LC-MS analysis.
  • LC-MS Analysis: Analyze all samples using a suitable LC-MS method. The liquid chromatography should be capable of separating the parent molecule from potential, more polar degradation products. The mass spectrometer will be used to identify and quantify the remaining parent molecule.

3. Data Analysis:

  • Plot the percentage of the remaining parent molecule against time for each condition.
  • Analyze the mass spectrometry data for the appearance of new peaks that could correspond to degradation products (e.g., molecules with lower m/z resulting from chain cleavage).

Visualizations

Potential Oxidative Degradation of this compound cluster_0 Initiation cluster_1 Propagation cluster_2 Degradation Products ROS Reactive Oxygen Species (HO•) Parent This compound (HC≡C-CH₂-O-(CH₂CH₂O)₂-CH₂COOH) ROS->Parent H abstraction Radical Carbon-centered radical on PEG chain Parent->Radical Peroxyl Peroxyl Radical Intermediate Radical->Peroxyl + O₂ Cleavage Chain Scission Peroxyl->Cleavage Rearrangement Products Smaller Fragments (e.g., Formic Acid, Aldehydes) Cleavage->Products

Caption: Proposed pathway for the oxidative degradation of the PEG backbone.

Troubleshooting Workflow for Linker Instability Start Unexpected Result (e.g., Low Yield, Inactivity) CheckStorage Were linker and conjugates stored correctly (-20°C)? Start->CheckStorage ControlExp Run control experiment with fresh/validated linker CheckStorage->ControlExp No / Unsure Analyze Analyze suspect sample via LC-MS for degradation products CheckStorage->Analyze Yes ControlExp->Analyze Degradation_Yes Degradation Confirmed Analyze->Degradation_Yes Degradants Found Degradation_No Linker is Stable Analyze->Degradation_No No Degradants ReviewProtocol Review experimental protocol for harsh reagents or conditions (e.g., pH, oxidants) Degradation_Yes->ReviewProtocol OptimizeOther Optimize other reaction parameters (e.g., stoichiometry, steric hindrance) Degradation_No->OptimizeOther

Caption: A logical workflow to troubleshoot potential linker degradation issues.

References

Technical Support Center: Best Practices for Handling and Storing Alkyne-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of alkyne-containing compounds. The information is presented in a question-and-answer format to directly address common issues and concerns.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with alkyne-containing compounds?

A1: The primary safety concerns include:

  • Flammability: Many low molecular weight alkynes are volatile and highly flammable.[1] It is crucial to work in a well-ventilated fume hood and eliminate all potential ignition sources.[2]

  • Explosivity: Acetylene (B1199291) and certain acetylides, particularly those of heavy metals like copper, silver, mercury, and lead, are shock-sensitive and can decompose explosively.[3][4][5] This is a critical consideration in reactions such as Sonogashira or Cadiot-Chodkiewicz couplings which utilize copper catalysts.[6][7]

  • Thermal Instability: Alkynes can undergo exothermic decomposition or polymerization when heated, which can lead to a dangerous increase in pressure and potentially an explosion.[6][8]

  • Asphyxiation: Gaseous alkynes, like acetylene, can displace oxygen in enclosed spaces, leading to a risk of asphyxiation.[9][10]

  • Toxicity: While acetylene itself is considered relatively non-toxic, commercially available acetylene may contain toxic impurities like phosphine (B1218219) and arsine.[9]

Q2: What are the best practices for storing alkyne-containing compounds?

A2: Proper storage is crucial for maintaining the stability and safety of alkyne-containing compounds. General best practices include:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation and reactions with atmospheric moisture.[1][2]

  • Temperature: Store at low temperatures, typically refrigerated or frozen (-20°C), to minimize decomposition and polymerization.[1][11]

  • Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.[1]

  • Container: Use a tightly sealed, airtight container.[2] For acetylene gas, specially designed cylinders containing a porous material and acetone (B3395972) are used to ensure stability.[12][13]

  • Segregation: Store alkyne-containing compounds away from incompatible materials, especially strong oxidizing agents, acids, bases, and heavy metal salts.[2][4] Oxygen and fuel gas cylinders should be stored at least 20 feet apart or separated by a fire-resistant barrier.[14]

Q3: Are there differences in handling and storing terminal versus internal alkynes?

A3: Yes, there are significant differences:

  • Stability: Internal alkynes are generally more thermodynamically stable than terminal alkynes due to hyperconjugation.[6][15]

  • Acidity: Terminal alkynes have an acidic proton on the sp-hybridized carbon (pKa ~25), making them susceptible to deprotonation by bases to form reactive acetylides.[1][16] Internal alkynes lack this acidic proton.[17]

  • Reactivity: The presence of the acidic proton in terminal alkynes allows for specific reactions like the Sonogashira coupling and the formation of metal acetylides.[18] This also makes them more prone to undesired side reactions like Glaser-Hay homocoupling, especially in the presence of copper catalysts and oxygen.[6]

  • Hazard: The ability of terminal alkynes to form explosive heavy metal acetylides is a key hazard that is not present with internal alkynes.[3][4]

Q4: How should I dispose of waste containing alkyne compounds?

A4: Alkyne-containing waste should be treated as hazardous waste.

  • Segregation: Do not mix alkyne waste with other waste streams.[19] Segregate solid waste (contaminated gloves, paper towels) from liquid waste (unused solutions, reaction mixtures).[11][19]

  • Labeling: Clearly label waste containers as "Hazardous Waste" with the full chemical name of the alkyne compound.[19]

  • Quenching: Highly reactive alkyne reagents or reaction mixtures should be carefully quenched before disposal. A detailed quenching protocol is provided in the "Experimental Protocols" section.

  • Disposal Service: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[11][19] Never pour alkyne-containing compounds down the drain.[20][21]

Troubleshooting Guides

Issue 1: Low yield and formation of byproducts in a reaction involving a thermally sensitive alkyne.

Symptom Possible Cause Solution
Darkening or charring of the reaction mixture.Excessive Reaction Temperature: The alkyne is undergoing thermal decomposition.[6]Use a precisely controlled heating method (e.g., oil bath with a temperature controller) and maintain the lowest possible temperature for the reaction to proceed at a reasonable rate.[6]
Complex mixture of byproducts observed by TLC or LC-MS.Prolonged Reaction Time at High Temperature: Even at a seemingly acceptable temperature, prolonged heating can lead to decomposition.[6]Monitor the reaction closely and quench it as soon as the starting material is consumed.[6]
Inconsistent reaction outcomes.Presence of Impurities: Acidic or basic impurities can catalyze decomposition pathways.[6]Ensure all reagents and solvents are pure and dry.[6]
Isomerization of the alkyne.High Reaction Temperatures or Inappropriate Metal Catalyst: Thermal isomerization or metal-catalyzed isomerization to allenes can occur.[6]Reduce the reaction temperature and consider longer reaction times. If a metal catalyst is used, screen different catalysts or ligand systems.[6]

Issue 2: Significant homocoupling (Glaser-Hay coupling) of a terminal alkyne in a copper-catalyzed reaction.

Symptom Possible Cause Solution
Formation of insoluble material.Presence of Oxygen: Oxygen is a key component in the Glaser-Hay coupling mechanism.[6]Ensure all reactions are performed under a strictly inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and reagents.[6]
Bimodal molecular weight distribution in a polymer product.Excess Copper(I) Catalyst: While necessary for the desired reaction, Cu(I) also catalyzes the homocoupling.[6]Use the minimum effective amount of the copper catalyst.[6]
Appearance of characteristic diacetylene signals in analytical data (e.g., NMR, IR).Elevated Reaction Temperature: Higher temperatures can accelerate the rate of Glaser-Hay coupling.[6]Whenever possible, run the reaction at a lower temperature, even if it requires a longer reaction time.[6] For some post-reaction workups, cooling the mixture to below -28°C before exposure to air can prevent coupling.[6]

Experimental Protocols

Protocol 1: Safe Quenching of Reactive Alkyne Reagents and Reaction Mixtures

This protocol describes a general procedure for safely neutralizing reactive alkyne-containing solutions, such as those with residual organometallic reagents or acetylides.

Materials:

  • Reaction mixture to be quenched

  • Inert solvent (e.g., toluene, hexane)

  • Isopropanol (B130326)

  • Methanol (B129727)

  • Water

  • Ice bath

  • Appropriate personal protective equipment (PPE): lab coat, safety glasses, face shield, chemical-resistant gloves.[22]

Procedure:

  • Preparation: Conduct the entire procedure in a well-ventilated fume hood.[23] Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained over the reaction mixture.

  • Cooling: Cool the reaction flask in an ice bath to dissipate any heat generated during quenching.[24] For extremely reactive compounds, a dry ice/acetone bath may be necessary.[25]

  • Initial Quench (Isopropanol): Slowly add isopropanol dropwise to the cooled, stirring reaction mixture.[25] Monitor for any signs of an exothermic reaction (e.g., temperature rise, gas evolution). Continue adding isopropanol until no further heat is released.[25]

  • Secondary Quench (Methanol): Once the initial quench with isopropanol is complete and the reaction has subsided, slowly add methanol.[25] Methanol is a more reactive quenching agent and will help to ensure the complete neutralization of any remaining reactive species.

  • Final Quench (Water): After the methanol addition is complete and the reaction is no longer exothermic, slowly add a copious amount of water to ensure all reactive materials are fully neutralized.[25]

  • Workup and Disposal: The quenched mixture can now be worked up as required by the experimental procedure or prepared for hazardous waste disposal according to your institution's guidelines.

Visualizations

G Workflow for Handling Potentially Unstable Alkyne Compounds cluster_prep Preparation and Risk Assessment cluster_handling Handling and Reaction Setup cluster_storage Storage and Disposal start Start: Handling a new alkyne compound assess_stability Assess thermal and shock stability (literature, SDS) start->assess_stability check_structure Terminal or Internal Alkyne? assess_stability->check_structure terminal_precautions Terminal Alkyne: - Avoid heavy metal contamination - Inert atmosphere is critical check_structure->terminal_precautions Terminal internal_precautions Internal Alkyne: - Monitor for thermal decomposition check_structure->internal_precautions Internal setup Set up reaction under inert atmosphere with temperature control terminal_precautions->setup internal_precautions->setup storage Store under inert gas, refrigerated, and protected from light setup->storage Post-reaction quench Quench reactive residues (See Protocol 1) storage->quench dispose Dispose as hazardous waste quench->dispose

Caption: Decision workflow for handling alkyne compounds.

G Troubleshooting Glaser Homocoupling in Copper-Catalyzed Reactions start High level of homocoupling observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere check_reagents Are solvents and reagents properly degassed? check_atmosphere->check_reagents Yes solution_atmosphere Solution: Purge with N2/Ar, use Schlenk techniques. check_atmosphere->solution_atmosphere No check_catalyst What is the concentration of the Cu(I) catalyst? check_reagents->check_catalyst Yes solution_degas Solution: Degas all liquids via freeze-pump-thaw or sparging. check_reagents->solution_degas No check_temp What is the reaction temperature? check_catalyst->check_temp Minimal effective amount solution_catalyst Solution: Reduce the amount of Cu(I) catalyst. check_catalyst->solution_catalyst High end_ok Homocoupling minimized check_temp->end_ok Low / Room Temp solution_temp Solution: Lower the reaction temperature, even if it requires a longer reaction time. check_temp->solution_temp Elevated

Caption: Troubleshooting guide for Glaser homocoupling.

References

Validation & Comparative

A Comparative Guide to Propargyl-PEG2-CH2COOH: Spectroscopic and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of linker molecules is paramount for the successful design and synthesis of novel therapeutics and bioconjugates. This guide provides a comparative analysis of Propargyl-PEG2-CH2COOH, a bifunctional linker containing a propargyl group for click chemistry and a carboxylic acid for amide bond formation. The guide details available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and its alternatives, alongside experimental protocols to support researchers in their analytical endeavors.

Spectroscopic and Mass Spectrometry Data Comparison

While comprehensive, publicly available ¹H and ¹³C NMR spectral assignments and mass spectrometry fragmentation data for this compound are limited, data for similar compounds with varying polyethylene (B3416737) glycol (PEG) chain lengths offer valuable comparative insights. The following tables summarize the key identifying information and expected spectral characteristics based on available data for Propargyl-PEG-acid linkers.

Table 1: Molecular Properties of Propargyl-PEG-Acid Linkers

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Propargyl-PEG1-acidC₆H₈O₃128.1355683-37-9
This compound C₉H₁₄O₅ 202.20 944561-46-0
Propargyl-PEG3-acidC₁₀H₁₆O₅216.231347760-82-0
Propargyl-PEG4-acidC₁₂H₂₀O₆260.281415800-32-6

Table 2: Expected ¹H NMR Chemical Shifts (ppm) for Propargyl-PEG-Acid Linkers in CDCl₃

ProtonsPropargyl-PEG1-acid (Predicted)This compound (Predicted)Propargyl-PEG3-acid (Predicted)Propargyl-PEG4-acid (Predicted)
-C≡CH ~2.4 (t)~2.4 (t)~2.4 (t)~2.4 (t)
-OCH₂-C≡CH ~4.2 (d)~4.2 (d)~4.2 (d)~4.2 (d)
PEG Backbone (-OCH₂CH₂O-) ~3.7 (m)~3.7 (m)~3.7 (m)~3.7 (m)
-OCH₂-COOH ~4.1 (s)~4.1 (s)~4.1 (s)~4.1 (s)
-COOH >10 (br s)>10 (br s)>10 (br s)>10 (br s)

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on experimental conditions. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).

Table 3: Expected ¹³C NMR Chemical Shifts (ppm) for Propargyl-PEG-Acid Linkers in CDCl₃

CarbonPropargyl-PEG1-acid (Predicted)This compound (Predicted)Propargyl-PEG3-acid (Predicted)Propargyl-PEG4-acid (Predicted)
-C≡CH ~75~75~75~75
-C≡CH ~80~80~80~80
-OCH₂-C≡CH ~59~59~59~59
PEG Backbone (-OCH₂CH₂O-) ~70~70~70~70
-OCH₂-COOH ~68~68~68~68
-COOH ~175~175~175~175

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on experimental conditions.

Table 4: Expected Mass Spectrometry Data (m/z) for Propargyl-PEG-Acid Linkers

Compound Name[M+H]⁺[M+Na]⁺[M-H]⁻
Propargyl-PEG1-acid129.05151.03127.04
This compound 203.08 225.06 201.07
Propargyl-PEG3-acid217.10239.08215.09
Propargyl-PEG4-acid261.12283.10259.11

Note: Values are calculated based on the monoisotopic masses of the most common isotopes.

Experimental Protocols

Detailed experimental protocols for the acquisition of NMR and mass spectrometry data are crucial for obtaining high-quality, reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the Propargyl-PEG-acid compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Transfer the solution to a standard 5 mm NMR tube.

  • For quantitative NMR (qNMR), a known amount of an internal standard with a distinct, non-overlapping signal should be added.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Number of Scans: 8 to 16 scans are usually adequate, depending on the sample concentration.

  • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient. For qNMR, a longer delay (5 times the longest T₁) is necessary for full relaxation.

  • Spectral Width: A spectral width of 12-16 ppm is appropriate.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to obtain singlet peaks for each carbon.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Spectral Width: A spectral width of 200-220 ppm is standard.

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of the Propargyl-PEG-acid compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.

Electrospray Ionization (ESI) Mass Spectrometry:

  • Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal conditions for observing the desired ions (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.

  • Infusion: The sample can be directly infused into the mass spectrometer using a syringe pump.

  • LC-MS: Alternatively, the sample can be introduced via a liquid chromatography system, which can be useful for separating the compound of interest from any impurities. A reversed-phase C18 column is often suitable.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium (B1175870) hydroxide) for negative ion mode, is commonly used.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for NMR and mass spectrometry analysis and a conceptual representation of the utility of this compound in bioconjugation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer nmr Acquire FID on NMR Spectrometer transfer->nmr ft Fourier Transform nmr->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integration & Peak Picking reference->integrate assign Structure Assignment integrate->assign

Caption: General workflow for NMR sample preparation and data analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample in Solvent dilute Dilute to Working Concentration dissolve->dilute ms Infuse or Inject into Mass Spectrometer dilute->ms spectrum Acquire Mass Spectrum ms->spectrum identify Identify Molecular Ion & Fragments spectrum->identify

Caption: General workflow for mass spectrometry sample preparation and analysis.

Bioconjugation_Pathway cluster_biomolecule1 Biomolecule 1 (e.g., Protein) cluster_biomolecule2 Biomolecule 2 (e.g., Drug) linker This compound amine Amine Group (-NH2) linker->amine Amide Bond Formation (via -COOH) azide Azide Group (-N3) linker->azide Click Chemistry (via Propargyl) conjugate Bioconjugate amine->conjugate azide->conjugate

Caption: Conceptual pathway illustrating the dual functionality of this compound in bioconjugation.

A Comparative Guide to Propargyl-PEG2-CH2COOH and its Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's properties directly influence the stability, efficacy, and safety of the final product. This guide provides an objective comparison of Propargyl-PEG2-CH2COOH, a popular "click chemistry" linker, with its alternatives, supported by experimental data and detailed methodologies.

This compound is a heterobifunctional linker featuring a terminal alkyne group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) – collectively known as "click chemistry" – and a carboxylic acid for amide bond formation. This guide will focus on comparing its performance with maleimide-PEG linkers, a common alternative for thiol-specific conjugation.

Executive Summary: Click Chemistry vs. Maleimide (B117702) Conjugation

The primary distinction between using a propargyl-PEG linker and a maleimide-PEG linker lies in the conjugation chemistry and the stability of the resulting bond. Propargyl-PEG linkers, utilized in click chemistry, form a highly stable triazole ring. In contrast, maleimide-PEG linkers react with thiols to form a thioether bond, which has demonstrated instability in plasma due to a retro-Michael reaction, leading to premature payload release.[1][2][3][4]

Experimental evidence suggests that click chemistry is superior to maleimide-thiol conjugation for creating well-defined and stable bioconjugates. Studies have shown that click chemistry allows for controllable stoichiometry and produces defined conjugates, whereas maleimide-thiol conjugation can result in diverse reaction products.[5] Furthermore, the functional binding capacity of molecules conjugated via click chemistry has been shown to be equal to or better than those conjugated using maleimide-thiol methods.

Quantitative Performance Comparison

The following table summarizes the key performance differences between Propargyl-PEG based click chemistry linkers and Maleimide-PEG based linkers. Data is compiled from various studies to illustrate the general performance characteristics.

FeaturePropargyl-PEG-COOH (Click Chemistry)Maleimide-PEG-COOH (Thiol Chemistry)
Bond Type Triazole RingThioether Bond
Cleavage Mechanism Non-cleavable, highly stableSusceptible to retro-Michael reaction, leading to premature payload release in plasma. Can be stabilized by hydrolysis of the succinimide (B58015) ring.[1]
Release Trigger Relies on lysosomal degradation of the antibody in ADCs.Primarily relies on lysosomal degradation, but premature release can occur in plasma.[2]
Stability in Circulation Highly stable.Prone to instability and payload loss, which can lead to off-target toxicity.[1][3]
Specificity & Stoichiometry Highly specific and bioorthogonal, allowing for precise control over stoichiometry.[5][6]Highly selective for thiols at pH 6.5-7.5, but overall stoichiometry can be more difficult to control.
Biocompatibility Copper-catalyzed reactions can have cellular toxicity, though ligands can mitigate this. Strain-promoted reactions are bioorthogonal.The maleimide-thiol linkage can undergo exchange with endogenous thiols like albumin.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating findings. Below are representative protocols for the synthesis of an antibody-drug conjugate (ADC) using both click chemistry and maleimide conjugation.

Protocol 1: ADC Synthesis via Click Chemistry with this compound

Objective: To conjugate a drug-azide to an antibody functionalized with this compound.

Materials:

  • Monoclonal antibody (mAb)

  • Propargyl-PEG2-NHS ester

  • Drug-azide molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amine-free buffer (e.g., HEPES)

Procedure:

  • Antibody Modification: React the mAb with a molar excess of Propargyl-PEG2-NHS ester in PBS at room temperature for 1-2 hours to functionalize lysine (B10760008) residues with alkyne groups.

  • Buffer Exchange: Remove excess NHS ester by buffer exchange into an amine-free buffer.

  • Click Reaction:

    • Prepare a premix of CuSO4 and THPTA in water.

    • Add the drug-azide to the alkyne-modified mAb.

    • Add the CuSO4/THPTA premix, followed by freshly prepared sodium ascorbate to initiate the reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification: Purify the ADC using size-exclusion chromatography (SEC) to remove unreacted drug-azide and other reagents.

  • Characterization: Characterize the ADC by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR), and by SDS-PAGE and mass spectrometry to confirm conjugation.

Protocol 2: ADC Synthesis via Maleimide Conjugation

Objective: To conjugate a drug-maleimide to a reduced antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Drug-maleimide molecule

  • Phosphate-buffered saline (PBS) with EDTA, pH 7.2

  • N-acetylcysteine

Procedure:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb with a controlled molar excess of TCEP in PBS with EDTA for 1-2 hours at 37°C to expose free sulfhydryl groups.

  • Buffer Exchange: Remove excess TCEP by buffer exchange into PBS with EDTA.

  • Conjugation: Add the drug-maleimide (dissolved in a co-solvent like DMSO) to the reduced mAb at a specific molar ratio.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours in the dark.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

  • Purification: Purify the ADC using SEC to remove unreacted drug-maleimide and quenching agent.

  • Characterization: Characterize the ADC by UV-Vis spectroscopy for DAR determination, and by hydrophobic interaction chromatography (HIC) and mass spectrometry to assess the distribution of drug-loaded species.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the chemical reactions and experimental workflows.

G cluster_click Click Chemistry Conjugation Ab_Lys Antibody-Lysine Ab_Alkyne Antibody-Alkyne Ab_Lys->Ab_Alkyne Amide Bond Formation Propargyl_NHS Propargyl-PEG2-NHS ester Propargyl_NHS->Ab_Alkyne ADC_Click Stable ADC (Triazole Linkage) Ab_Alkyne->ADC_Click Drug_Azide Drug-Azide Drug_Azide->ADC_Click CuAAC Cu(I) Catalyst CuAAC->ADC_Click

Caption: Click chemistry conjugation workflow.

G cluster_maleimide Maleimide Conjugation & Instability Ab_SS Antibody (S-S) Ab_SH Reduced Antibody (SH) Ab_SS->Ab_SH Reduction TCEP TCEP (Reducing Agent) TCEP->Ab_SH ADC_Mal ADC (Thioether Linkage) Ab_SH->ADC_Mal Michael Addition Drug_Mal Drug-Maleimide Drug_Mal->ADC_Mal Released_Drug Released Drug ADC_Mal->Released_Drug Retro-Michael Addition (Instability) Plasma_Thiol Plasma Thiol (e.g., Albumin) Plasma_Thiol->Released_Drug

Caption: Maleimide conjugation and instability pathway.

Conclusion

The selection of a linker is a critical step in the development of bioconjugates. While maleimide-based linkers have been widely used, their inherent instability in plasma is a significant drawback, potentially leading to reduced efficacy and increased off-target toxicity. This compound, utilized in click chemistry, offers a more stable and robust alternative, enabling the synthesis of well-defined, homogeneous conjugates with predictable properties. For applications requiring high in-vivo stability, such as ADCs and PROTACs, the advantages of click chemistry make this compound and similar alkyne-PEG linkers a superior choice. The experimental protocols provided offer a foundation for the empirical validation of the optimal linker strategy for a given application.

References

A Comparative Guide to Propargyl-PEG2-CH2COOH for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the successful design of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the different components of the conjugate but also significantly influences its stability, solubility, and overall performance. This guide provides an objective comparison of Propargyl-PEG2-CH2COOH with other commonly used PEG linkers, supported by experimental data and detailed protocols.

This compound is a heterobifunctional linker featuring a propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and a carboxylic acid for stable amide bond formation. The short, two-unit polyethylene (B3416737) glycol (PEG) chain enhances hydrophilicity while providing a defined spacer length.

Comparative Analysis of Linker Performance

The choice of a linker chemistry and its length has profound implications for the key attributes of a bioconjugate. This section compares this compound with two common alternatives: a maleimide-based linker (Maleimide-PEG4-NHS ester) and an azide-functionalized linker with a longer PEG chain (Azide-PEG4-COOH).

Data Presentation: Quantitative Comparison of Linker Properties

The following tables summarize key performance indicators for different linker types. It is important to note that the data presented is a synthesis from multiple studies and direct head-to-head comparisons under identical conditions are limited in the literature.

FeatureThis compoundMaleimide-PEG4-NHS EsterAzide-PEG4-COOH
Conjugation Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) & Amide Bond FormationMaleimide-Thiol & NHS Ester-Amine ChemistryCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) & Amide Bond Formation
Reaction Specificity High: Bioorthogonal reaction between alkyne and azide (B81097).High for maleimide-thiol at pH 6.5-7.5; NHS ester reacts with primary amines.High: Bioorthogonal reaction between azide and alkyne.
Reaction Kinetics Fast (typically 30-60 minutes at room temperature for CuAAC).[1]Very fast for maleimide-thiol (minutes to a few hours); NHS ester reaction is also relatively fast (30-60 minutes).[1]Fast (typically 30-60 minutes at room temperature for CuAAC).[1]
Stability of Linkage Very High: The resulting triazole ring is highly stable and resistant to hydrolysis and enzymatic cleavage.[2][3][4]Moderate: The thioether bond from the maleimide (B117702) reaction can be susceptible to a retro-Michael reaction, leading to deconjugation in vivo.[1]Very High: The resulting triazole ring is highly stable.[2][3][4]
Control over Stoichiometry High: Precise control, often achieving a 1:1 ratio.[1]Difficult to control with NHS esters due to multiple lysine (B10760008) residues; more controlled with engineered thiols.[1]High: Precise control over stoichiometry.

Table 1: Comparison of key performance metrics for different heterobifunctional PEG linkers.

PropertyConjugate with Propargyl-PEG2-LinkerConjugate with Longer PEG Linker (e.g., PEG8, PEG12)
Aqueous Solubility GoodExcellent
Cell Permeability Potentially HigherPotentially Lower (due to increased polar surface area)[5][6]
In Vitro Potency (IC50/DC50) May be higher due to less steric hindrance.May be slightly reduced due to steric hindrance from the longer PEG chain.
Plasma Half-life (t1/2) ShorterLonger (increased hydrodynamic radius reduces renal clearance).[7][8]
Immunogenicity ReducedFurther Reduced[9]

Table 2: Impact of PEG linker length on bioconjugate properties.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. The following sections provide an overview of key experimental workflows.

Protocol 1: Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of a this compound linker to an azide-modified protein.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4) solution (20 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM)

  • Sodium ascorbate (B8700270) solution (100 mM, freshly prepared)

  • Aminoguanidine (B1677879) solution (100 mM)

  • DMSO

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with the this compound linker (typically at a 5-10 fold molar excess).

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO4 solution and the THPTA ligand solution. The final concentration of copper in the reaction is typically 0.10 mM, with a ligand to copper ratio of 5:1.

  • Initiate the Reaction: Add the catalyst premix to the protein-linker mixture. Then, add the aminoguanidine solution (final concentration ~5 mM) followed by the freshly prepared sodium ascorbate solution (final concentration ~5 mM).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and catalyst components.

Protocol 2: Conjugation via Maleimide-Thiol Chemistry

This protocol outlines the conjugation of a Maleimide-PEG4-NHS ester to a protein with a free thiol group.

Materials:

  • Protein with a free thiol group in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5)

  • Maleimide-PEG4-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Maleimide Stock Solution: Dissolve the Maleimide-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Prepare Protein Solution: Ensure the protein solution is at a concentration of 1-10 mg/mL in a suitable buffer.

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution at a 10-20 fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light.

  • Quenching (Optional): Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification: Purify the conjugate using size-exclusion chromatography to remove excess reagents.

Protocol 3: ADC Stability Assay in Human Plasma

This protocol describes a method to assess the stability of an ADC in human plasma using LC-MS.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human plasma

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in human plasma at a defined concentration at 37°C.

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: At each time point, process the plasma sample to isolate the ADC. This may involve immunocapture techniques.

  • LC-MS Analysis: Analyze the isolated ADC using an LC-MS method capable of separating and quantifying the intact ADC and any degradation products.

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability profile.

Protocol 4: Protein Solubility Assay

This protocol outlines a method for determining the relative solubility of a protein or its conjugate using PEG-induced precipitation.

Materials:

  • Protein or protein conjugate solution

  • Polyethylene glycol (PEG) stock solution (e.g., 40% w/v)

  • Appropriate buffer

  • 96-well plate

  • Plate reader (for absorbance measurement)

  • Centrifuge

Procedure:

  • Prepare Samples: In a 96-well plate, create a series of dilutions of the PEG stock solution in buffer.

  • Add Protein: Add a constant amount of the protein or conjugate solution to each well containing the different PEG concentrations.

  • Incubation: Incubate the plate to allow for equilibration and precipitation (e.g., 48 hours at 4°C).

  • Centrifugation: Centrifuge the plate to pellet the precipitated protein.

  • Measure Supernatant Concentration: Carefully transfer the supernatant to a new UV-transparent plate and measure the protein concentration by absorbance at 280 nm.

  • Data Analysis: Plot the soluble protein concentration as a function of the PEG concentration to determine the relative solubility.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in bioconjugation.

G cluster_0 Propargyl-PEG Linker Workflow (CuAAC) Azide-modified\nProtein Azide-modified Protein Stable Triazole\nLinkage Stable Triazole Linkage Azide-modified\nProtein->Stable Triazole\nLinkage Propargyl-PEG-COOH Propargyl-PEG-COOH Propargyl-PEG-COOH->Stable Triazole\nLinkage Cu(I) Catalyst\n(CuSO4 + Ascorbate) Cu(I) Catalyst (CuSO4 + Ascorbate) Cu(I) Catalyst\n(CuSO4 + Ascorbate)->Stable Triazole\nLinkage Conjugated Protein Conjugated Protein Stable Triazole\nLinkage->Conjugated Protein

Caption: Workflow for bioconjugation using a propargyl-PEG linker via CuAAC.

G cluster_1 Maleimide-PEG Linker Workflow Thiol-containing\nProtein Thiol-containing Protein Thioether Bond\nFormation Thioether Bond Formation Thiol-containing\nProtein->Thioether Bond\nFormation Maleimide-PEG-NHS Maleimide-PEG-NHS Maleimide-PEG-NHS->Thioether Bond\nFormation Potentially Unstable\nConjugate Potentially Unstable Conjugate Thioether Bond\nFormation->Potentially Unstable\nConjugate

Caption: Bioconjugation workflow using a maleimide-PEG linker.

G cluster_2 Linker Property vs. Performance Linker_Type Linker Type Stability Stability Linker_Type->Stability (Click > Maleimide) PEG_Length PEG Length Solubility Solubility PEG_Length->Solubility (Longer > Shorter) Pharmacokinetics Pharmacokinetics PEG_Length->Pharmacokinetics (Longer improves) In_Vitro_Potency In Vitro Potency PEG_Length->In_Vitro_Potency (Longer may decrease)

Caption: Relationship between PEG linker properties and bioconjugate performance.

Conclusion

This compound offers a compelling option for researchers seeking to create stable and well-defined bioconjugates. The use of click chemistry for conjugation provides a robust and bioorthogonal method, resulting in a highly stable triazole linkage. While the short PEG chain offers a balance between enhanced hydrophilicity and potentially favorable cell permeability, the choice of linker will always be application-dependent. For applications requiring extended circulation half-life, a longer PEG chain may be more suitable, despite the potential for reduced in vitro potency. In contrast, for applications where stability is paramount, the click chemistry approach afforded by propargyl-functionalized linkers presents a clear advantage over traditional maleimide-based conjugation. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make more informed decisions in the rational design of next-generation bioconjugates.

References

A Head-to-Head Comparison of Propargyl-PEG2-CH2COOH and DBCO Linkers for Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of linker is a critical determinant of experimental success. This guide provides an objective comparison of two widely used classes of linkers for azide-alkyne cycloaddition: terminal alkynes, represented by Propargyl-PEG2-CH2COOH, and cyclooctynes, exemplified by Dibenzocyclooctyne (DBCO) linkers. A crucial distinction lies in their reaction mechanisms: this compound participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while DBCO linkers are employed in the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This fundamental difference dictates their respective advantages, limitations, and ideal applications.

Executive Summary: CuAAC vs. SPAAC

The primary distinction between these two methodologies is the requirement of a copper(I) catalyst for CuAAC, which is not needed for the spontaneous SPAAC reaction. This has significant implications for biocompatibility, with SPAAC being the preferred method for applications involving living cells or in vivo studies due to the inherent cytotoxicity of copper.[1] However, CuAAC reactions are generally faster and utilize smaller, less sterically hindering terminal alkyne linkers.

Quantitative Performance Comparison

The selection of a linker often involves a trade-off between reaction kinetics, biocompatibility, and the physicochemical properties of the linker itself. The following tables summarize key quantitative data to facilitate a direct comparison between the two approaches.

Table 1: Reaction Kinetics

ParameterPropargyl Linker (CuAAC)DBCO Linker (SPAAC)Reference
Reaction Type Copper(I)-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne CycloadditionN/A
Second-Order Rate Constant (k) 10 to 104 M-1s-11 to 2 M-1s-1[2][3]
Typical Reaction Time 1-4 hours4-12 hours[4][5]

Table 2: Biocompatibility and Reaction Conditions

ParameterPropargyl Linker (CuAAC)DBCO Linker (SPAAC)Reference
Catalyst Requirement Copper(I)NoneN/A
Cytotoxicity Potential cytotoxicity due to copper catalystGenerally non-toxic and biocompatible[1]
Suitability for Live Systems Limited, requires chelating ligands to reduce toxicityIdeal for live-cell imaging and in vivo applications[1]
Reaction Temperature Room TemperatureRoom Temperature to 37°C[4][6]
pH Range 4-115-9[4][6]
Solvent System Aqueous buffers, often with organic co-solvents (e.g., DMSO, DMF)Aqueous buffers, organic solvents[4][6]

Chemical Structures and Reaction Mechanisms

The structural differences between terminal alkynes and strained cyclooctynes are fundamental to their distinct reactivities.

Caption: Chemical structures of this compound and a representative DBCO linker.

The reaction mechanisms for CuAAC and SPAAC illustrate the role of the copper catalyst in the former and the strain-promoted nature of the latter.

Reaction Mechanisms: CuAAC vs. SPAAC cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Propargyl_Linker Propargyl-Linker Cu_Catalyst Cu(I) Catalyst Propargyl_Linker->Cu_Catalyst + Azide Azide Azide->Cu_Catalyst + Triazole_CuAAC 1,4-Disubstituted Triazole Cu_Catalyst->Triazole_CuAAC Regiospecific Reaction DBCO_Linker DBCO-Linker Triazole_SPAAC Mixture of Triazole Regioisomers DBCO_Linker->Triazole_SPAAC + Azide Azide2 Azide

Caption: Simplified reaction mechanisms for CuAAC and SPAAC.

Decision-Making Workflow

Choosing between a propargyl-based linker for CuAAC and a DBCO-based linker for SPAAC depends on the specific experimental context. The following flowchart provides a decision-making framework.

Linker Selection Workflow start Start: Define experimental needs live_system Working with live cells or in vivo? start->live_system fast_kinetics Is rapid reaction kinetics critical? live_system->fast_kinetics No use_spaac Use DBCO Linker (SPAAC) live_system->use_spaac Yes steric_hindrance Is minimal steric hindrance important? fast_kinetics->steric_hindrance No use_cuaac Use Propargyl Linker (CuAAC) fast_kinetics->use_cuaac Yes steric_hindrance->use_cuaac Yes consider_ligands Consider CuAAC with biocompatible ligands steric_hindrance->consider_ligands No consider_ligands->use_spaac

Caption: Decision-making flowchart for selecting between CuAAC and SPAAC.

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for protein labeling using both CuAAC and SPAAC.

Protocol 1: Protein Labeling via CuAAC with this compound

This protocol outlines the conjugation of an azide-modified protein with a terminal alkyne linker.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 50 mM EDTA)

  • Purification system (e.g., dialysis, desalting column)

Procedure:

  • Protein Preparation: Prepare the azide-modified protein solution at a concentration of 2-10 mg/mL in PBS.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock solution of THPTA in water.

  • Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

  • Conjugation Reaction:

    • To the protein solution, add the this compound stock solution to achieve a 10-20 fold molar excess over the protein.

    • Add the catalyst premix to a final concentration of 1 mM CuSO₄.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature.

  • Quenching: Stop the reaction by adding the quenching buffer.

  • Purification: Purify the conjugated protein using a desalting column or dialysis to remove excess reagents and the copper catalyst.

Protocol 2: Protein Labeling via SPAAC with a DBCO-NHS Ester

This protocol describes a two-step process: first, the protein is labeled with a DBCO linker via an NHS ester reaction with primary amines (e.g., lysine (B10760008) residues), and then the DBCO-labeled protein is reacted with an azide-containing molecule.

Part A: Labeling Protein with DBCO-NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system

Procedure:

  • Protein Preparation: Prepare the protein solution at 2-10 mg/mL in PBS at pH 7.2-8.0.

  • DBCO-NHS Ester Solution: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution.[4]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[7]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.[7]

  • Purification: Remove unreacted DBCO-NHS ester by dialysis or with a desalting column.

Part B: SPAAC Reaction of DBCO-labeled Protein with an Azide

Materials:

  • DBCO-labeled protein

  • Azide-containing molecule of interest

  • PBS, pH 7.4

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the DBCO-labeled protein with a 2- to 5-fold molar excess of the azide-containing molecule in PBS.[8]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[4][9]

  • Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography) to remove any unreacted azide.

Conclusion

The choice between this compound for CuAAC and DBCO linkers for SPAAC is fundamentally a choice between two distinct but powerful bioconjugation strategies. For applications requiring the highest degree of biocompatibility, such as in vivo imaging or live-cell labeling, the copper-free nature of SPAAC with DBCO linkers is the clear choice.[1] For in vitro applications where reaction speed is paramount and the potential for copper-induced toxicity can be mitigated, the rapid kinetics of CuAAC with terminal alkynes like this compound offer a significant advantage. The inclusion of a PEG spacer in both linker types enhances solubility and can reduce steric hindrance, further expanding their utility in creating complex biomolecular conjugates.[10][11][12] A thorough understanding of the principles and practical considerations outlined in this guide will enable researchers to select the optimal linker and reaction chemistry for their specific research and development needs.

References

The Versatility of Propargyl-PEG2-CH2COOH in Modern Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that dictates the performance, stability, and efficacy of bioconjugates. Propargyl-PEG2-CH2COOH has emerged as a highly versatile heterobifunctional linker, offering a powerful combination of features for creating sophisticated bioconjugates, from antibody-drug conjugates (ADCs) to advanced diagnostic probes. This guide provides an objective comparison of this compound with alternative linkers, supported by experimental data and detailed protocols, to inform strategic decisions in bioconjugation design.

The unique structure of this compound, featuring a terminal alkyne (propargyl group) and a carboxylic acid, separated by a short, hydrophilic di-ethylene glycol (PEG2) spacer, enables a two-step, orthogonal conjugation strategy. The carboxylic acid allows for stable amide bond formation with primary amines on biomolecules like proteins or antibodies. The propargyl group serves as a handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This dual functionality provides precise control over the bioconjugation process, leading to well-defined and stable final products.

Key Advantages of this compound:

  • Orthogonal Reactivity : The carboxyl and propargyl groups react through distinct chemical pathways, allowing for sequential and controlled conjugation without cross-reactivity.

  • Highly Stable Linkage : The 1,2,3-triazole ring formed via CuAAC is exceptionally stable, resistant to hydrolysis and enzymatic degradation, which is a significant advantage over other linkages like thioethers formed from maleimides.[1][2]

  • Hydrophilicity : The PEG2 spacer enhances the water solubility of the linker and the resulting conjugate, which can be crucial for preventing aggregation of hydrophobic payloads and improving the pharmacokinetic profile of therapeutic molecules.[3][4]

  • Defined Structure : As a monodisperse compound, this compound has a precise length, ensuring homogeneity in the final bioconjugate, which is a critical factor for therapeutic applications.

Performance Comparison with Alternative Linkers

The choice of linker chemistry profoundly impacts the key performance metrics of a bioconjugate. Here, we compare the bioconjugation strategy enabled by this compound (Amide + Click Chemistry) with the widely used NHS-ester/Maleimide (B117702) chemistry.

FeatureThis compound (Amide + CuAAC)NHS-Ester / Maleimide LinkersSupporting Data Insights
Target Groups Primary Amines (-NH₂), Azides (-N₃)Primary Amines (-NH₂), Thiols (-SH)This compound offers bioorthogonal chemistry via the alkyne-azide reaction.[2]
Reaction Specificity Very High. The azide-alkyne reaction is bioorthogonal, preventing side reactions with native functional groups.High for maleimide-thiol reaction at pH 6.5-7.5. NHS esters can have side reactions.Click chemistry's bioorthogonality leads to cleaner reactions and more homogeneous products.[2]
Reaction Kinetics CuAAC is very fast, often complete within 30-60 minutes at room temperature.[2]Maleimide-thiol and NHS ester reactions are also fast (minutes to a few hours).[2]Both chemistries offer rapid conjugation, suitable for efficient workflows.
Linkage Stability Very High . The resulting triazole ring is resistant to hydrolysis and enzymatic cleavage.Moderate to Low . The thioether bond from maleimides can undergo retro-Michael addition or exchange with endogenous thiols like albumin, leading to premature drug release.[1][5]Studies have shown significant payload shedding from maleimide-based ADCs in plasma (up to 50-75% in 7-14 days), whereas triazole linkages are substantially more stable.[5][6]
pH Sensitivity CuAAC is generally insensitive to pH and can be performed over a wide range (typically 4-11).[2]NHS ester reaction is optimal at pH 7-9; Maleimide reaction is optimal at pH 6.5-7.5.[2]The wider pH tolerance of click chemistry offers greater flexibility in reaction setup.
Homogeneity High. The combination of amine coupling and site-specific click chemistry can lead to well-defined conjugates with a controlled drug-to-antibody ratio (DAR).Often Low. NHS esters react with multiple lysine (B10760008) residues, leading to heterogeneous mixtures.Site-specific conjugation, often employing click chemistry, is preferred for producing homogeneous ADCs with improved therapeutic indices.[7][]

Experimental Protocols

Successful bioconjugation relies on robust and reproducible protocols. Below are detailed methodologies for a two-step conjugation process using this compound to create an antibody-drug conjugate (ADC).

Step 1: EDC/NHS Activation and Amine Coupling of this compound to an Antibody

This protocol describes the covalent attachment of the linker to primary amine groups (e.g., lysine residues) on an antibody.

Materials:

  • Antibody (Protein #1) in a suitable buffer (e.g., 0.1M MES, 0.5M NaCl, pH 6.0)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting columns

Procedure:

  • Reagent Preparation : Allow EDC, Sulfo-NHS, and this compound to equilibrate to room temperature. Prepare stock solutions in an appropriate anhydrous solvent like DMSO.

  • Antibody Preparation : Prepare the antibody solution at a concentration of 1-10 mg/mL in MES buffer.

  • Activation of Carboxylic Acid : Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the antibody solution containing a desired molar excess of the this compound linker.

  • Reaction : Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[9][10]

  • Purification : Immediately purify the antibody-linker conjugate using a desalting column equilibrated with PBS (pH 7.2) to remove excess activating agents and unreacted linker.[9] The resulting product is an alkyne-functionalized antibody.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the alkyne-functionalized antibody and an azide-containing payload (e.g., a cytotoxic drug).

Materials:

  • Alkyne-functionalized antibody from Step 1

  • Azide-modified payload

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • THPTA ligand stock solution (e.g., 200 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Catalyst Preparation : Shortly before use, prepare the Cu(I)-THPTA catalyst complex by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let it stand for a few minutes.[11]

  • Conjugation Reaction : In a reaction tube, combine the alkyne-functionalized antibody with the azide-modified payload (typically at a 4 to 10-fold molar excess of the payload).[11]

  • Initiation : Add the Cu(I)/THPTA complex to the reaction mixture, followed by the sodium ascorbate solution to initiate the click reaction.[11] The final concentration of copper is typically in the range of 0.1-0.25 mM.[12]

  • Incubation : Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[11]

  • Purification : Purify the final ADC product using size-exclusion chromatography or other appropriate methods to remove the catalyst, excess payload, and other reagents.[11]

Visualizing the Workflow and Mechanism

To clarify the concepts discussed, the following diagrams illustrate the experimental workflow for creating an ADC and the subsequent mechanism of action.

G cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Click Chemistry Conjugation A Antibody (mAb) C EDC / Sulfo-NHS Activation A->C B This compound B->C D Alkyne-Functionalized mAb C->D Amide Bond Formation E Azide-Payload G Final ADC D->G E->G F Cu(I) Catalyst (CuSO4 + Na Ascorbate + THPTA) F->G CuAAC Reaction

Experimental workflow for ADC synthesis.

G cluster_0 Cellular Targeting and Internalization cluster_1 Payload Release and Action ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Formation Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Released Lysosome->Payload 4. Linker/Antibody Degradation Death Cell Death (Apoptosis) Payload->Death 5. Induction of Cytotoxicity

Mechanism of action for a typical ADC.

Conclusion

This compound stands out as a superior choice for bioconjugation strategies that demand precision, stability, and homogeneity. Its orthogonal reactive handles enable a controlled, two-step conjugation process that is difficult to achieve with traditional single-step linkers like those based on NHS-ester and maleimide chemistry. The resulting triazole linkage from click chemistry offers enhanced stability, a critical attribute for in vivo applications such as ADCs, where premature payload release can lead to off-target toxicity and reduced efficacy.[5][6] While the two-step process requires careful optimization, the resulting well-defined, stable, and soluble bioconjugates provide significant advantages for the development of next-generation therapeutics and diagnostics. By understanding the comparative performance and leveraging the detailed protocols provided, researchers can make informed decisions to harness the full potential of this versatile linker.

References

A Comparative Purity Analysis of Synthetic Propargyl-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing bifunctional linkers, the purity of these reagents is paramount to ensure the reproducibility and success of their conjugation strategies. This guide provides a comprehensive comparison of high-purity Propargyl-PEG2-CH2COOH with a lower-purity alternative, supported by representative experimental data and detailed analytical protocols.

This compound is a valuable heterobifunctional linker containing a propargyl group for click chemistry reactions and a carboxylic acid for amide bond formation. Impurities can interfere with these reactions, leading to low yields, difficult purification of the final conjugate, and misleading biological results.

Comparative Analysis of Purity

The purity of this compound is typically assessed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Below is a comparative summary of the expected analytical data for a high-purity product versus a lower-purity alternative.

Table 1: High-Purity this compound - Expected Analytical Data
Analytical MethodParameterSpecificationResult
¹H NMR Purity≥ 98%Conforms
StructureConforms to expected chemical shifts and integrationConforms
RP-HPLC Purity≥ 98%99.2%
LC-MS [M+H]⁺159.0601 ± 0.0050159.0603
[M+Na]⁺181.0420 ± 0.0050181.0422
Table 2: Lower-Purity this compound - Illustrative Analytical Data
Analytical MethodParameterSpecificationResult
¹H NMR PurityReport92%
StructureConforms, with notable impurity peaksUnidentified peaks at 3.3 ppm and 4.5 ppm
RP-HPLC PurityReport91.5%
Impurity ProfileReportImpurity 1 (RT 4.2 min): 3.5%; Impurity 2 (RT 5.8 min): 5.0%
LC-MS [M+H]⁺Report159.0605
Impurity [M+H]⁺Report117.0549, 175.0556

Potential Impurities

Impurities in synthetic this compound can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • Propargyl Alcohol: An unreacted starting material.

  • Diethylene Glycol: A hydrolysis byproduct.

  • Propargyl-PEG2-OH: Incomplete oxidation of the terminal alcohol to the carboxylic acid.

  • Higher PEG oligomers: Contamination in the PEG starting material.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the purity of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃).

  • Instrument: 400 MHz NMR Spectrometer.

  • Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • Data Analysis:

    • Reference the solvent peak (CDCl₃) to 7.26 ppm.

    • Integrate the characteristic peaks of the product and any visible impurities.

    • Calculate purity based on the relative integration of the product versus impurity signals.

Expected ¹H NMR Chemical Shifts (400 MHz, CDCl₃):

  • δ 4.20 (d, 2H, C≡C-CH ₂)

  • δ 4.15 (s, 2H, O-CH ₂-COOH)

  • δ 3.75-3.65 (m, 8H, PEG backbone -OCH ₂CH ₂O-)

  • δ 2.45 (t, 1H, C≡C-H )

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of this compound by separating it from non-polar and polar impurities.

Methodology:

  • System: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-20 min: 95-5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak area of the main component and all impurity peaks. Calculate the area percentage of the main peak to determine purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of this compound and identify the mass of any impurities.

Methodology:

  • System: LC-MS system with an Electrospray Ionization (ESI) source.

  • LC Method: Use the same column and gradient as the RP-HPLC method.

  • MS Parameters:

    • Ionization Mode: Positive (ESI+)

    • Mass Range: 50-500 m/z

    • Capillary Voltage: 3.5 kV

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak and any impurity peaks. Compare the observed m/z values with the theoretical exact masses for the protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

Visualizing the Purity Analysis Workflow

The following diagram illustrates the workflow for the comprehensive purity analysis of this compound.

G Purity Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Purity Assessment Sample This compound Sample NMR ¹H NMR Spectroscopy Sample->NMR Aliquots HPLC RP-HPLC Sample->HPLC Aliquots LCMS LC-MS Sample->LCMS Aliquots NMR_Data Structural Confirmation & Purity Assessment NMR->NMR_Data HPLC_Data Purity Determination & Impurity Profiling HPLC->HPLC_Data LCMS_Data Molecular Weight Confirmation & Impurity Identification LCMS->LCMS_Data Result Purity Specification (e.g., >98%) NMR_Data->Result HPLC_Data->Result LCMS_Data->Result

Caption: Workflow for the purity analysis of this compound.

Comparison with Alternative Linkers

A variety of bifunctional PEG linkers with propargyl and carboxylic acid functionalities are commercially available, differing primarily in the length of the PEG chain. The choice of linker can impact the solubility, flexibility, and overall length of the final conjugate.

Table 3: Comparison of Commercially Available Propargyl-PEG-Acid Linkers
Product NameStructureMolecular WeightStated Purity
Propargyl-PEG1-CH2COOHPropargyl-O-(CH₂)₂-O-CH₂COOH116.11≥ 95%
This compound Propargyl-O-(CH₂CH₂O)₂-CH₂COOH 158.15 ≥ 98%
Propargyl-PEG3-CH2COOHPropargyl-O-(CH₂CH₂O)₃-CH₂COOH202.21≥ 95%
Propargyl-PEG4-CH2COOHPropargyl-O-(CH₂CH₂O)₄-CH₂COOH246.26≥ 95%

Conclusion

The purity of this compound is a critical factor for its successful application in bioconjugation and drug development. A multi-technique approach involving NMR, HPLC, and MS is essential for a comprehensive purity assessment. When selecting a supplier, researchers should carefully consider the provided analytical data and purity specifications to ensure the quality and consistency of their results. For applications requiring different spacer lengths, a range of Propargyl-PEG-Acid linkers are available.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in a typical bioconjugation application of this compound, such as in the formation of an antibody-drug conjugate (ADC).

G Logical Flow of this compound in ADC Synthesis cluster_reactants Starting Materials cluster_reactions Conjugation Steps cluster_products Products Antibody Antibody (with Lysine residues) Amide_Bond Amide Bond Formation (EDC/NHS Chemistry) Antibody->Amide_Bond Linker This compound Linker->Amide_Bond Drug Azide-Modified Drug Click_Chemistry Click Chemistry (CuAAC) Drug->Click_Chemistry Intermediate Antibody-Linker Conjugate Amide_Bond->Intermediate Step 1 Final_ADC Antibody-Drug Conjugate (ADC) Click_Chemistry->Final_ADC Step 2 Intermediate->Click_Chemistry

Caption: Logical flow of this compound in ADC synthesis.

A Comparative Guide to the Characterization of Proteins Modified with Propargyl-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization of proteins modified with Propargyl-PEG2-CH2COOH against alternative protein modification strategies. This compound is a bifunctional linker containing a propargyl group for "click chemistry" and a carboxylic acid for traditional amide bond formation. This dual functionality makes it a versatile tool in bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other protein-drug conjugates.[1]

This guide will delve into the quantitative data, experimental protocols, and underlying biochemical principles to aid researchers in selecting the most appropriate protein modification and characterization strategy for their needs.

Performance Comparison: this compound vs. Alternative PEGylation Reagents

The choice of a protein modification reagent significantly impacts the resulting conjugate's homogeneity, stability, and function. Here, we compare the key characteristics of protein modification using this compound (via click chemistry) with the widely used NHS-ester activated PEGs.

FeatureThis compound (via Click Chemistry)NHS-Ester Activated PEG
Reaction Chemistry Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)[2][3]Nucleophilic acyl substitution
Target Residues Site-specifically incorporated non-canonical amino acids (e.g., azidohomoalanine) or enzymatically modified residues[4]Primarily primary amines (Lysine residues and N-terminus)[5]
Reaction Specificity High: Bioorthogonal reaction minimizes off-target modifications[2]Moderate: Can react with multiple lysine (B10760008) residues, potentially leading to a heterogeneous mixture of conjugates[2]
Reaction Efficiency Very high, often near-quantitative under optimized conditions[2]High, but can be influenced by pH and hydrolysis of the NHS ester[6]
Control over Stoichiometry Excellent: Enables precise 1:1 conjugation for homogenous products[2]Difficult to control precisely, often resulting in a distribution of PEGylated species
Linkage Stability Highly stable triazole linkage[2]Stable amide bond
Biocompatibility SPAAC is highly biocompatible. CuAAC requires copper, which can be cytotoxic, but catalysts with ligands can mitigate this[2]Generally good for in vitro applications. The resulting amide bond is stable in vivo.
pH Sensitivity Generally insensitive to pH and can be performed over a wide pH range (typically 4-11)[2]Optimal at pH 7-9; hydrolysis of the NHS ester increases at higher pH[5]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the successful modification and characterization of proteins.

Protocol 1: Protein Modification with this compound via Click Chemistry

This protocol outlines the labeling of a protein containing an azide (B81097) group with this compound.

Materials:

  • Azide-modified protein (e.g., containing azidohomoalanine)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amicon Ultra centrifugal filters for buffer exchange and concentration

Procedure:

  • Protein Preparation: Dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 250 mM stock solution of THPTA in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (freshly made).

  • Click Reaction:

    • In a microcentrifuge tube, combine the protein solution with a 10- to 50-fold molar excess of this compound.

    • Prepare the copper-catalyst premix by combining CuSO4 and THPTA in a 1:5 molar ratio.

    • Add the copper-catalyst premix to the protein-PEG mixture to a final copper concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-2 hours with gentle shaking.

  • Purification:

    • Remove unreacted reagents and byproducts by buffer exchange using an Amicon Ultra centrifugal filter with an appropriate molecular weight cutoff. Wash the sample three times with PBS.

    • Concentrate the final PEGylated protein to the desired concentration.

  • Characterization: Proceed with characterization techniques such as SDS-PAGE, mass spectrometry, and biophysical analysis.

Protocol 2: Characterization of Modified Protein by LC-MS/MS

This protocol describes the analysis of the PEGylated protein to confirm modification and identify the site of conjugation.

Materials:

  • PEGylated protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • C18 desalting column

  • LC-MS/MS instrument

Procedure:

  • Reduction and Alkylation:

    • To the purified PEGylated protein, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Digestion:

    • Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate at 37°C overnight.

  • Sample Cleanup:

    • Acidify the digest with TFA to a final concentration of 0.1%.

    • Desalt the peptides using a C18 column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% FA.

    • Inject the sample into the LC-MS/MS system.

    • Separate the peptides using a suitable gradient of ACN in 0.1% FA.

    • Acquire mass spectra in a data-dependent acquisition mode.

  • Data Analysis:

    • Search the acquired MS/MS data against a protein database using a search engine (e.g., Mascot, Sequest).

    • Specify the mass of the this compound modification as a variable modification on the azide-containing amino acid.

    • Analyze the data to confirm the presence of the modification and identify the specific site of PEGylation.[5][6]

Visualizing Workflows and Pathways

Experimental Workflow for Protein Modification and Analysis

The following diagram illustrates the general workflow for modifying a protein with this compound and subsequent characterization.

G cluster_modification Protein Modification cluster_characterization Characterization Azide-modified Protein Azide-modified Protein Click Reaction (CuAAC) Click Reaction (CuAAC) Azide-modified Protein->Click Reaction (CuAAC) This compound This compound This compound->Click Reaction (CuAAC) Purification Purification Click Reaction (CuAAC)->Purification PEGylated Protein PEGylated Protein Purification->PEGylated Protein SDS-PAGE SDS-PAGE PEGylated Protein->SDS-PAGE Mass Spectrometry (LC-MS/MS) Mass Spectrometry (LC-MS/MS) PEGylated Protein->Mass Spectrometry (LC-MS/MS) Biophysical Analysis Biophysical Analysis PEGylated Protein->Biophysical Analysis

Caption: Workflow for protein modification and characterization.

PROTAC-Mediated Protein Degradation Signaling Pathway

This compound is a common linker in PROTACs. The following diagram illustrates the general mechanism of PROTAC-induced protein degradation.[7][8][9][10][11]

G PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein (POI) Target Protein (POI) Target Protein (POI)->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Recycled PROTAC Recycled PROTAC Ternary Complex->Recycled PROTAC Ubiquitinated POI Ubiquitinated POI Ubiquitination->Ubiquitinated POI Proteasome Proteasome Ubiquitinated POI->Proteasome Degradation Degradation Proteasome->Degradation

References

Assessing the Biocompatibility of Propargyl-PEG2-CH2COOH Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical design parameter in the development of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the different components of the conjugate but also significantly influences its overall biocompatibility, solubility, and pharmacokinetic profile. Propargyl-PEG2-CH2COOH is a short-chain, heterobifunctional polyethylene (B3416737) glycol (PEG) linker that is frequently employed in "click chemistry" applications. This guide provides a comparative assessment of the biocompatibility of conjugates functionalized with this compound and other alternative linkers, supported by experimental data and detailed protocols.

Comparison of Linker Performance in Biocompatibility Assays

The biocompatibility of a linker is not an intrinsic property but is rather evaluated in the context of the final conjugate. Key in vitro assays to assess biocompatibility include cytotoxicity and hemolysis assays. In vivo studies are subsequently performed to understand the systemic toxicity.

Parameter This compound (Short-Chain PEG Linker) Longer-Chain PEG Linkers (e.g., PEG4, PEG12, 4-10 kDa) Alkyl Chain Linkers (Non-PEG) Key Findings & References
In Vitro Cytotoxicity (IC50) Likely to have minimal impact on the intrinsic potency of the payload due to its short length.May exhibit a length-dependent decrease in potency.The hydrophobicity of the linker may influence cell permeability and overall cytotoxicity.Longer PEG chains can sterically hinder the interaction of the conjugate with its target, potentially reducing cytotoxicity. For example, a 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction in an ADC model.[1]
Hemolytic Activity (% Hemolysis) Expected to have low hemolytic activity.Generally demonstrate very low to no hemolytic activity. PEGylation is known to reduce hemolysis.[2][3]Can vary depending on the overall hydrophobicity of the conjugate.PEGylated nanoparticles have been shown to have minimal hemolytic activity, often below 2-5%, which is considered safe for intravenous administration.[4]
In Vivo Toxicity The short PEG chain is unlikely to cause PEG-related toxicity. The final conjugate's toxicity will be dominated by the payload.Generally well-tolerated. High molecular weight PEGs at high doses can lead to cellular vacuolation, though this is often not associated with organ dysfunction and is reversible.[5][6]The toxicity profile is highly dependent on the specific alkyl chain and the overall properties of the conjugate.Studies on short-chain PEG-functionalized nanoparticles have shown no toxicity or immune response in vivo.[7] Long-term studies on PEGylated products have established their safety.[8]
Solubility & Aggregation The short PEG chain provides some hydrophilicity, which can help mitigate aggregation of hydrophobic payloads.[9]Significantly improves the hydrophilicity and reduces the aggregation propensity of the conjugate.[9][10]Hydrophobic linkers can increase the risk of aggregation, especially with hydrophobic payloads.PEG linkers are widely used to enhance the solubility and stability of ADCs and PROTACs.[9][11]
"Click Chemistry" Considerations The propargyl group is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC). The copper catalyst can be a source of cytotoxicity.[12][13][14]N/AN/ACopper-free click chemistry methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC), are less cytotoxic alternatives.[12][13]

Experimental Protocols

Detailed methodologies for key biocompatibility assays are crucial for the accurate assessment and comparison of different linker technologies.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a bioconjugate that inhibits cell viability by 50% (IC50).

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Bioconjugates with different linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the bioconjugates and incubate for a period of 72-96 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the conjugate concentration and fitting the data to a sigmoidal dose-response curve.

Hemolysis Assay

Objective: To evaluate the potential of a bioconjugate to damage red blood cells.

Materials:

  • Fresh whole blood (e.g., human, rat) with an anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bioconjugates with different linkers

  • Triton X-100 (1% v/v in PBS) as a positive control

  • PBS as a negative control

  • 96-well plates

  • Centrifuge

  • Plate reader

Procedure:

  • Red Blood Cell (RBC) Preparation: Centrifuge the whole blood to pellet the RBCs. Wash the RBC pellet several times with PBS and resuspend to a final concentration of 2% (v/v) in PBS.

  • Incubation: Add the bioconjugates at various concentrations to the RBC suspension in a 96-well plate. Also include the positive and negative controls. Incubate the plate at 37°C for 1-4 hours with gentle agitation.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Signaling Pathways and Experimental Workflows

Visualizing experimental workflows can aid in the understanding and execution of biocompatibility assessments.

Biocompatibility_Workflow General Workflow for Biocompatibility Assessment cluster_0 In Vitro Assays cluster_1 In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Hemolysis Hemolysis Assay Hemolysis->Data_Analysis Genotoxicity Genotoxicity Assays (Optional) Genotoxicity->Data_Analysis Acute_Toxicity Acute Systemic Toxicity Subchronic_Toxicity Sub-chronic Toxicity Acute_Toxicity->Subchronic_Toxicity Histopathology Histopathology Subchronic_Toxicity->Histopathology Conclusion Biocompatibility Assessment Conclusion Histopathology->Conclusion Conjugate_Synthesis Bioconjugate Synthesis (this compound vs. Alternatives) Characterization Physicochemical Characterization Conjugate_Synthesis->Characterization Characterization->Cytotoxicity Characterization->Hemolysis Characterization->Genotoxicity Data_Analysis->Acute_Toxicity If in vitro results are favorable Data_Analysis->Conclusion

Caption: A generalized workflow for assessing the biocompatibility of bioconjugates.

Conclusion

The biocompatibility of this compound conjugates is expected to be favorable, primarily influenced by the nature of the conjugated payload rather than the linker itself. Its short, hydrophilic nature is advantageous for maintaining the potency of the active molecule while providing some benefits in terms of solubility.

When comparing with alternatives, a key consideration is the trade-off between the steric hindrance and reduced potency sometimes observed with longer PEG chains, and the superior solubility and pharmacokinetic benefits they confer. For applications where maintaining maximum in vitro potency is critical, a short linker like this compound may be advantageous. However, for conjugates with poor solubility or a tendency to aggregate, a longer PEG linker might be a more suitable choice.

Furthermore, the use of the propargyl group for copper-catalyzed click chemistry necessitates careful consideration of potential copper-induced cytotoxicity. The use of copper-free click chemistry alternatives should be considered to mitigate this risk. Ultimately, the optimal linker choice is application-dependent and requires empirical validation through the systematic biocompatibility testing outlined in this guide.

References

Propargyl-PEG2-CH2COOH: A Comparative Guide for Bioconjugation in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG2-CH2COOH is a heterobifunctional linker that has emerged as a valuable tool in the development of targeted therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure, featuring a propargyl group for "click" chemistry and a carboxylic acid for amide bond formation, combined with a short, hydrophilic di-ethylene glycol (PEG2) spacer, offers a unique set of properties that influence the efficacy, stability, and pharmacokinetics of the resulting bioconjugates.

This guide provides an objective comparison of this compound with other linker alternatives, supported by experimental data, to inform the rational design of next-generation targeted therapies.

Performance Comparison in PROTACs

The linker in a PROTAC molecule is a critical determinant of its success, directly impacting the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately governs the efficiency of target protein degradation. The length and composition of the linker are key variables in this optimization process.

While direct head-to-head studies exclusively featuring this compound are limited in publicly available literature, extensive research comparing short-chain PEG linkers with longer PEG chains and alkyl linkers provides valuable insights into its expected performance. The data presented below is a synthesized comparison based on studies of PROTACs with varying linker lengths.

Table 1: Impact of Linker Type and Length on PROTAC Efficacy

Linker Type/LengthTarget ProteinDC50 (nM)Dmax (%)Key Observations
Short PEG (inferred for PEG2) BRD4~55-100~80-90Potentially less potent than slightly longer PEG linkers. May be optimal for targets where closer proximity of the target protein and E3 ligase is required.
PEG3BRD45585Demonstrates good degradation, though less potent than PEG4 and PEG5 in this series.[1]
PEG4BRD42095Shows improved potency and maximal degradation compared to PEG3.[1]
PEG5BRD415>98Offers the highest potency in this BRD4-targeting series, suggesting an optimal linker length for this specific target and E3 ligase pair.[1]
PEG6BRD43092A slight decrease in potency compared to PEG5, indicating that linker length can be overextended.[1]
Short Alkyl Chain (<12 atoms)TBK1No degradation-Demonstrates that a minimum linker length is often required to initiate ternary complex formation.[1]
Longer Alkyl Chain (21 atoms)TBK1396Highlights that for some targets, a longer, more flexible linker is necessary for potent degradation.[1]

Note: Data is compiled from multiple sources and should be interpreted as illustrative of general trends. Optimal linker length is highly dependent on the specific target protein and E3 ligase pair.

Key Insights for this compound in PROTACs:

  • Potency: As a short-chain PEG linker, this compound is expected to induce effective protein degradation, although it may be less potent than slightly longer PEG linkers (e.g., PEG4 or PEG5) for some targets.[1] The optimal linker length is a delicate balance; too short can lead to steric hindrance, while too long can result in reduced stability of the ternary complex.[2]

  • Solubility and Permeability: The PEG2 spacer imparts hydrophilicity, which can improve the aqueous solubility of the PROTAC molecule.[] However, compared to longer PEG chains, the shorter PEG2 linker may have a lesser impact on improving cell permeability.

  • Synthetic Accessibility: The propargyl and carboxylic acid functional groups allow for a modular and efficient synthesis of PROTAC libraries using click chemistry and standard amide coupling reactions.[4]

Performance Comparison in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects the monoclonal antibody to a cytotoxic payload. Its properties are critical for the stability of the conjugate in circulation and the efficient release of the payload at the tumor site. The hydrophilicity and length of the linker can significantly impact the drug-to-antibody ratio (DAR), pharmacokinetics, and overall therapeutic index.

Table 2: Impact of PEG Linker Length on ADC Performance

ParameterShort PEG (e.g., PEG2-PEG4)Intermediate PEG (e.g., PEG8-PEG12)Long PEG (e.g., PEG24, 4kDa)Key Observations
DAR Efficiency May support lower to moderate DARs.Can enable higher DARs by mitigating aggregation of hydrophobic payloads.Can support high DARs.The hydrophilicity of PEG linkers helps to overcome the aggregation issues associated with hydrophobic drugs, allowing for a higher number of drug molecules to be conjugated to each antibody.[5]
In Vitro Cytotoxicity Generally maintains high potency.[6]May show a slight decrease in potency compared to shorter linkers.[6]Can exhibit a more significant reduction in cytotoxicity.[6]Longer PEG chains can sometimes sterically hinder the interaction of the ADC with its target cell or impede the release of the payload, leading to lower in vitro potency.[6]
Pharmacokinetics Faster clearance, shorter half-life.[5]Slower clearance, longer half-life.[5]Significantly prolonged half-life.[5]Increasing the PEG linker length generally leads to a longer plasma half-life and slower clearance rates due to an increased hydrodynamic radius.[5]
In Vivo Efficacy May lead to reduced in vivo efficacy due to rapid clearance.Often shows a significant improvement in in vivo efficacy.Can lead to the highest in vivo efficacy, but this is payload and target-dependent.The improved pharmacokinetic profile of ADCs with longer PEG linkers often translates to better in vivo antitumor activity.[5]

Note: This table presents representative data from various studies to illustrate general trends.

Key Insights for this compound in ADCs:

  • Hydrophilicity: The PEG2 spacer provides a degree of hydrophilicity, which can help to improve the solubility and reduce the aggregation of ADCs, particularly those with hydrophobic payloads.[5]

  • Pharmacokinetics: As a short linker, it is expected to result in a relatively shorter circulation half-life compared to ADCs with longer PEG chains.[5] This may be advantageous for payloads that do not require prolonged exposure.

  • Potency: The short length of the PEG2 linker is less likely to cause steric hindrance, which may help in maintaining high in vitro potency.[6]

  • Versatility: The bifunctional nature of this compound allows for flexible conjugation strategies. The carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues) on the antibody, followed by the "clicking" of an azide-modified payload to the propargyl group.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates utilizing this compound.

Protocol 1: General Synthesis of a PROTAC

This protocol outlines a two-step synthesis involving an initial amide coupling followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Step 1: Amide Coupling of this compound to a Ligand

  • Materials:

    • Ligand 1 (containing a primary or secondary amine)

    • This compound

    • Coupling reagents (e.g., HATU, HOBt)

    • Amine base (e.g., DIPEA)

    • Anhydrous solvent (e.g., DMF)

  • Procedure:

    • Dissolve Ligand 1 (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add the coupling reagents (e.g., HATU (1.2 eq)) and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography to obtain the alkyne-functionalized intermediate.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • Alkyne-functionalized intermediate from Step 1

    • Azide-modified Ligand 2

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Sodium ascorbate (B8700270)

    • Solvent mixture (e.g., DMSO/water or t-BuOH/water)

  • Procedure:

    • Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-modified Ligand 2 (1.1 eq) in a suitable solvent mixture.

    • In a separate vial, prepare a fresh solution of CuSO₄ (0.1 eq) and sodium ascorbate (0.5 eq) in water.

    • Add the copper/ascorbate solution to the reaction mixture.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.

    • Once the reaction is complete, dilute the mixture with water and extract the product.

    • Purify the final PROTAC compound by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This assay is used to quantify the reduction in the target protein levels following treatment with a PROTAC.[1]

  • Cell Culture and Treatment:

    • Plate the relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight.[1]

    • Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[1]

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and denature by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the blotting process for a loading control protein (e.g., GAPDH or β-actin).

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC PROTAC (this compound linker) POI->PROTAC binds Ternary POI-PROTAC-E3 Complex E3 E3 Ubiquitin Ligase E3->PROTAC binds Ub Ubiquitin Ternary->Ub recruits Ub_POI Ubiquitinated POI Ub->Ub_POI polyubiquitination Proteasome Proteasome Ub_POI->Proteasome targeted for degradation Degradation Degraded Peptides Proteasome->Degradation results in

Caption: Mechanism of PROTAC-mediated protein degradation.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Workflow Antibody Monoclonal Antibody (with Lysine residues) ConjugatedAb Antibody-Linker Intermediate Antibody->ConjugatedAb Amide Bond Formation (Lysine conjugation) Linker This compound ActivatedLinker Activated Linker (e.g., NHS ester) Linker->ActivatedLinker Activation (e.g., EDC/NHS) Payload Azide-Modified Cytotoxic Payload FinalADC Final Antibody-Drug Conjugate (ADC) ConjugatedAb->FinalADC CuAAC Click Chemistry

Caption: General workflow for ADC synthesis.

References

A Researcher's Guide to Alternatives for Propargyl-PEG2-CH2COOH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in creating sophisticated bioconjugates, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of the final product. Propargyl-PEG2-CH2COOH is a widely utilized heterobifunctional linker, valued for its role in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data and detailed protocols to inform the rational design of next-generation antibody-drug conjugates (ADCs), PROTACs, and other advanced biologics.

This compound features a terminal alkyne (propargyl group) for CuAAC reactions and a carboxylic acid for stable amide bond formation with primary amines, such as those on lysine (B10760008) residues of proteins.[2][3] Its short, discrete PEG2 linker enhances water solubility without adding significant steric bulk.[4][5][6] However, specific applications may demand alternative characteristics, such as different reactivity, reaction conditions, or linker lengths.

Key Alternatives and Their Applications

The primary alternatives to this compound can be categorized based on their reactive groups and the length of their polyethylene (B3416737) glycol (PEG) spacer.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Linkers: These linkers, most commonly featuring a dibenzocyclooctyne (DBCO) group, circumvent the need for a copper catalyst.[7] The inherent ring strain in the DBCO moiety allows it to react spontaneously with azides.[8] This is a significant advantage in biological systems where copper can be cytotoxic.[7][9]

    • Example: DBCO-PEGn-acid

  • Azide-Functionalized Linkers: In this alternative, the functionality is reversed. The linker contains the azide (B81097) group, which then reacts with an alkyne-modified biomolecule.[10][11] This provides flexibility in the design of the conjugation strategy.

    • Example: Azido-PEGn-acid

  • Linkers with Varying PEG Lengths: The length of the PEG chain is a critical parameter that can be tuned to optimize the properties of the bioconjugate.[4][5][6]

    • Examples: Propargyl-PEGn-acid, DBCO-PEGn-acid, Azido-PEGn-acid (where n can range from 1 to 24 or more)

Comparative Performance Data

The selection of a linker should be guided by empirical data. The following tables summarize the performance of different linkers in key applications.

Table 1: Comparison of Click Chemistry Reaction Types
ParameterPropargyl-PEG-Acid (CuAAC)DBCO-PEG-Acid (SPAAC)Key Findings & References
Reaction Conditions Requires Cu(I) catalyst (e.g., CuSO4/sodium ascorbate)Copper-freeSPAAC is more biocompatible and suitable for in vivo applications due to the absence of a cytotoxic copper catalyst.[7][9]
Reaction Kinetics Generally faster reaction rates.Can be slower than CuAAC, but newer strained alkynes show improved kinetics.[7][12]While CuAAC is often faster, the development of highly strained cyclooctynes has made SPAAC kinetics competitive for many applications.[12]
Selectivity HighHighBoth chemistries are bioorthogonal, reacting selectively with their counterparts even in complex biological milieu.[1][10]
Stability of Linkage Forms a stable 1,4-disubstituted triazole.Forms a stable triazole.The resulting triazole linkage from both reactions is highly stable.[8][10]
Table 2: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
Linker LengthPharmacokinetics (PK)In Vitro Cytotoxicity (IC50)In Vivo EfficacyKey Findings & References
Short (PEG2-PEG4) Faster clearance, shorter half-life.Generally higher potency (lower IC50).May be reduced due to rapid clearance.Shorter linkers can lead to better ADC stability by shielding the payload within the antibody structure.[2][4]
Intermediate (PEG8-PEG12) Slower clearance, longer half-life. Often a good balance.May show a moderate decrease in potency compared to shorter linkers.Often shows significant improvement over short linkers.Intermediate lengths often represent a good compromise between improved PK and retained potency.[4]
Long (>PEG24, >4 kDa) Significantly prolonged half-life.Can have a substantial negative impact on potency (e.g., 4.5 to 22-fold reduction).[6][13]Can lead to the highest efficacy, especially for miniaturized ADCs, by maximizing drug exposure.[4][13]Longer PEG chains can sterically hinder the ADC's interaction with its target or impede payload release.[6]
Table 3: Effect of PEG Linker Length on PROTAC Performance
LinkerTarget ProteinDC50 (nM)Dmax (%)Key Findings & References
PEG3 BRD45585A PEG5 linker provided the optimal balance of degradation potency, cell permeability, and bioavailability for this specific BRD4 PROTAC.[14]
PEG4 BRD42095The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[5][14]
PEG5 BRD415>98A linker that is too short can cause steric hindrance, while one that is too long may lead to inefficient ubiquitination.[5]
PEG6 BRD43092

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.

Experimental Protocols

Detailed and reproducible protocols are crucial for the successful synthesis and evaluation of bioconjugates.

Protocol 1: Two-Step Antibody Conjugation using DBCO-PEG-Acid

This protocol describes the conjugation of a drug or other molecule to an antibody using a heterobifunctional DBCO-PEG-acid linker.

Step 1: Activation of the Carboxylic Acid

  • Reagents and Buffers:

    • DBCO-PEGn-acid

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS)

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Amine-containing molecule (e.g., drug-amine)

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Procedure:

    • Dissolve DBCO-PEGn-acid in an organic solvent like DMSO to a stock concentration of 10 mM.

    • In a microcentrifuge tube, add a 1.5-fold molar excess of EDC and a 3-fold molar excess of NHS to the DBCO-PEGn-acid in Activation Buffer.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.

    • Add the amine-containing molecule to the activated linker solution at a 1:1 molar ratio.

    • Allow the reaction to proceed for 2 hours at room temperature.

    • The resulting DBCO-PEGn-payload can be purified by reverse-phase HPLC.

Step 2: SPAAC Reaction with an Azide-Modified Antibody

  • Reagents and Buffers:

    • Azide-modified antibody (prepared using a reagent like Azido-PEGn-NHS ester)

    • DBCO-PEGn-payload (from Step 1)

    • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Dissolve the purified DBCO-PEGn-payload in PBS.

    • Add the DBCO-PEGn-payload to the azide-modified antibody at a 5 to 10-fold molar excess.

    • Incubate the reaction overnight at 4°C with gentle shaking.

    • Remove the excess, unreacted DBCO-PEGn-payload using a desalting column (e.g., Zeba Spin Desalting Columns) or size-exclusion chromatography.

    • Characterize the final ADC by SDS-PAGE and determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: One-Step Antibody Conjugation using Propargyl-PEG-NHS Ester

This protocol is for a pre-activated linker, simplifying the workflow. An NHS ester of Propargyl-PEG-acid would be used.

  • Reagents and Buffers:

    • Antibody at 1-10 mg/mL

    • Propargyl-PEGn-NHS ester

    • Reaction Buffer: PBS, pH 7.4-8.0 (carbonate/bicarbonate buffer at pH 8.5 can also be used to increase reactivity)[11][]

    • Anhydrous DMSO

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Procedure:

    • Prepare a 10 mM stock solution of Propargyl-PEGn-NHS ester in anhydrous DMSO immediately before use.[16]

    • Add a 10 to 20-fold molar excess of the NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10%.[16]

    • Incubate the reaction for 1-2 hours at room temperature or 2 hours on ice.[11]

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[11]

    • Purify the propargyl-modified antibody using a desalting column to remove excess linker and quenching buffer.

    • The alkyne-modified antibody is now ready for a CuAAC reaction with an azide-containing payload.

Visualizing the Alternatives and Workflows

Diagrams created using Graphviz can help illustrate the chemical structures and experimental processes.

G cluster_0 Click Chemistry Alternatives Propargyl Propargyl-PEG-COOH (CuAAC) DBCO DBCO-PEG-COOH (SPAAC) Propargyl->DBCO Advantage: No Cu(I) catalyst (biocompatible) Azido Azido-PEG-COOH (CuAAC/SPAAC) Propargyl->Azido Reverses functionality

Comparison of Click Chemistry Linker Types.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Click Reaction cluster_2 Step 3: Purification & Analysis Ab Antibody Mod_Ab Modified Antibody Ab->Mod_Ab Conjugation to Lysine residues Linker Linker (e.g., Propargyl-PEG-NHS) Linker->Mod_Ab Payload Azide-Payload ADC Antibody-Drug Conjugate Payload->ADC Mod_Ab_ref->ADC CuAAC Reaction Purification Purification (SEC / Desalting) Analysis Analysis (SDS-PAGE, MS, UV-Vis) Purification->Analysis ADC_ref->Purification

General workflow for ADC synthesis.

Conclusion

The selection of a linker is a critical optimization step in the development of bioconjugates. While this compound is a robust and effective linker for many applications, alternatives offer distinct advantages.

  • DBCO-based linkers are superior for applications in living systems where copper toxicity is a concern.

  • Azido-based linkers provide strategic flexibility, allowing the "click" handle to be placed on either the linker or the payload.

  • Varying the PEG length is a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of the final conjugate. Longer linkers generally enhance in vivo stability and circulation time, but often at the cost of reduced in vitro potency.

Ultimately, the optimal choice depends on the specific requirements of the application, and a thorough evaluation of different linker types and lengths, guided by the data and protocols presented here, will enable researchers to design and synthesize more effective and safer biologics.

References

A Researcher's Guide to Evaluating Crosslinker Efficiency in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic success of an antibody-drug conjugate (ADC) is critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. This component dictates the stability of the ADC in circulation, the mechanism of drug release, and ultimately, the therapeutic window. This guide provides an objective comparison of different crosslinker technologies, supported by experimental data, to inform the rational design and evaluation of next-generation ADCs.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Divide

The primary distinction between ADC linkers lies in their payload release mechanism.[1] Cleavable linkers are designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[1][2] In contrast, non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1][2] This fundamental difference has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.[2]

Cleavable linkers offer the advantage of a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[3][4] This is particularly beneficial in treating heterogeneous tumors.[3] However, they can be susceptible to premature cleavage in systemic circulation, leading to off-target toxicity.[4]

Non-cleavable linkers generally exhibit greater plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[3][5] However, the released payload is typically a drug-linker-amino acid complex that is less membrane-permeable, limiting the bystander effect.[6]

Quantitative Comparison of Linker Performance

The selection of a linker technology directly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types. It is important to note that direct comparisons can be challenging due to variations in experimental setups, including the specific antibody, payload, and cell lines used.[3]

Table 1: Plasma Stability of Different Linker Types
Linker TypeSub-typeHalf-life (t1/2) in Human PlasmaHalf-life (t1/2) in Mouse PlasmaKey ConsiderationsReference
Cleavable Hydrazone~2 days~2 daysSusceptible to hydrolysis at physiological pH, leading to premature drug release.[7]
DisulfideVariable (tunable)VariableStability can be engineered by modifying the steric hindrance around the disulfide bond.[8]
Valine-Citrulline (Val-Cit)> 230 daysUnstable (~1h)Highly stable in human plasma but susceptible to cleavage by mouse carboxylesterase 1c (Ces1c).[3][7]
Valine-Alanine (Val-Ala)StableMore stable than Val-CitOffers improved stability in mouse plasma compared to Val-Cit.[7]
Glutamic acid-Valine-Citrulline (EVCit)Stable~12 daysAddition of glutamic acid significantly improves stability in mouse plasma.[9]
Silyl Ether> 7 daysNot ReportedDemonstrates high stability, potentially suitable for highly cytotoxic payloads.[7]
β-GlucuronideHighly StableStableGenerally stable in circulation; cleaved by β-glucuronidase in the tumor microenvironment.[8]
Sulfatase-cleavableHighly Stable> 7 daysExhibits high plasma stability.[7]
Non-Cleavable Thioether (e.g., SMCC)Highly StableHighly StableGenerally very stable, relying on antibody degradation for payload release.[5][6]
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
Linker TypePayloadTarget Cell LineIC50 (pM)Key FindingsReference
β-Galactosidase-cleavableMMAEHER2+8.8More potent than Val-Cit linked ADC (14.3 pM) and Kadcyla (33 pM).[7]
Val-CitMMAEHER2+14.3Standard protease-cleavable linker.[7]
Sulfatase-cleavableMMAEHER2+61Higher cytotoxicity compared to a non-cleavable ADC (609 pM) and comparable to Val-Ala ADC (92 pM).[7]
Non-cleavableMMAEHER2+609Generally less potent in vitro compared to cleavable linkers with membrane-permeable payloads.[7]
Val-AlaMMAEHER2+92Similar potency to other cleavable linkers.[7]

Experimental Protocols

Detailed methodologies for all key experiments cited are crucial for the objective evaluation of different crosslinkers.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC that can affect both efficacy and toxicity.[2]

Protocol 1: DAR Determination by UV-Vis Spectroscopy

This method is a simple and convenient way to determine the average DAR.[10][]

  • Determine the maximum absorption wavelength (λmax) of the drug and the antibody separately.[]

  • Measure the absorbance of the ADC solution at the λmax of the antibody (typically 280 nm) and the λmax of the drug.[]

  • Calculate the concentration of the antibody and the drug using their respective molar extinction coefficients and the Beer-Lambert law.[]

  • Calculate the average DAR by dividing the molar concentration of the drug by the molar concentration of the antibody.[10]

Protocol 2: DAR Determination by LC-MS

LC-MS provides a more detailed analysis of DAR, including the distribution of different drug-loaded species.[12][13]

  • Sample Preparation: Desalt the ADC sample using a reversed-phase liquid chromatography (LC) column.[12] For cysteine-linked ADCs, the sample may be analyzed under non-denaturing conditions.[]

  • LC-MS Analysis: Infuse the desalted ADC into a mass spectrometer (MS).[12]

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge state masses of the different ADC species (antibody with 0, 1, 2, etc., drugs attached).[12]

  • Calculate the average DAR by taking the weighted average of the different drug-loaded species, based on the area of their respective peaks in the deconvoluted spectrum.[]

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, predicting the potential for premature payload release and off-target toxicity.[1]

Protocol 3: Plasma Stability Assay

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at a concentration of approximately 1 mg/mL at 37°C. Include a buffer control to assess inherent ADC stability.[1]

  • Time Points: Collect aliquots at various time points over a period of several days (e.g., Day 0, 1, 3, 7).[1]

  • Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture, such as with Protein A/G magnetic beads.[1]

  • Analysis:

    • To measure DAR: Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[1]

    • To measure released payload: Extract the free payload from the plasma samples and quantify using LC-MS.[4]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.[4]

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.[14]

Protocol 4: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed target cells (antigen-positive) and non-target cells (antigen-negative) in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]

  • ADC Treatment: Prepare serial dilutions of the ADC and a negative control (e.g., unconjugated antibody or a non-targeting ADC). Replace the existing medium with the ADC dilutions.[14]

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).[14]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.[5]

Bystander Effect Assay

This assay assesses the ability of the released payload to kill neighboring antigen-negative cells, a key feature of many cleavable linkers.[3]

Protocol 5: In Vitro Co-Culture Bystander Assay

  • Cell Preparation: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.[15]

  • Co-culture Seeding: Prepare a co-culture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3) and seed them in a 96-well plate.[14]

  • ADC Treatment: Treat the co-culture with the ADC at various concentrations for 72-96 hours.[14]

  • Viability Assessment: Use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled antigen-negative cells.[15]

  • Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in viability in the co-culture indicates a bystander effect.

In Vivo Efficacy Studies

Xenograft models are commonly used to evaluate the in vivo efficacy of ADCs.[16]

Protocol 6: Xenograft Tumor Model for In Vivo Efficacy

  • Model Establishment: Subcutaneously inject human cancer cells (e.g., SKOV3 for HER2-positive ovarian cancer) into immunodeficient mice (e.g., nude mice).[17] Allow tumors to grow to a palpable size (e.g., ~100-200 mm³).[18]

  • Treatment: Randomize the tumor-bearing mice into treatment groups. Administer the ADC, a vehicle control, and potentially a non-targeting ADC or unconjugated antibody intravenously at a specified dose and schedule (e.g., a single dose or multiple doses).[17][19]

  • Monitoring:

    • Tumor Growth: Measure tumor volume using calipers two to three times per week.[18]

    • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.[20]

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[17]

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) to compare the efficacy of different ADCs.[19]

Visualizing ADC Mechanisms and Workflows

Diagrams are essential tools for understanding the complex processes involved in ADC function and evaluation.

ADC_Mechanism_of_Action Figure 1: Generalized Mechanism of Action for ADCs cluster_extracellular Extracellular Space cluster_intracellular Intracellular ADC Antibody-Drug Conjugate Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell 1. Binding to Surface Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage or Antibody Degradation Target_Interaction Interaction with Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target_Interaction 5. Payload Action Cell_Death Apoptosis Target_Interaction->Cell_Death 6. Induction of Cell Death

Caption: Generalized Mechanism of Action for ADCs.

Experimental_Workflow Figure 2: Experimental Workflow for ADC Linker Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies ADC_Synthesis ADC Synthesis & Characterization (DAR) In_Vitro_Assays In Vitro Evaluation ADC_Synthesis->In_Vitro_Assays In_Vivo_Studies In Vivo Evaluation In_Vitro_Assays->In_Vivo_Studies Plasma_Stability Plasma Stability In_Vitro_Assays->Plasma_Stability Cytotoxicity Cytotoxicity (IC50) In_Vitro_Assays->Cytotoxicity Bystander_Effect Bystander Effect In_Vitro_Assays->Bystander_Effect Xenograft_Model Xenograft Tumor Model In_Vivo_Studies->Xenograft_Model Data_Analysis Data Analysis & Comparison Plasma_Stability->Data_Analysis Cytotoxicity->Data_Analysis Bystander_Effect->Data_Analysis Efficacy Efficacy (TGI) Xenograft_Model->Efficacy Toxicity Toxicity (Body Weight) Xenograft_Model->Toxicity Efficacy->Data_Analysis Toxicity->Data_Analysis

Caption: Experimental Workflow for ADC Linker Evaluation.

Linker_Comparison_Logic Figure 3: Logical Framework for Linker Selection Start Linker Selection Tumor_Heterogeneity Tumor Antigen Heterogeneity? Start->Tumor_Heterogeneity High_Potency_Required High Potency Required? Tumor_Heterogeneity->High_Potency_Required No Cleavable_Linker Consider Cleavable Linker (e.g., Val-Cit, Disulfide) Tumor_Heterogeneity->Cleavable_Linker Yes Off_Target_Toxicity_Concern High Concern for Off-Target Toxicity? High_Potency_Required->Off_Target_Toxicity_Concern No High_Potency_Required->Cleavable_Linker Yes Off_Target_Toxicity_Concern->Cleavable_Linker No Non_Cleavable_Linker Consider Non-Cleavable Linker (e.g., Thioether) Off_Target_Toxicity_Concern->Non_Cleavable_Linker Yes

Caption: Logical Framework for Linker Selection.

References

comparative study of linear vs branched PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Linear vs. Branched PEG Linkers in Bioconjugation

The architecture of polyethylene (B3416737) glycol (PEG) linkers plays a pivotal role in the therapeutic efficacy of bioconjugates. The choice between a linear and a branched PEG linker can significantly influence a drug's solubility, stability, pharmacokinetic profile, and overall performance. This guide provides a detailed comparison of linear and branched PEG linkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

At a Glance: Linear vs. Branched PEG Linkers

FeatureLinear PEG LinkersBranched PEG Linkers
Architecture Single, unbranched chain of ethylene (B1197577) glycol units.Multiple PEG arms extending from a central core.[]
Drug-to-Antibody Ratio (DAR) Typically lower, as one linker attaches one drug molecule.Potentially higher, as one linker can attach multiple drug molecules.[2]
Hydrodynamic Volume Generally smaller for a given molecular weight.Larger for a given molecular weight, which can reduce renal clearance.
"Stealth" Effect Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation.Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection.
In Vivo Half-Life Generally shorter compared to branched PEGs of similar molecular weight.Significantly longer circulation time in the bloodstream.
Steric Hindrance Minimal, which can be advantageous for site-specific conjugation with less impact on binding affinity.Increased, which can sometimes negatively impact the binding affinity of the targeting molecule or enzymatic cleavage of the linker.

Quantitative Performance Comparison

The following tables summarize key quantitative data from studies comparing the performance of biomolecules conjugated with linear and branched PEG linkers.

Table 1: Pharmacokinetic Properties of PEGylated Interferon Alfa

A well-documented example of the impact of PEG architecture is the comparison between peginterferon alfa-2b (linear 12 kDa PEG) and peginterferon alfa-2a (branched 40 kDa PEG).[3][4][5]

ParameterPeginterferon alfa-2b (Linear 12 kDa PEG)Peginterferon alfa-2a (Branched 40 kDa PEG)Reference
Absorption Half-Life 4.6 hours50 hours[3]
Volume of Distribution ~30% lower than conventional interferonConsiderably restricted[3]
Renal Clearance About one-tenth that of unmodified interferon alfaMore than 100-fold reduction compared to conventional interferon alfa[3]
Table 2: Hydrodynamic Radii (Rh) of Linear vs. Branched PEGs and Conjugates

The hydrodynamic radius is a critical parameter influencing renal clearance. While it is generally expected that branched PEGs have a larger hydrodynamic volume, experimental data can vary depending on the measurement technique and the specific molecules involved.

MoleculeMolecular Weight (kDa)Hydrodynamic Radius (nm)Reference
Linear PEG207.36 ± 0.199[6]
Four-Arm Branched PEG206.827 ± 0.088[6]
Eight-Arm Branched PEG207.432 ± 0.538[6]
Linear PEG409.580 ± 0.354[6]
Four-Arm Branched PEG409.251 ± 0.398[6]
MonoPEGylated HSA (Linear)20Rh is 1.75 times that of native HSA[7]
MonoPEGylated HSA (Branched)20Rh is 1.83 times that of native HSA[7]

Note: Some studies have found no significant difference in the viscosity radii of proteins conjugated with linear and branched PEGs of the same total molecular weight, suggesting that the longer in vivo half-life of branched PEG-proteins may not be solely due to size differences.[8]

Experimental Protocols

Detailed methodologies are crucial for the successful design and validation of bioconjugation strategies.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of antibody-drug conjugates (ADCs) that directly impacts efficacy and safety.[9]

Objective: To determine the average number of drug molecules conjugated to an antibody.

Methods:

  • UV/Vis Spectroscopy:

    • Principle: This is the simplest method and relies on the Beer-Lambert law. It is applicable when the drug and antibody have distinct absorbance maxima.[9][]

    • Procedure:

      • Measure the absorbance of the ADC solution at two wavelengths: one where the antibody absorbs maximally (typically 280 nm) and one where the drug absorbs maximally.

      • Determine the extinction coefficients of the unconjugated antibody and the free drug at these wavelengths.

      • Calculate the concentrations of the antibody and the drug in the ADC sample using simultaneous equations derived from the Beer-Lambert law.

      • The DAR is the molar ratio of the drug to the antibody.

  • Hydrophobic Interaction Chromatography (HIC):

    • Principle: HIC separates molecules based on their hydrophobicity. Since the drug payload is often hydrophobic, ADCs with different numbers of conjugated drugs will have different retention times on a HIC column.[]

    • Procedure:

      • Inject the ADC sample onto a HIC column.

      • Elute with a reverse salt gradient (e.g., decreasing ammonium (B1175870) sulfate (B86663) concentration).

      • The peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4) are separated.

      • The area of each peak is proportional to the relative abundance of that species.

      • The weighted average DAR is calculated using the peak areas.[]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Principle: LC-MS provides a highly accurate measurement of the molecular weights of the different ADC species, allowing for precise DAR determination.[9][11]

    • Procedure:

      • The ADC sample can be analyzed intact or after reduction to separate the light and heavy chains.

      • Separate the different species using reversed-phase or size-exclusion chromatography.

      • Introduce the eluent into a mass spectrometer to determine the molecular weight of each peak.

      • The number of conjugated drugs for each species is determined from the mass difference between the conjugated and unconjugated antibody (or its subunits).

      • The weighted average DAR is calculated from the relative abundance of each species.[11]

Protocol 2: In Vivo Stability Assessment of PEGylated Proteins

Objective: To evaluate the stability of a PEGylated protein in a biological system.

General Workflow:

  • PEGylation of the Therapeutic Protein:

    • Conjugate the protein with the desired linear or branched PEG linker using an appropriate conjugation chemistry (e.g., NHS ester for primary amines, maleimide (B117702) for thiols).[12]

    • Purify the PEGylated protein to remove unconjugated protein and excess PEG.

  • Animal Administration:

    • Administer the PEGylated protein to a suitable animal model (e.g., mice, rats) via the desired route (e.g., intravenous, subcutaneous).

  • Sample Collection:

    • Collect blood samples at various time points post-administration.

    • Process the blood to obtain plasma or serum.

  • Analysis of PEGylated Protein Levels:

    • Quantify the concentration of the intact PEGylated protein in the plasma/serum samples using a suitable analytical method, such as:

      • ELISA: An enzyme-linked immunosorbent assay can be developed to specifically detect the protein of interest.

      • LC-MS: This can be used to quantify the intact conjugate.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the PEGylated protein versus time.

    • Calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance.

Mandatory Visualizations

G Structural Comparison of PEG Linkers cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker A Functional Group A B PEG Unit A->B C PEG Unit B->C D ... C->D E Functional Group B D->E Core Central Core Arm1_1 Arm1_1 Core->Arm1_1 Arm2_1 Arm2_1 Core->Arm2_1 Arm3_1 Arm3_1 Core->Arm3_1 Arm1_2 Arm1_2 Arm1_1->Arm1_2 PEG Arm 1 Arm2_2 Arm2_2 Arm2_1->Arm2_2 PEG Arm 2 Arm3_2 Arm3_2 Arm3_1->Arm3_2 PEG Arm 3 Arm1_3 Functional Group Arm1_2->Arm1_3 PEG Arm 1 Arm2_3 Functional Group Arm2_2->Arm2_3 PEG Arm 2 Arm3_3 Functional Group Arm3_2->Arm3_3 PEG Arm 3

Caption: Structural comparison of linear and branched PEG linkers.

G Experimental Workflow for ADC Conjugation and Analysis cluster_synthesis ADC Synthesis cluster_analysis ADC Analysis cluster_data Data Interpretation Antibody Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker_Payload Linker-Payload Construct Linker_Payload->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification ADC Purified ADC Purification->ADC DAR_Analysis DAR Analysis (UV-Vis, HIC, LC-MS) ADC->DAR_Analysis Stability_Analysis In Vitro/In Vivo Stability ADC->Stability_Analysis Efficacy_Study In Vitro/In Vivo Efficacy ADC->Efficacy_Study SAR_Analysis Structure-Activity Relationship DAR_Analysis->SAR_Analysis PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Stability_Analysis->PK_PD_Analysis Efficacy_Study->PK_PD_Analysis Efficacy_Study->SAR_Analysis

References

The Unyielding Triazole: A Comparative Guide to Linkage Stability in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the chemical linkage used to construct complex biomolecules, antibody-drug conjugates (ADCs), and therapeutic peptides is of paramount importance. The integrity of this linkage directly impacts the efficacy, safety, and pharmacokinetic profile of the resulting product. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has introduced the 1,2,3-triazole ring as a highly robust and reliable linker. This guide provides an objective comparison of the stability of the triazole linkage against other common chemical bonds, supported by experimental data, to inform the rational design of next-generation therapeutics and research tools.

The 1,2,3-triazole linkage is widely recognized for its exceptional stability.[1][2] Formed with high efficiency and specificity, this aromatic heterocycle is remarkably resistant to a wide range of chemical and biological conditions, including acidic and basic hydrolysis, oxidation, reduction, and enzymatic degradation.[2][3][4] This inherent stability has led to its extensive use as a bioisostere for the more labile amide bond in peptides, significantly enhancing their in vivo half-life.[2][5][6]

Comparative Stability Analysis: Triazole vs. Other Linkages

While the literature overwhelmingly supports the superior stability of the triazole linkage, direct head-to-head quantitative comparisons across a broad range of linkages under identical conditions are scarce.[2] However, by compiling data from various studies, a clear picture of its robustness emerges.

Performance in Biological Media

A critical test for any linkage in drug development is its stability in biological fluids like plasma. The enzymatic activity and physiological pH of plasma can readily cleave less stable bonds. The triazole linkage consistently demonstrates superior performance in this environment compared to native amide bonds in peptides.

Linkage TypeMoleculeMediumHalf-life (t½)Fold Increase in StabilityReference
Amide[Nle¹⁵]MG11 (peptide)Human Plasma3.9 hours-[7]
1,5-Triazole [¹⁷⁷Lu]Lu-7 (triazole analog of [Nle¹⁵]MG11)Human Plasma6.7 hours~1.7[8]
1,4-Triazole BBN1 (peptide)In vitro serum5 hours-[3]
1,4-Triazole BBN4 (triazole analog of BBN1)In vitro serum>100 hours>20[3]
1,4-Triazole BBN8 (triazole analog of BBN1)In vitro serum8 hours1.6[3]

This table illustrates the significant increase in stability observed when a metabolically labile amide bond in a peptide is replaced with a triazole linkage.

Stability Under Forced Degradation Conditions
Linkage TypeAcidic Conditions (e.g., 0.1 M HCl)Basic Conditions (e.g., 0.1 M NaOH)Oxidative Conditions (e.g., H₂O₂)Reductive Conditions (e.g., GSH, DTT)Enzymatic Conditions (e.g., Proteases)
Triazole Highly Stable[2][4][11]Highly Stable[2][4][11]Highly Stable[4]Highly Stable[12]Highly Stable[3][4][13]
Amide Labile (hydrolysis)Labile (hydrolysis)Generally StableGenerally StableLabile (cleavage by proteases)[3]
Ester Labile (hydrolysis)Highly Labile (hydrolysis)Generally StableGenerally StableLabile (cleavage by esterases)
Thioether (from Maleimide) Generally StableStableCan be oxidizedStableGenerally Stable (but can undergo retro-Michael reaction in vivo)[14]
Hydrazone Labile (hydrolysis)[15]Generally StableCan be labileGenerally StableLabile
Disulfide StableStableCan be oxidizedLabile (cleavage)Generally Stable

This table provides a qualitative comparison of the stability of various linkages under common forced degradation conditions, based on a consensus from multiple sources.

Experimental Protocols

To rigorously validate the stability of a triazole linkage, a forced degradation study is the recommended approach.[2]

General Protocol for a Forced Degradation Study
  • Sample Preparation : Prepare a stock solution of the triazole-containing compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[2]

  • Stress Conditions : Aliquot the sample and subject it to various stress conditions in parallel.[2][10]

    • Acidic Hydrolysis : Add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).[2]

    • Basic Hydrolysis : Add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60°C).[2]

    • Oxidative Degradation : Add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂) and incubate at room temperature.[2]

    • Reductive Stability : Prepare a solution in a physiologically relevant buffer (e.g., PBS, pH 7.4) containing a reducing agent such as 10 mM glutathione (B108866) (GSH) or dithiothreitol (B142953) (DTT) and incubate at 37°C.

    • Thermal Stability : Incubate the sample in a neutral buffer at an elevated temperature (e.g., 60-80°C).

  • Time Points : Collect aliquots from each stress condition at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.[2]

  • Analysis : Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS).[2]

  • Data Analysis : Quantify the peak area of the parent compound at each time point to determine the percentage of degradation. Plot the percentage of the intact compound remaining versus time. If significant degradation occurs, the degradation rate constant and half-life (t½) can be calculated.[2]

Visualizing the Chemistry and Workflows

To better understand the formation of the triazole linkage and the experimental process for its validation, the following diagrams are provided.

G cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide1 R1-N3 Triazole1 1,4-disubstituted Triazole Azide1->Triazole1 Alkyne1 R2-C≡CH Alkyne1->Triazole1 Catalyst1 Cu(I) Catalyst Catalyst1->Triazole1 Azide2 R1-N3 Triazole2 Triazole Product Azide2->Triazole2 StrainedAlkyne Strained Alkyne (e.g., DBCO) StrainedAlkyne->Triazole2

Formation of 1,2,3-Triazole Linkages via Click Chemistry.

G cluster_stress Forced Degradation Conditions start Triazole-Linked Compound Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) start->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->Base Oxidation Oxidation (e.g., 3% H₂O₂) start->Oxidation Reduction Reduction (e.g., 10 mM GSH, 37°C) start->Reduction analysis HPLC-MS Analysis (at various time points) Acid->analysis Base->analysis Oxidation->analysis Reduction->analysis end Determine % Degradation and Half-life (t½) analysis->end

Experimental Workflow for a Forced Degradation Study.

Conclusion

The 1,2,3-triazole linkage, readily formed via click chemistry, stands out as an exceptionally stable chemical bond for a wide range of applications in research, drug development, and materials science. Its resistance to chemical and enzymatic degradation makes it a superior alternative to many traditional linkages, particularly the amide bond in peptide-based therapeutics. While direct quantitative comparisons under identical conditions are not always available, the collective evidence from numerous studies strongly supports the use of the triazole linkage when stability is a critical design parameter. The experimental protocols outlined in this guide provide a framework for researchers to validate the stability of their own triazole-linked molecules and make informed decisions in their molecular design endeavors.

References

Propargyl-PEG2-CH2COOH in Research: A Comparative Guide to Linker Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development and chemical biology, the choice of a linker molecule is a critical determinant of the success of bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Propargyl-PEG2-CH2COOH, a heterobifunctional linker, has emerged as a valuable tool for researchers seeking to connect biological molecules with precision and control. This guide provides an objective comparison of its performance with other linker alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

This compound features a terminal alkyne group, enabling highly efficient and bioorthogonal "click chemistry" reactions, and a carboxylic acid for conjugation to amine-containing molecules. The short di-ethylene glycol (PEG2) spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.

Comparative Analysis of Linker Performance

The efficacy of a linker is evaluated based on several key parameters, including conjugation efficiency, stability of the resulting conjugate, and the overall impact on the biological activity of the conjugated molecule. Below, we compare the performance of linkers based on their chemical nature, length, and conjugation chemistry.

Hydrophilic vs. Hydrophobic Linkers

The hydrophilicity of a linker can significantly impact the properties of a bioconjugate. Hydrophilic linkers, such as those containing PEG chains, are generally favored for their ability to improve the solubility and reduce aggregation of hydrophobic drug payloads.[1][2] In contrast, hydrophobic linkers may be more suitable for applications requiring membrane permeability.[1]

Table 1: Comparison of Hydrophilic and Hydrophobic Linker Properties

FeatureHydrophilic Linkers (e.g., this compound)Hydrophobic Linkers (e.g., Alkyl Chains)
Solubility High aqueous solubility, reduces aggregation of hydrophobic payloads.[1]Low aqueous solubility, may require co-solvents for conjugation.
Cell Permeability Generally lower cell permeability.[3][4]Can enhance cell permeability.[3]
In Vivo Circulation Can prolong circulation half-life by creating a protective hydration shell.[1]May lead to faster clearance due to non-specific protein binding.
Immunogenicity PEG chains are known to reduce immunogenicity.[5]Can sometimes trigger an immune response.[1]
Impact of PEG Linker Length

The length of the PEG chain in a linker is a critical parameter that can be tuned to optimize the performance of a bioconjugate. Shorter PEG linkers, like the PEG2 in this compound, offer a balance between increased hydrophilicity and maintaining a compact molecular size.

Table 2: Influence of PEG Linker Length on PROTAC and ADC Performance

Linker LengthApplicationObservationReference
Short (e.g., PEG2)PROTACsCan lead to higher cell permeability compared to longer PEG chains.[3][6]
Short (e.g., PEG2)ADCsMay result in more stable conjugates by keeping the payload within the antibody's steric shield.[7]
Long (e.g., PEG8+)PROTACsCan be necessary to span the distance between the target protein and E3 ligase for effective ternary complex formation.[8]
Long (e.g., PEG8+)ADCsGenerally improves pharmacokinetic profiles and reduces aggregation with high drug-to-antibody ratios (DARs).[2][9]
Click Chemistry vs. Other Conjugation Chemistries

The propargyl group in this compound allows for conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This method offers significant advantages over traditional conjugation methods like those involving maleimide-thiol coupling.

Table 3: Head-to-Head Comparison of Conjugation Chemistries

FeatureClick Chemistry (e.g., this compound)Maleimide-Thiol Chemistry (e.g., SMCC linker)
Specificity Highly specific and bioorthogonal, minimizing off-target reactions.[10][11]Can have side reactions with other nucleophiles, especially at higher pH.
Efficiency & Yield Typically high yielding under mild reaction conditions.[10]Generally efficient, but can be prone to hydrolysis of the maleimide (B117702) group.
Stability of Linkage Forms a stable triazole ring.[10]The thioether bond can be susceptible to retro-Michael addition, leading to deconjugation.[12]
Stoichiometry Control Allows for precise control over the stoichiometry of the conjugate.[13]Can result in heterogeneous products with varying drug-to-antibody ratios.[13]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates using this compound and its alternatives.

Protocol 1: General Procedure for Antibody-Drug Conjugation via Click Chemistry

This protocol outlines the steps for conjugating an azide-containing drug to an antibody using this compound.

Materials:

  • Antibody solution in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Azide-functionalized drug

  • Copper(II) sulfate (B86663) (CuSO4)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., phosphate (B84403) buffer)

  • Quenching solution (e.g., EDTA)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Modification:

    • Activate the carboxylic acid of this compound with EDC and NHS in an appropriate organic solvent (e.g., DMSO).

    • Add the activated linker to the antibody solution and incubate at room temperature for 1-2 hours.

    • Remove the excess linker by buffer exchange using a desalting column.

  • Click Reaction:

    • Prepare a fresh solution of the copper catalyst by mixing CuSO4 and the reducing agent in the reaction buffer. Add the chelating ligand to stabilize the Cu(I) ion.

    • Add the azide-functionalized drug to the modified antibody solution.

    • Initiate the click reaction by adding the copper catalyst solution.

    • Incubate the reaction mixture at room temperature for 1-4 hours.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to chelate the copper catalyst.

    • Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug, linker, and catalyst.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

Protocol 2: In Vitro Plasma Stability Assay

This assay is crucial for evaluating the stability of the linker in a biological matrix.

Materials:

  • Purified ADC

  • Human plasma

  • Incubator at 37°C

  • Sample processing reagents (e.g., protein A beads for antibody capture)

  • LC-MS system for analysis

Procedure:

  • Incubate the ADC in human plasma at a concentration of 1 mg/mL at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).

  • At each time point, capture the ADC from the plasma using protein A beads.

  • Elute the captured ADC and analyze by LC-MS to determine the average DAR.

  • A stable ADC will show minimal change in DAR over the time course.

Protocol 3: PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol is used to assess the efficacy of a PROTAC in degrading its target protein.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies.

  • Incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the percentage of target protein degradation relative to a vehicle control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key concepts and experimental workflows.

G cluster_0 ADC Synthesis via Click Chemistry A Antibody C Propargyl-Modified Antibody A->C Amine Coupling B This compound + EDC/NHS B->C F Antibody-Drug Conjugate (ADC) C->F Click Reaction D Azide-Drug D->F E Cu(I) Catalyst E->F

Caption: Workflow for ADC synthesis using this compound.

G cluster_1 PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary PolyUb Polyubiquitinated Target Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

G cluster_2 Linker Performance Evaluation Workflow Start Synthesize Conjugates with Different Linkers Assays In Vitro Assays Start->Assays Stability Plasma Stability Assays->Stability Efficacy Cell-Based Efficacy (e.g., Cytotoxicity, Degradation) Assays->Efficacy Permeability Permeability Assay (e.g., PAMPA) Assays->Permeability Data Data Analysis (DAR, IC50, DC50, Pe) Stability->Data Efficacy->Data Permeability->Data Selection Optimal Linker Selection Data->Selection

Caption: Logical workflow for the comparative evaluation of different linkers.

References

The PROTAC Paradigm: A Comparative Guide to PEG Spacer Length in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding warhead to the E3 ligase-recruiting ligand is a critical determinant of success. Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) spacers have garnered significant attention for their favorable physicochemical properties. This guide provides an objective comparison of the performance of different length PEG spacers in PROTACs, supported by experimental data, detailed protocols, and visual representations of key biological processes to inform rational PROTAC design.

The linker in a PROTAC is not a mere passive tether; it actively dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This ternary complex is the essential precursor to the ubiquitination and subsequent proteasomal degradation of the target protein.[2] The length of the PEG spacer is a paramount consideration, as an optimal length is required for productive ubiquitination.[1] A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in a non-productive arrangement where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2][3]

PEG linkers are frequently utilized in PROTAC design due to their hydrophilicity, biocompatibility, and the facility with which their length can be modulated.[1][4] These properties can enhance the solubility and reduce non-specific binding of the PROTAC molecule, potentially improving its pharmacokinetic profile.[]

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

The optimal PEG linker length is not a universal constant but is highly dependent on the specific target protein and the recruited E3 ligase.[3] Systematic evaluation of various linker lengths is therefore a cornerstone of potent PROTAC development.[6] The following tables summarize quantitative data from studies on PROTACs targeting different proteins, illustrating the profound impact of PEG spacer length on degradation efficiency, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[6]

Target ProteinE3 LigasePROTAC (Linker Composition)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα) VHLPROTAC with 12-atom linker>1000<20[7]
PROTAC with 16-atom linker~100>80[7]
PROTAC with 21-atom linker>500~40[7]
Bruton's Tyrosine Kinase (BTK) Cereblon (CRBN)PROTAC with < 4 PEG units>100Not specified[8][9]
PROTAC with ≥ 4 PEG units1-40>90[8][9]
TANK-Binding Kinase 1 (TBK1) VHLPROTAC with < 12-atom linkerInactive0[8]
PROTAC with 12-29 atom linkerSubmicromolarSignificant[8]
Cyclin-dependent kinase 9 (CDK9) VHLPROTAC with short PEG linkerLess potentLower[1]
PROTAC with optimized PEG linkerMore potentHigher[1]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.[1] Below are outlines of common experimental protocols used to generate the data presented above.

Western Blot Analysis for Protein Degradation

This technique is a cornerstone for quantifying the reduction of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., MCF7 breast cancer cells for ERα) in multi-well plates and allow them to adhere overnight.[1]

  • Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[1]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[1]

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[1]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading of protein for electrophoresis.

4. SDS-PAGE and Western Blotting:

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., β-actin or GAPDH).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the signal using an appropriate substrate and imaging system.

5. Data Analysis:

  • Quantify the band intensities for the target protein and the loading control.

  • Normalize the target protein band intensity to the loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a high-throughput method for quantifying protein levels in cell lysates.

1. Cell Culture, Treatment, and Lysis:

  • Follow the same initial steps as for Western blot analysis to culture, treat, and lyse the cells in a multi-well plate format.

2. HTRF Reaction:

  • In a microplate, add the cell lysate followed by the HTRF antibody cocktail, which typically includes a donor fluorophore-conjugated antibody and an acceptor fluorophore-conjugated antibody, both specific to the target protein.

3. Signal Measurement:

  • Incubate the plate to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader, which measures the fluorescence emission of both the donor and acceptor fluorophores.

4. Data Analysis:

  • Calculate the HTRF ratio (acceptor signal / donor signal).[6] This ratio is proportional to the amount of target protein present.

  • Calculate the percentage of degradation relative to the vehicle-treated control.[6]

  • Determine DC50 and Dmax values by plotting the percentage of degradation against PROTAC concentration.

Visualizing the Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds cluster_ternary cluster_ternary PROTAC_bound PROTAC E3_bound E3 Ligase PROTAC_bound->E3_bound Target_bound Target Protein Target_bound->PROTAC_bound Ub Ubiquitin Ub->cluster_ternary Poly_Ub_Target Poly-ubiquitinated Target Protein Proteasome Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Fragments Proteasome->Degraded_Fragments Degradation cluster_ternary->Poly_Ub_Target Ubiquitination

Caption: General workflow of PROTAC-mediated protein degradation.

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Signal Detection F->G H 8. Data Analysis (DC50 & Dmax) G->H

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The length of the PEG spacer is a critical, tunable parameter in the design of efficacious PROTACs. The provided data unequivocally demonstrates that linker length optimization is essential for achieving potent and selective degradation of target proteins.[1][6] While longer PEG linkers can offer advantages in terms of solubility and flexibility, they may adversely affect cellular permeability.[3] Conversely, shorter linkers may lead to steric clashes that prevent the formation of a productive ternary complex.[2] Therefore, a systematic and empirical approach to varying PEG linker length, coupled with robust quantitative assays, is paramount for the successful development of novel protein-degrading therapeutics. Researchers and drug developers are encouraged to explore a range of linker lengths to identify the optimal configuration for their specific target and E3 ligase combination.[1]

References

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